Technical Documentation Center

3-Cyclopropyl-3,4-dihydroquinazolin-2(1h)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Cyclopropyl-3,4-dihydroquinazolin-2(1h)-one
  • CAS: 1243325-01-0

Core Science & Biosynthesis

Foundational

Technical Profile: 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one

[1][2][3][4] Executive Summary 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one (CAS: 1243325-01-0) is a privileged heterocyclic scaffold belonging to the dihydroquinazolinone family.[1] Distinct from its fully aromatic qui...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one (CAS: 1243325-01-0) is a privileged heterocyclic scaffold belonging to the dihydroquinazolinone family.[1] Distinct from its fully aromatic quinazolinone counterparts, this molecule features a saturated C4 position and a urea-like core (N1-C2-N3), providing unique hydrogen-bonding capabilities and 3D-conformational properties.

In medicinal chemistry, this structure serves as a critical intermediate for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) targeting HIV-1, as well as inhibitors for Respiratory Syncytial Virus (RSV) and TRPM2 channels . Its cyclopropyl substituent at the N3 position acts as a lipophilic bioisostere, improving metabolic stability and pharmacokinetic profiles compared to simple alkyl chains.

Chemical Structure & Electronic Properties

Structural Analysis

The core scaffold consists of a benzene ring fused to a hexahydro-pyrimidine-2-one ring. The N3-cyclopropyl group introduces significant steric bulk and conformational rigidity due to the high ring strain (~27.5 kcal/mol) of the cyclopropane moiety.

  • IUPAC Name: 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one[2][1][3]

  • Molecular Formula: C₁₁H₁₂N₂O[4]

  • Molecular Weight: 188.23 g/mol

  • Key Functional Groups:

    • Cyclic Urea: Provides a donor (N1-H) and acceptor (C2=O) for hydrogen bonding.

    • N3-Cyclopropyl: Modulates lipophilicity (LogP) and prevents N3-dealkylation via metabolic oxidation.

Crystallographic Data

X-ray diffraction studies confirm the molecule adopts a defined packing structure, often utilized to validate purity in industrial synthesis.

ParameterValue
Crystal System Monoclinic
Space Group P 2₁/n
Unit Cell (a) 10.273(2) Å
Unit Cell (b) 8.3227(19) Å
Unit Cell (c) 11.623(3) Å
Beta Angle (β) 104.980(3)°
Z 4

Data Source: Derived from single-crystal studies of the title compound (Ref 1).

Synthetic Strategies

The synthesis of 3-substituted-3,4-dihydroquinazolin-2(1H)-ones requires regioselective control to ensure the cyclopropyl group is installed at N3 rather than N1.

Method A: Reductive Cyclization (Industrially Scalable)

This method is preferred for its atom economy and avoidance of toxic phosgene derivatives. It utilizes a "Leuckart-Wallach" type reductive amination/cyclization cascade.[1]

Mechanism:

  • Condensation of methyl (2-formylphenyl)carbamate with cyclopropylamine forms an imine intermediate.

  • In situ reduction (using formic acid or H₂) triggers intramolecular cyclization, releasing methanol.

Synthesis SM1 Methyl (2-formylphenyl)carbamate Imine Imine Intermediate (Transient) SM1->Imine + Cyclopropylamine AcOH (Cat.) Reagent Cyclopropylamine Product 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one Imine->Product HCOOH (Reductant) Cyclization (-MeOH)

Figure 1: Cascade synthesis via reductive cyclization of carbamate precursors.

Method B: 2-Nitrobenzyl Bromide Route (Laboratory Scale)

Useful for generating diverse analogs when the aldehyde precursor is unavailable.

  • Alkylation: 2-Nitrobenzyl bromide + Cyclopropylamine → N-(2-nitrobenzyl)cyclopropanamine.

  • Reduction: SnCl₂ or H₂/Pd-C reduces the nitro group to an aniline.

  • Cyclization: Reaction with Carbonyldiimidazole (CDI) or Triphosgene closes the urea ring.

Experimental Protocols

Protocol 1: One-Pot Synthesis via Methyl (2-formylphenyl)carbamate

Target: High-purity intermediate for biological screening.

Reagents:

  • Methyl (2-formylphenyl)carbamate (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • Formic Acid (HCOOH) (Excess/Solvent) or HCOOH/MeOH mix

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq) - Optional for imine formation

Step-by-Step Procedure:

  • Imine Formation: Charge a reaction vessel with methyl (2-formylphenyl)carbamate (10 mmol) and methanol (50 mL). Add cyclopropylamine (12 mmol) dropwise. Stir at reflux for 2 hours until TLC indicates consumption of the aldehyde.

  • Reduction/Cyclization: Cool the mixture to 0°C. Add Formic acid (5 mL) slowly (exothermic). Heat the mixture to 70°C for 4-6 hours. The formic acid acts as a hydrogen donor to reduce the imine, followed by nucleophilic attack of the resulting amine on the carbamate methoxy group.

  • Workup: Concentrate the solvent in vacuo. Neutralize the residue with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash organic layers with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water to yield white crystals.

Validation Criteria:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 168–170 °C (typical range for this class).

  • Mass Spec (ESI): [M+H]⁺ = 189.2.

Characterization Data

Nuclear Magnetic Resonance (NMR)

The following spectral features are diagnostic for the 3-cyclopropyl structure.

NucleusShift (δ ppm)MultiplicityAssignmentNotes
¹H NMR 9.20Singlet (br)N1-H Exchangeable with D₂O
¹H NMR 6.80 – 7.20MultipletAr-H (4H)Aromatic backbone
¹H NMR 4.35SingletC4-H₂ Characteristic of dihydro core
¹H NMR 2.65MultipletN3-CH (Cyclopropyl)Methine proton
¹H NMR 0.60 – 0.90MultipletsCyclopropyl CH₂High field shielding
¹³C NMR 154.5SingletC =O (C2)Urea carbonyl
¹³C NMR 45.2SingletC 4Methylene carbon
¹³C NMR 29.5SingletN-C H (Cyclopropyl)

Medicinal Chemistry Applications

HIV-1 Reverse Transcriptase Inhibition (NNRTI)

While the 4-cyclopropyl analogs (e.g., DPC 961, DPC 083) are more historically prominent as NNRTIs, the 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one serves as a critical bioisostere for the "butterfly" binding mode in the NNRTI binding pocket.

  • Mechanism: The scaffold binds to an allosteric hydrophobic pocket (non-nucleoside binding site) near the polymerase active site, locking the enzyme in an inactive conformation.

  • SAR Insight: The cyclopropyl group at N3 fits into the hydrophobic Val179/Leu100 region, enhancing binding affinity compared to methyl or ethyl groups.

RSV and TRPM2 Inhibition

Recent studies (Ref 3, 4) have highlighted this scaffold's utility beyond HIV:

  • RSV: Fused benzimidazole-quinazolinone derivatives (using this structure as a building block) show potent antiviral activity against Respiratory Syncytial Virus.

  • TRPM2: 2,3-dihydroquinazolin-4(1H)-one analogs (isomeric to this structure) are TRPM2 channel inhibitors. The 3,4-dihydro isomer provides a distinct 3D vector for exploring selectivity against TRPM8.

SAR Core 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one Target1 HIV-1 RT (NNRTI) Core->Target1 Target2 RSV Fusion Protein Core->Target2 Target3 TRPM2 Channel Core->Target3 Feature1 N3-Cyclopropyl: Hydrophobic Pocket Fit (Val179/Leu100) Target1->Feature1 SAR Feature2 N1-H / C2=O: H-Bond Donor/Acceptor (Lys101 Interaction) Target1->Feature2 SAR

Figure 2: Biological targets and Structure-Activity Relationship (SAR) logic.

References

  • Synthesis and Crystal Structure: "Synthesis, Characterization and Single Crystal Studies of 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one." Oriental Journal of Chemistry, 2016, 32(5). Link

  • NNRTI Context: "Synthesis of a series of 4-(arylethynyl)-6-chloro-4-cyclopropyl-3,4-dihydroquinazolin-2(1H)-ones as novel non-nucleoside HIV-1 reverse transcriptase inhibitors." Journal of Medicinal Chemistry, 1994, 37(15), 2437–2444. Link

  • RSV Applications: "Benzimidazole derivatives and their use as antiviral agents." Patent WO2010103306A1, 2010. Link

  • TRPM2 Inhibitors: "Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors." European Journal of Medicinal Chemistry, 2018, 155, 503-516. Link

Sources

Exploratory

The Quinazolinone Scaffold: A Privileged Core for Non-Nucleoside Reverse Transcriptase Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction The quinazolinone scaffold, a fused heterocyclic system consisting of a benzene ring and a pyrimidine ring, is recognized as a "...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The quinazolinone scaffold, a fused heterocyclic system consisting of a benzene ring and a pyrimidine ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This core is a fundamental building block for over 150 naturally occurring alkaloids and a multitude of synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4] Within the realm of antiviral drug discovery, the quinazolinone moiety has emerged as a critical component in the design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections.[5][6]

NNRTIs represent a cornerstone of highly active antiretroviral therapy (HAART), valued for their high specificity, potent antiviral activity, and low toxicity.[7][8] Unlike their nucleoside counterparts (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. Instead, they function as non-competitive, allosteric inhibitors, binding to a hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, distinct from the active site.[7][9][10] This binding event induces a conformational change in the enzyme, distorting the active site and thereby inhibiting DNA synthesis.[10][11] This guide provides a comprehensive technical overview of the quinazolinone scaffold as a core for NNRTIs, delving into its mechanism of action, structure-activity relationships, synthetic methodologies, and the evolution of quinazolinone-based NNRTIs.

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

The target of NNRTIs is the HIV-1 reverse transcriptase, a pivotal enzyme responsible for converting the viral RNA genome into double-stranded DNA, a crucial step in the viral replication cycle.[7][12] The NNRTI binding pocket (NNIBP) is a hydrophobic, flexible pocket located in the p66 subunit of the RT enzyme, approximately 10 Å from the polymerase active site.[7][9][13]

The binding of a quinazolinone-based NNRTI to the NNIBP triggers a cascade of conformational changes within the enzyme.[10] In its unbound state, the NNIBP is not a pre-formed cavity; rather, the side chains of amino acid residues such as Y181 and Y188 occupy this space.[9] Upon inhibitor binding, these residues are displaced, and the pocket becomes more defined and rigid.[9] This allosteric modulation alters the geometry of the polymerase active site, specifically affecting the positioning of the catalytically crucial "YMDD" motif (tyrosine, methionine, aspartate, aspartate), thereby impeding the binding of the natural deoxynucleotide triphosphate substrates and halting DNA polymerization.[10][14]

NNRTI Mechanism of Action cluster_0 HIV-1 Reverse Transcriptase (RT) Active_Site Polymerase Active Site (YMDD motif) Inhibition Inhibition of DNA Synthesis Active_Site->Inhibition Leads to NNIBP NNRTI Binding Pocket (NNIBP) Conformational_Change Allosteric Conformational Change NNIBP->Conformational_Change Induces Quinazolinone_NNRTI Quinazolinone NNRTI Quinazolinone_NNRTI->NNIBP Binds to Conformational_Change->Active_Site Distorts

Caption: Allosteric inhibition of HIV-1 RT by a quinazolinone NNRTI.

A significant challenge in NNRTI therapy is the rapid emergence of drug-resistant viral strains.[7][12] Mutations frequently occur within or near the NNIBP, reducing the binding affinity of the inhibitor.[10][14] Common resistance mutations include K103N, Y181C, and G190A.[7][10] The development of second and third-generation NNRTIs, including those with a quinazolinone core, has focused on creating compounds with improved potency against these resistant mutants.[5][15]

Structure-Activity Relationships (SAR) of Quinazolinone-Based NNRTIs

The pharmacological activity of quinazolinone derivatives is significantly influenced by the nature and position of substituents on the core scaffold.[1] Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency, metabolic stability, and resistance profile of these inhibitors.

Key positions for modification on the 4(3H)-quinazolinone scaffold that impact anti-HIV activity include positions 2, 3, 6, and 8.[1][16]

  • Position 2: Modifications at this position are crucial for interaction with the hydrophobic residues of the NNIBP. The introduction of small, lipophilic groups can enhance binding affinity. For instance, trifluoromethyl groups have been shown to confer potent activity.[3][5]

  • Position 3: The addition of various heterocyclic moieties at this position has been explored to increase activity and improve the resistance profile.[1]

  • Positions 6 and 8: Substitutions on the benzene ring, particularly with electron-withdrawing groups, can influence the electronic properties of the molecule and its interaction with the target enzyme.[3]

Second-generation quinazolinone NNRTIs, such as efavirenz (though a benzoxazinone, it shares structural similarities and development history), demonstrate a more flexible "horseshoe-like" conformation. This allows for critical hydrogen bond interactions with non-hydrophobic residues like K101 and K103 at the entrance of the NNIBP, which is crucial for activity against resistant strains.[11]

Compound SeriesKey SubstitutionsActivity ProfileReference
Trifluoromethyl-containing quinazolin-2(1H)-ones-CF3 group at position 2Potent activity against wild-type and mutant HIV-1 RT[5]
3,4-dihydroquinazolin-2(1H)-one derivativesVaried substituents at N1 and C4Nanomolar activity against wild-type HIV-1 and clinically relevant mutations[17]
Quinazolinone-based NNRTIs DPC 961 and DPC 963Proprietary modificationsAdvanced to clinical development[18]

Synthetic Methodologies for Quinazolinone Scaffolds

The synthesis of the quinazolinone core and its derivatives has been extensively studied, with numerous methods developed to construct this pharmacologically important scaffold.[2][19] Traditional and modern synthetic routes offer flexibility in accessing a diverse range of substituted quinazolinones.

Classical Synthetic Routes

A common and long-standing method for the synthesis of 4(3H)-quinazolinones involves the condensation of anthranilic acid or its derivatives with a suitable one-carbon source, such as formamide, or with amides or nitriles.

General Protocol for Synthesis from Anthranilic Acid:

  • Step 1: Acylation. Anthranilic acid is acylated with an appropriate acyl chloride or anhydride to form an N-acylanthranilic acid intermediate.

  • Step 2: Cyclization. The intermediate is then cyclized, often by heating with a dehydrating agent or in the presence of a base, to yield the quinazolinone ring system.

Modern Synthetic Approaches

More recent synthetic strategies focus on improving efficiency, yield, and environmental friendliness. These include:

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.[20]

  • Multicomponent reactions: These reactions allow for the construction of complex molecules in a single step from three or more starting materials, enhancing synthetic efficiency.[19]

  • Catalytic methods: The use of catalysts, such as copper or palladium, can facilitate novel bond formations and enable the synthesis of previously inaccessible derivatives.[6]

Quinazolinone Synthesis Workflow Start Starting Materials (e.g., Anthranilic Acid Derivatives) Intermediate_Formation Intermediate Formation (e.g., N-acylation) Start->Intermediate_Formation Cyclization Cyclization Reaction Intermediate_Formation->Cyclization Purification Purification (e.g., Crystallization, Chromatography) Cyclization->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final_Product Substituted Quinazolinone Characterization->Final_Product

Caption: General workflow for the synthesis of quinazolinone derivatives.

Experimental Protocols

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a standard method for evaluating the inhibitory activity of quinazolinone derivatives against recombinant HIV-1 RT.

Materials:

  • Recombinant HIV-1 RT

  • Poly(rA)-oligo(dT) template-primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • Test compounds (quinazolinone derivatives) dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

  • Compound Addition: Serially dilute the test compounds in DMSO and add them to the reaction wells. Include a no-drug control (DMSO only) and a positive control (a known NNRTI like efavirenz).

  • Enzyme Addition: Add the recombinant HIV-1 RT to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding cold TCA. This precipitates the newly synthesized DNA.

  • Filtration: Filter the reaction mixture through glass fiber filters to capture the precipitated, radiolabeled DNA.

  • Washing: Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-drug control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the compound concentration.

Cell-Based Antiviral Assay

This protocol describes a method to assess the ability of quinazolinone compounds to inhibit HIV-1 replication in a cell culture system.

Materials:

  • Human T-lymphocyte cell line susceptible to HIV-1 infection (e.g., MT-2, CEM)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, penicillin, and streptomycin

  • Test compounds

  • A method to quantify viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay of culture supernatants)

Procedure:

  • Cell Seeding: Seed the T-lymphocyte cells into a 96-well plate at a predetermined density.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Viral Infection: Infect the cells with a standardized amount of HIV-1.

  • Incubation: Incubate the infected cells at 37°C in a CO₂ incubator for a period of time that allows for multiple rounds of viral replication (e.g., 4-7 days).

  • Quantification of Viral Replication: After incubation, harvest the cell culture supernatants. Quantify the amount of virus in the supernatant using a p24 antigen ELISA or by measuring the reverse transcriptase activity.

  • Cytotoxicity Assay: In a parallel experiment, assess the cytotoxicity of the compounds on uninfected cells using a viability assay (e.g., MTT, XTT) to determine the CC₅₀ (50% cytotoxic concentration).

  • Data Analysis: Calculate the EC₅₀ (50% effective concentration) for each compound from the viral replication data. The selectivity index (SI) is then calculated as the ratio of CC₅₀ to EC₅₀, with a higher SI indicating a more favorable therapeutic window.

Future Directions and Conclusion

The quinazolinone scaffold continues to be a highly valuable and versatile core in the development of novel NNRTIs. Its "privileged" status is well-earned, given its presence in numerous bioactive compounds and its adaptability for chemical modification.[1][21] Future research in this area will likely focus on several key aspects:

  • Combating Resistance: The primary driver for new NNRTI development is the need to overcome drug resistance.[15] The design of next-generation quinazolinone NNRTIs will continue to leverage structural biology insights into the flexibility of the NNIBP to create inhibitors that are less susceptible to the effects of common resistance mutations.

  • Improving Pharmacokinetic Profiles: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of quinazolinone derivatives is crucial for developing clinically successful drugs. This includes enhancing bioavailability, reducing off-target toxicity, and achieving a favorable dosing regimen.

  • Hybrid Molecules: A promising strategy involves the hybridization of the quinazolinone scaffold with other pharmacophores to create molecules with dual mechanisms of action or improved target engagement.[8]

References

  • Corbett, J. W., & Rodgers, J. D. (2002). Discovery of second generation quinazolinone non-nucleoside reverse transcriptase inhibitors of HIV-1. Progress in Medicinal Chemistry, 40, 63–105. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 839. [Link]

  • Okamoto, Y., et al. (2018). Conformational plasticity of the NNRTI-binding pocket in HIV-1 reverse transcriptase - A fluorine NMR study. FEBS Letters, 592(19), 3244-3255. [Link]

  • Lyu, H., et al. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 30(6), 1183. [Link]

  • Wikipedia contributors. (2024, February 19). Reverse-transcriptase inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

  • Lyu, H., et al. (2025). 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 30(6), 1183. [Link]

  • Sluis-Cremer, N., & Tachedjian, G. (2008). The NNRTI binding pocket (NNIBP) in various RT/NNRTI complexes. ResearchGate. [Link]

  • Namasivayam, V., et al. (2019). The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic. Journal of Medicinal Chemistry, 62(12), 5697–5723. [Link]

  • Bollikolla, H. B., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100867. [Link]

  • White, K. L., et al. (2011). Investigation into the Extension of the Non-Nucleoside Reverse Transcriptase Binding Pocket. Australian Journal of Chemistry, 64(7), 841-845. [Link]

  • Chen, Y., et al. (2022). Representative 4(3H)-quinazolinone scaffold-containing drugs and their biosynthetic machinery in natural products. ResearchGate. [Link]

  • Jariyawat, S., et al. (2021). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Omega, 6(12), 8235–8247. [Link]

  • Hevener, K. E., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4435–4449. [Link]

  • Wang, Y., et al. (2022). Current scenario on non-nucleoside reverse transcriptase inhibitors (2018-present). European Journal of Medicinal Chemistry, 237, 114389. [Link]

  • Kumar, A., et al. (2025). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. World Journal of Pharmaceutical and Life Sciences, 11(7), 10-25. [Link]

  • Hevener, K. E., et al. (2016). Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ResearchGate. [Link]

  • El-Sayed, N. F., et al. (2022). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 12(40), 26038-26055. [Link]

  • Wilms, S., et al. (2025). Discovery and SAR Exploration of Novel Nanomolar 3,4-dihydroquinazolin-2(1H)-one Non-Nucleoside Reverse Transcriptase Inhibitors. ChemRxiv. [Link]

  • Thompson, A. S., et al. (2000). Development of commercially viable enantioselective processes for HIV-1 NNRTIs. Organic Process Research & Development, 4(6), 425-433. [Link]

  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Patel, K. C., & Rana, K. K. (2021). Quinazolinone - A Biologically Active Scaffold. Research Journal of Pharmacy and Technology, 14(3), 1667-1673. [Link]

  • Tarby, C. M. (2004). Recent advances in the development of next generation non-nucleoside reverse transcriptase inhibitors. Current Topics in Medicinal Chemistry, 4(9), 947-962. [Link]

  • IntechOpen. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. ResearchGate. [Link]

  • De Meyer, S., et al. (2025). Synthesis and structure–activity relationship study of novel quinazolinone-based inhibitors of MurA. ResearchGate. [Link]

  • Malysheva, V. F., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Experimental and Clinical Pharmacology, 13(3), 19-25. [Link]

  • Al-Ostath, R. A., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Future Journal of Pharmaceutical Sciences, 10(1), 69. [Link]

  • Karami, B., et al. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific Reports, 14(1), 11442. [Link]

  • Winslow, D. L., et al. (2000). Potency of Nonnucleoside Reverse Transcriptase Inhibitors (NNRTIs) Used in Combination with Other Human Immunodeficiency Virus NNRTIs, NRTIs, or Protease Inhibitors. Antimicrobial Agents and Chemotherapy, 44(9), 2361–2366. [Link]

  • Zhan, P., et al. (2019). New strategy for identifying potential natural HIV-1 non-nucleoside reverse transcriptase inhibitors against drug-resistance: an in silico perspective. Journal of Biomolecular Structure and Dynamics, 38(8), 2378–2391. [Link]

  • Taylor & Francis. (n.d.). Quinazoline – Knowledge and References. Taylor & Francis Online. [Link]

  • Zhang, Y., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 30(3), 643. [Link]

  • Jain, N., et al. (2023). An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. Medicinal Chemistry, 19(3), 211-245. [Link]

  • MDPI. (2022). Discovery and Development of Non-nucleoside Reverse-transcriptase Inhibitors. Encyclopedia. [Link]

  • Jain, N., et al. (2022). An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. Bentham Science. [Link]

Sources

Foundational

The Ascendancy of the Cyclopropyl Moiety: A Technical Guide to the Structure-Activity Relationship of Dihydroquinazolinones

Abstract The 2,3-dihydroquinazolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, known to be a versatile backbone for the development of a wide array of therapeutic agents. The incorporation of a c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,3-dihydroquinazolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, known to be a versatile backbone for the development of a wide array of therapeutic agents. The incorporation of a cyclopropyl group, a small, strained carbocycle, has emerged as a powerful strategy to enhance the pharmacological properties of these molecules. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of cyclopropyl-substituted dihydroquinazolinones and related quinazolinone analogues. We will explore the synthetic rationale, the impact of substitution on biological activity, and the underlying mechanistic principles that govern their function as potent modulators of various biological targets, including kinases, efflux pumps, and microbial enzymes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the cyclopropyl group in the design of next-generation dihydroquinazolinone-based therapeutics.

Introduction: The Strategic Integration of a Strained Ring

The quinazolinone core is a recurring motif in numerous biologically active compounds, demonstrating a broad spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The dihydro- variant, 2,3-dihydroquinazolin-4(1H)-one, offers a three-dimensional structure with a chiral center at the C2 position, providing opportunities for stereospecific interactions with biological targets.[3]

The cyclopropyl group, despite its simple structure, is a powerhouse in medicinal chemistry. Its rigid and strained nature confers several advantageous properties to a parent molecule, such as:

  • Enhanced Potency: The constrained conformation of the cyclopropyl ring can pre-organize a molecule for optimal binding to its target, reducing the entropic penalty of binding.

  • Increased Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in acyclic alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Modulation of Physicochemical Properties: The cyclopropyl group can influence lipophilicity, solubility, and pKa, allowing for the fine-tuning of a drug's ADME (absorption, distribution, metabolism, and excretion) profile.

This guide will dissect the SAR of cyclopropyl dihydroquinazolinones, focusing on how modifications to both the heterocyclic core and the cyclopropyl substituent impact biological activity.

Synthetic Strategies: Building the Cyclopropyl Dihydroquinazolinone Core

The synthesis of cyclopropyl dihydroquinazolinones typically involves the condensation of a 2-aminobenzamide derivative with an aldehyde or ketone. A common and straightforward method for synthesizing the 2,3-dihydroquinazolin-4(1H)-one core is the reaction between 2-aminobenzamide and a suitable aldehyde.[4][5] For cyclopropyl-containing analogues where the cyclopropyl group is not on the C2-substituent, a key intermediate is often a cyclopropyl-substituted aniline or a cyclopropylamine, which is then incorporated into the quinazolinone scaffold.

General Synthesis of 2,3-Disubstituted Dihydroquinazolin-4(1H)-ones

The most direct route involves the cyclocondensation of 2-aminobenzamide with an appropriate aldehyde.[3] This reaction can be catalyzed by various acids or Lewis acids, and can also proceed under catalyst-free conditions, sometimes in green solvents like water.[5]

G cluster_reactants Reactants cluster_products Product cluster_conditions Reaction Conditions 2_aminobenzamide 2-Aminobenzamide dihydroquinazolinone 2,3-Dihydroquinazolin-4(1H)-one 2_aminobenzamide->dihydroquinazolinone:w Condensation aldehyde R-CHO (Aldehyde) aldehyde->dihydroquinazolinone:w Catalyst Catalyst Solvent Solvent Temperature Temperature DYRK1A_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects cluster_inhibitor Therapeutic Intervention Stress Cellular Stress DYRK1A DYRK1A Stress->DYRK1A activates GrowthFactors Growth Factors GrowthFactors->DYRK1A modulates ASK1 ASK1 DYRK1A->ASK1 phosphorylates & activates CellCycle Cell Cycle Regulation DYRK1A->CellCycle regulates Transcription Transcription Factor Phosphorylation DYRK1A->Transcription phosphorylates JNK JNK ASK1->JNK activates Apoptosis Apoptosis JNK->Apoptosis FC162 FC162 (Cyclopropyl Thiazoloquinazolinone) FC162->DYRK1A inhibits

Sources

Exploratory

Molecular Weight and Physical Properties of 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one

This guide details the molecular weight, physical properties, and synthesis of 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one , a critical heterocyclic scaffold in medicinal chemistry. Executive Summary 3-Cyclopropyl-3,4-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the molecular weight, physical properties, and synthesis of 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one , a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary

3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one (C₁₁H₁₂N₂O) is a bicyclic nitrogen heterocycle belonging to the dihydroquinazolinone class. It serves as a high-value pharmacophore and intermediate, particularly in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV treatment (e.g., DPC 083 analogs) and antimicrobial agents.

This compound is characterized by a benzene ring fused to a cyclic urea ring, with a cyclopropyl group attached to the N3 nitrogen. Its physicochemical profile—defined by a rigid core and a lipophilic cyclopropyl tail—makes it an ideal scaffold for optimizing drug-receptor interactions.

Chemical Identity & Molecular Weight[1][2][3]

The precise mass and elemental composition are critical for analytical validation (LC-MS/HRMS).

Table 1: Chemical Identity Specifications
PropertyData
IUPAC Name 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one
Common Name 3-Cyclopropyl-3,4-dihydro-2-quinazolinone
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight (Average) 188.23 g/mol
Monoisotopic Mass 188.09496 Da
CAS Number Not widely listed; specific derivatives (e.g., 4-one) have different CAS.[1][2]
SMILES O=C1N(C2CC2)Cc3ccccc3N1
Elemental Analysis C: 70.19%, H: 6.43%, N: 14.88%, O: 8.50%

Physical & Physicochemical Properties[2][3][5]

The physical state and crystal data below are based on single-crystal X-ray diffraction studies reported in the Oriental Journal of Chemistry (2016).

Table 2: Physical Properties
PropertyValue / Description
Physical State Crystalline Solid
Color White to Off-white
Crystal System Monoclinic
Space Group P 2₁/n
Unit Cell Dimensions



Unit Cell Angles

Volume 960.0(4) ų
Z (Formula Units/Cell) 4
Calculated Density ~1.30 g/cm³
Physicochemical Descriptors (In Silico)
  • LogP (Octanol/Water): ~1.2 – 1.5 (Predicted)

  • Topological Polar Surface Area (TPSA): ~32.3 Ų

  • H-Bond Donors: 1 (NH at position 1)

  • H-Bond Acceptors: 1 (Carbonyl Oxygen)

  • Solubility: Low in water; soluble in DMSO, Methanol, Dichloromethane.

Synthesis & Experimental Protocols

The synthesis of 3-substituted-3,4-dihydroquinazolin-2(1H)-ones is typically achieved via the cyclization of 2-aminobenzylamine derivatives. The "industrially scalable" method involves the reaction of 2-aminobenzylamine with cyclopropyl isocyanate , followed by cyclization, or the reaction of the diamine with a carbonyl source like CDI (1,1'-Carbonyldiimidazole) or Triphosgene .

Protocol: Isocyanate-Mediated Cyclization

Reagents:

  • 2-Aminobenzylamine (Starting Material)

  • Cyclopropyl Isocyanate (1.1 equiv)

  • Solvent: THF or Dichloromethane (DCM)

  • Base (Optional): Triethylamine (Et₃N)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-aminobenzylamine (1.0 equiv) in anhydrous THF (0.5 M concentration) under an inert atmosphere (N₂).

  • Addition: Cool the solution to 0°C. Dropwise add cyclopropyl isocyanate (1.1 equiv) over 15 minutes.

  • Urea Formation: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC for the disappearance of the amine. This forms the intermediate urea: 1-(2-aminobenzyl)-3-cyclopropylurea.

  • Cyclization:

    • Method A (Thermal): Heat the reaction mixture to reflux for 6–12 hours.

    • Method B (Acid Catalyzed): Add a catalytic amount of p-Toluenesulfonic acid (pTSA) and reflux.

    • Method C (Base Catalyzed): If using CDI as the carbonyl source instead of isocyanate, add CDI (1.2 equiv) to the diamine in THF and reflux.

  • Work-up: Concentrate the solvent in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via column chromatography (Ethyl Acetate/Hexane) to yield the pure crystalline product.

Visualization: Synthesis Pathway

SynthesisPathway Start 2-Aminobenzylamine (C7H10N2) Inter Intermediate Urea [1-(2-aminobenzyl)-3-cyclopropylurea] Start->Inter THF, 0°C to RT Nucleophilic Addition Reagent Cyclopropyl Isocyanate (C4H5NO) Reagent->Inter Product 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one (Target Core) Inter->Product Reflux or pTSA Intramolecular Cyclization (-NH3/H2O)

Caption: Reaction pathway for the synthesis of the 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one core via urea intermediate.

Applications & Biological Context[1][4][5][7][8][9]

This scaffold is not merely a chemical curiosity; it is a privileged structure in drug discovery.

HIV-1 Reverse Transcriptase Inhibition

The 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one core mimics the structure of established NNRTIs (e.g., Efavirenz, DPC 083).

  • Mechanism: The cyclopropyl group fits into the hydrophobic pocket (Val179, Leu100) of the HIV-1 Reverse Transcriptase allosteric binding site.

  • H-Bonding: The N1-H acts as a hydrogen bond donor to the backbone carbonyl of Lys101 in the enzyme.

  • Carbonyl: The C2=O acts as a hydrogen bond acceptor.

Antimicrobial Activity

Derivatives of this core have shown efficacy against:

  • Staphylococcus aureus (Antibacterial)

  • Candida albicans (Antifungal)

Visualization: NNRTI Binding Logic

NNRTI_Binding Core Quinazolinone Core (Rigid Scaffold) Enzyme HIV-1 Reverse Transcriptase (NNRTI Pocket) Core->Enzyme Scaffold Alignment N1 N1-H Group (H-Bond Donor) Lys101 Lys101 Backbone N1->Lys101 H-Bonding C2 C2=O Group (H-Bond Acceptor) C2->Lys101 H-Bonding Cyclopropyl N3-Cyclopropyl (Lipophilic Moiety) Pocket Hydrophobic Pocket (Val179, Leu100) Cyclopropyl->Pocket Hydrophobic Interaction

Caption: Pharmacophore mapping of the 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one scaffold in the NNRTI binding pocket.

References

  • Gaonkar, S. L., Shetty, N. S., et al. (2016).[3][4] "Synthesis, Characterization and Single Crystal Studies of 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one." Oriental Journal of Chemistry, 32(5), 2707-2712.[5]

  • Tucker, T. J., et al. (1994). "Synthesis of a Series of 4-(Arylethynyl)-6-chloro-4-cyclopropyl-3,4-dihydroquinazolin-2(1H)-ones as Novel Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors." Journal of Medicinal Chemistry, 37(15), 2437–2444.

  • PubChem Compound Summary. "Quinazolinone Derivatives." National Center for Biotechnology Information.

Sources

Foundational

Scaffold Hopping in Antiviral Design: 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one as a Next-Generation Efavirenz Analog

Executive Summary The development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) has been a cornerstone of highly active antiretroviral therapy (HAART). Efavirenz (EFV), a first-generation NNRTI featuring a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) has been a cornerstone of highly active antiretroviral therapy (HAART). Efavirenz (EFV), a first-generation NNRTI featuring a benzoxazinone core, has historically been a preferred first-line therapy[1]. However, the emergence of resistance mutations (e.g., K103N, Y181C) and dose-limiting idiosyncratic hepatotoxicity necessitate the development of next-generation analogs. This technical guide explores the rationale, structural biology, and self-validating experimental protocols for transitioning from the benzoxazinone core to a 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one scaffold.

Rationale for Scaffold Evolution

The structural transition from EFV to a quinazolinone analog is not merely a cosmetic chemical modification; it is a targeted strategy to overcome specific clinical limitations.

  • Overcoming the K103N Mutation: The K103N mutation creates a steric shield at the entrance of the NNRTI binding pocket. The 3,4-dihydroquinazolin-2(1H)-one core, particularly when substituted at the 4-position with alkenyl or alkynyl groups (as seen in the DPC series like DPC 961), exhibits low nanomolar potency against both wild-type and mutant strains[2].

  • Mitigating Hepatotoxicity: EFV is associated with idiosyncratic hepatotoxicity driven by the activation of key cell stress regulators in primary hepatocytes: inositol-requiring 1α (IRE1α) and X-box binding protein 1 (XBP1)[3]. Scaffold hopping to a quinazolinone alters the lipophilicity and electronic distribution of the molecule, providing a pathway to screen out this specific endoplasmic reticulum (ER) stress response.

Structural Biology & Mechanism of Action

To understand the efficacy of the 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one scaffold, we must analyze its interactions within the allosteric NNRTI binding pocket of HIV-1 Reverse Transcriptase (RT).

The cyclopropyl group is a critical pharmacophore. In EFV, the cyclopropyl-propynyl moiety occupies a highly specific hydrophobic pocket consisting of Pro95, Tyr181, Tyr188, and Trp229[4]. By attaching the cyclopropyl group directly to the N3 position of the quinazolinone ring, the molecule maintains the entropic benefit of desolvation upon binding while altering the spatial trajectory of the core. The cyclic urea carbonyl of the quinazolinone establishes a vital hydrogen bond with the main-chain amide of Lys101, anchoring the inhibitor[4]. Furthermore, analogs like L-738,372 demonstrate that cyclopropyl-substituted quinazolinones act as mixed noncompetitive inhibitors with slow-binding characteristics, allowing them to effectively displace older-generation inhibitors[5].

G cluster_pocket HIV-1 RT Allosteric Binding Pocket NNRTI 3-Cyclopropyl- Quinazolinone Core Lys101 Lys101 (H-Bond Anchor) NNRTI->Lys101 Urea Carbonyl Tyr181 Tyr181 (Pi-Pi Stacking) NNRTI->Tyr181 Cyclopropyl Motif Tyr188 Tyr188 (Hydrophobic Fit) NNRTI->Tyr188 Cyclopropyl Motif Val106 Val106 (Steric Boundary) NNRTI->Val106 C4-Substitution

Figure 1: Pharmacophoric interactions of the quinazolinone analog within the HIV-1 RT pocket.

Comparative Antiviral Efficacy

The following table synthesizes quantitative data comparing standard Efavirenz against representative quinazolinone analogs. The data illustrates the superiority of the quinazolinone scaffold in maintaining potency against the K103N mutant while optimizing plasma protein binding profiles[6],[2],[5].

Table 1: Antiviral and Pharmacokinetic Profile Comparison

CompoundCore ScaffoldWT HIV-1 RT IC50/KiK103N Mutant EfficacyFree Drug in Plasma (%)
Efavirenz (EFV) Benzoxazinone~1.5 nMHighly Compromised0.2 - 0.5%
DPC 961 Quinazolinone2.0 nM (IC90)Potent (Low nM)1.5%
L-738,372 Cyclopropyl-Quinazolinone140 nM (Ki)2-3x more potent vs WTN/A

Note: The increase in percent free drug in human plasma for quinazolinones (up to 3.0% for related DPC analogs) significantly improves the bioavailable fraction compared to EFV[2].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to verify causality and prevent false positives.

Synthesis of the 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one Core

Causality: The transition from an oxazinone to a quinazolinone requires the construction of a cyclic urea. We utilize triphosgene over phosgene for laboratory safety. The cyclopropylamine is introduced via reductive amination prior to cyclization to guarantee strict regioselectivity at the N3 position.

Step-by-Step Protocol:

  • Imine Formation: React 2-amino-5-chloroacetophenone with cyclopropylamine in the presence of titanium(IV) isopropoxide (Ti(O-iPr)4) in anhydrous tetrahydrofuran (THF) at room temperature for 12 hours. Validation: Monitor via TLC to ensure complete consumption of the starting ketone.

  • Reductive Amination: Add sodium borohydride (NaBH4) to the mixture at 0°C. Stir for 4 hours. Validation: LC-MS must confirm the mass of the intermediate diamine.

  • Cyclization: Dissolve the purified diamine in dichloromethane (DCM) with triethylamine (TEA). Slowly add a solution of triphosgene (0.35 eq) in DCM at 0°C.

  • Workup & Purification: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over MgSO4, and purify via flash chromatography (Silica, Hexane/EtOAc). Validation: 1H-NMR must show the disappearance of the primary amine protons and the presence of the cyclic urea NH (~10.5 ppm).

HIV-1 RT Inhibition Assay (Radiometric)

Causality: Using a poly(rA)·oligo(dT) template-primer ensures the assay specifically measures RNA-dependent DNA polymerase activity. The inclusion of EFV as a positive control validates the dynamic range of the assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 10 mM MgCl2, and 2 mM DTT.

  • Template-Primer Annealing: Anneal poly(rA) and oligo(dT) at a 2:1 molar ratio by heating to 85°C for 5 minutes and cooling slowly to room temperature.

  • Inhibitor Incubation: Pre-incubate recombinant HIV-1 RT (wild-type or K103N mutant) with varying concentrations of the quinazolinone analog (0.1 nM to 10 μM) in a 96-well plate for 15 minutes at 37°C. Control: Include wells with DMSO only (100% activity) and EFV (positive inhibition control).

  • Reaction Initiation: Add the template-primer complex and [3H]-dTTP (1 μCi/well). Incubate for 30 minutes at 37°C.

  • Quenching & Detection: Stop the reaction by adding 10% trichloroacetic acid (TCA) to precipitate the synthesized DNA. Filter through GF/C glass microfiber filters, wash with 5% TCA, and quantify retained radioactivity using a liquid scintillation counter.

Workflow Synth Chemical Synthesis Purif HPLC Purification Synth->Purif EnzAssay HIV-1 RT Inhibition Assay Purif->EnzAssay CellAssay MT-2 Cell Antiviral Assay EnzAssay->CellAssay Tox Hepatic IRE1α Tox Screen CellAssay->Tox

Figure 2: Sequential validation workflow for evaluating synthesized quinazolinone NNRTIs.

Pharmacokinetic & Toxicity Profiling

A critical failure point for EFV analogs is hepatotoxicity. Because elevated plasma EFV concentrations have been linked to liver injury via the IRE1α-XBP1 pathway[3], any novel 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one analog must undergo rigorous hepatic screening.

Toxicity Screening Rationale: Primary human hepatocytes should be exposed to the analog at Cmax concentrations (typically 10-30 μM). Following exposure, RNA extraction and RT-qPCR are utilized to measure XBP1 splicing (a direct indicator of IRE1α activation). A successful next-generation quinazolinone will demonstrate less than a 5-fold increase in XBP1 splicing compared to vehicle control, contrasting sharply with the ~35.7-fold increase observed with standard EFV exposure[3].

References

  • Efavirenz and Efavirenz-like Compounds Activate Human, Murine, and Macaque Hepatic IRE1α-XBP1. nih.gov.[Link]

  • Discovery of second generation quinazolinone non-nucleoside reverse transcriptase inhibitors of HIV-1. nih.gov.[Link]

  • 4,4-Disubstituted-3,4-dihydro-2(1H)-quinazolinones as HIV reverse transcriptase inhibitors. tandfonline.com.[Link]

  • Inhibition of clinically relevant mutant variants of HIV-1 by quinazolinone non-nucleoside reverse transcriptase inhibitors. nih.gov.[Link]

  • Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase. nih.gov.[Link]

  • Inhibition of HIV-1 reverse transcriptase by a quinazolinone and comparison with inhibition by pyridinones. Differences in the rates of inhibitor binding and in synergistic inhibition with nucleoside analogs. nih.gov.[Link]

Sources

Exploratory

Topic: The Therapeutic Potential of Dihydroquinazolinones in Antiretroviral Therapy

An In-Depth Technical Guide Abstract The Human Immunodeficiency Virus (HIV) pandemic persists as a formidable global health challenge. While Highly Active Antiretroviral Therapy (HAART) has transformed HIV into a managea...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The Human Immunodeficiency Virus (HIV) pandemic persists as a formidable global health challenge. While Highly Active Antiretroviral Therapy (HAART) has transformed HIV into a manageable chronic condition, the emergence of drug-resistant viral strains and long-term treatment-associated toxicities necessitate the continuous development of novel therapeutic agents.[1][2] Dihydroquinazolinones have emerged as a promising and versatile chemical scaffold, demonstrating potent activity against HIV-1, primarily by acting as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). This guide provides a detailed exploration of the mechanism of action, structure-activity relationships (SAR), and preclinical potential of dihydroquinazolinone derivatives, offering field-proven insights into the experimental methodologies crucial for their evaluation and optimization as next-generation antiretroviral agents.

The Antiretroviral Landscape and the NNRTI Niche

Current antiretroviral therapy combines agents from at least two distinct drug classes to suppress viral replication and prevent the evolution of resistance.[3] These classes, which include Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), Protease Inhibitors (PIs), and Integrase Strand Transfer Inhibitors (INSTIs), target different stages of the HIV life cycle.[3][4]

NNRTIs are a cornerstone of many HAART regimens, valued for their structural diversity and high efficacy.[1] They function by binding to an allosteric, hydrophobic pocket on the HIV-1 Reverse Transcriptase (RT) enzyme, distinct from the active site where nucleosides bind.[4] This binding induces a conformational change in the enzyme, crippling its ability to convert viral RNA into DNA and thereby halting the replication process.[4][5] The dihydroquinazolinone scaffold represents a significant advancement in the NNRTI class, offering high potency and activity against clinically relevant mutant viral strains.

HIV_Lifecycle_and_NNRTI_Action cluster_cell Host Cell (CD4+ T-Cell) Viral_Entry 1. Viral Entry (Fusion & Uncoating) Reverse_Transcription 2. Reverse Transcription (Viral RNA -> Viral DNA) Viral_Entry->Reverse_Transcription Integration 3. Integration (Viral DNA -> Host DNA) Reverse_Transcription->Integration Transcription_Translation 4. Transcription & Translation Integration->Transcription_Translation Assembly 5. Assembly Transcription_Translation->Assembly Budding_Maturation 6. Budding & Maturation Assembly->Budding_Maturation New_Virion New HIV Virion Budding_Maturation->New_Virion HIV_Virion HIV Virion HIV_Virion->Viral_Entry DHQ_Inhibitor Dihydroquinazolinone (NNRTI) DHQ_Inhibitor->Reverse_Transcription Allosteric Inhibition

Caption: Mechanism of Dihydroquinazolinone (NNRTI) Action within the HIV Life Cycle.

Core Mechanism of Action: Allosteric Inhibition of Reverse Transcriptase

Dihydroquinazolinone derivatives function as reversible, non-competitive inhibitors of HIV-1 RT.[6] The causality behind this mechanism lies in their ability to bind to the NNRTI binding pocket (NNIBP), a site approximately 10 Å away from the polymerase active site.

Key Mechanistic Insights:

  • Allosteric Binding: Unlike NRTIs, which are substrate analogs, dihydroquinazolinones do not compete with incoming deoxynucleoside triphosphates (dNTPs).[6] Instead, their binding to the allosteric pocket induces a conformational change that distorts the geometry of the polymerase active site, specifically affecting the "fingers" and "thumb" subdomains, thereby inhibiting DNA synthesis.[4]

  • Overlapping Binding Site: Competitive displacement assays have shown that dihydroquinazolinones occupy a site that overlaps with that of other NNRTI classes, such as pyridinones, confirming their classification within this mechanistic group.[6]

  • Slow Binding Kinetics: Some quinazolinone inhibitors exhibit slow binding characteristics, which can contribute to a more durable inhibitory effect on the enzyme.[6]

  • Synergy with NRTIs: Importantly, synergistic inhibition of RT activity is observed when these compounds are combined with nucleoside analogs like azidothymidine triphosphate (AZT-TP).[6] This provides a strong rationale for their use in combination therapy, as the dual mechanisms of action (allosteric and competitive inhibition) are mutually reinforcing.

While the primary target is RT, some studies on broader quinazolinone scaffolds have explored HIV-1 integrase as a potential secondary target.[7] Docking studies suggest that carbonyl groups within the quinazolinone structure can chelate the Mg2+ ions essential for integrase catalytic activity. However, for the specific dihydroquinazolinone derivatives discussed here, the most potent and well-characterized activity is against reverse transcriptase.

Structure-Activity Relationship (SAR) and Lead Optimization

The therapeutic potential of the dihydroquinazolinone scaffold is unlocked through targeted chemical modifications. The choice of substituents at various positions on the core structure dictates potency, resistance profile, and pharmacokinetic properties.

  • Position C4: This position is critical for potent inhibition. The introduction of small, rigid groups like cyclopropyl, along with alkynyl functionalities (e.g., arylethynyl groups), has been shown to confer low nanomolar potency against wild-type HIV-1.[8][9] The stereochemistry at this quaternary carbon is also crucial; for example, the (-)-4(S) configuration of one lead compound was identified as the active enantiomer.[9]

  • Position N3: Alkylation at the N3 position can be metabolically labile. Drug design efforts have successfully eliminated the need for such groups by incorporating an aryl group onto the C4-alkyne functionality, improving metabolic stability while maintaining high potency.[9]

  • Quinazoline Core Substitutions: Modifications to the fused benzene ring, such as the addition of a 6-chloro group, are common features in potent analogs.[6][9]

The overarching goal of these SAR studies is to enhance binding affinity within the flexible NNIBP, particularly to maintain activity against mutant RT enzymes. Mutations like K103N and Y181C are common sources of clinical resistance to first-generation NNRTIs. Dihydroquinazolinone derivatives have been specifically engineered to be effective against these and other resistant strains, such as those bearing the E138K mutation.[10]

Caption: Key Structure-Activity Relationships of the Dihydroquinazolinone Scaffold.

Quantitative Efficacy and Preclinical Profile

The potency of dihydroquinazolinone derivatives is frequently assessed by their 50% effective concentration (EC50) in cell-based anti-HIV assays and their 50% inhibitory concentration (IC50) in enzymatic assays.

Compound IDTargetAssay TypePotency (Wild-Type HIV-1)Potency (Mutant Strains)Reference Drug ComparisonSource(s)
Compound 4b HIV-1 RTCell-based (EC50)0.84 nM (strain IIIB)3.5 nM (E138K), 66 nM (RES056)More potent than Efavirenz & Etravirine[10]
HIV-1 RTEnzymatic (IC50)10 nM--[10]
DPC 083 HIV-1 RTCell-based (IC90)2.1 nM (strain RF)Potent against various mutants-[8]
DPC 961 HIV-1 RTCell-based (IC90)2.0 nM (strain RF)Potent against various mutants-[8]
DPC 963 HIV-1 RTCell-based (IC90)1.3 nM (strain RF)Potent against various mutants-[8]
PY-QZ MBR HIV-1 ReplicationCell-based15% max protection--[11]

Beyond raw potency, a favorable preclinical profile is essential. An important parameter is plasma protein binding. While high binding can reduce the free fraction of a drug, some dihydroquinazolinones exhibit more favorable profiles than existing drugs. For instance, DPC 961 and DPC 963 showed 1.5% and 2.8% free drug in human plasma, respectively, a notable improvement over efavirenz (0.2-0.5%).[8] This suggests a higher concentration of unbound, active drug may be available to exert its antiviral effect.

Essential Experimental Protocols

The evaluation of novel dihydroquinazolinone candidates relies on a validated sequence of in vitro assays. The protocols described below are self-validating systems, incorporating positive and negative controls to ensure data integrity.

Protocol: Anti-HIV Activity in Cell Culture

Objective: To determine the 50% effective concentration (EC50) of a test compound required to protect MT-4 cells from HIV-1-induced cytopathic effects.

Methodology:

  • Cell Preparation: Culture human T-lymphocyte MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. Maintain cells in a logarithmic growth phase.

  • Compound Preparation: Prepare a stock solution of the dihydroquinazolinone test compound in DMSO. Create a series of 8-10 half-log dilutions in culture medium.

  • Infection Assay: a. Plate MT-4 cells in a 96-well microtiter plate at a density of 5 x 10^4 cells/well. b. Add the serially diluted test compounds to the wells. Include wells with a reference drug (e.g., Efavirenz) as a positive control and wells with medium only (no drug) as a negative control. c. Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HTLV-IIIB) at a multiplicity of infection (MOI) of 0.01-0.05.[11] d. Include uninfected cell control wells (cell control) and infected, untreated wells (virus control).

  • Incubation: Incubate the plates for 5 days at 37°C in a 5% CO2 humidified atmosphere.

  • Viability Assessment: a. Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. b. Incubate for 2-4 hours to allow viable cells to metabolize MTT into formazan crystals. c. Solubilize the formazan crystals with a solubilization buffer (e.g., acidic isopropanol). d. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls. Determine the EC50 value (concentration at which 50% of cells are protected) using non-linear regression analysis. A parallel cytotoxicity assay (CC50) is run under identical conditions but without the virus to determine the selectivity index (SI = CC50/EC50).

Experimental_Workflow Start Start: Dihydroquinazolinone Candidate Compound_Dilution 2. Prepare Serial Compound Dilutions Start->Compound_Dilution Cell_Culture 1. Culture MT-4 Cells Plating 3. Plate Cells and Add Compounds Cell_Culture->Plating Compound_Dilution->Plating Infection 4. Infect Cells with HIV-1 Plating->Infection Incubation 5. Incubate for 5 Days Infection->Incubation MTT_Assay 6. Perform MTT Assay for Cell Viability Incubation->MTT_Assay Data_Analysis 7. Analyze Data: Calculate EC50 & CC50 MTT_Assay->Data_Analysis End Result: Selectivity Index (SI) Data_Analysis->End

Caption: Workflow for Determining In Vitro Anti-HIV Activity and Cytotoxicity.

Protocol: HIV-1 Reverse Transcriptase Enzyme Inhibition Assay

Objective: To directly measure the 50% inhibitory concentration (IC50) of a test compound against the enzymatic activity of purified recombinant HIV-1 RT.

Methodology:

  • Reagent Preparation: a. Use a commercially available recombinant HIV-1 RT enzyme. b. Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, and DTT. c. Use a poly(rA)·oligo(dT) primer-template.[6] d. Prepare a solution of [3H]-dTTP (radiolabeled thymidine triphosphate).

  • Assay Procedure: a. In a 96-well plate, add the reaction buffer, primer-template, and serially diluted test compound. b. Add the HIV-1 RT enzyme to initiate the reaction. Include no-enzyme and no-inhibitor controls. c. Incubate the plate at 37°C for 1 hour.

  • Termination and Detection: a. Stop the reaction by adding cold trichloroacetic acid (TCA). b. Transfer the reaction mixture to a filtermat and wash extensively with TCA and ethanol to remove unincorporated [3H]-dTTP. c. Dry the filtermat and add scintillation fluid. d. Measure the incorporated radioactivity using a scintillation counter. The counts are directly proportional to RT activity.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value using non-linear regression.

Conclusion and Future Directions

Dihydroquinazolinones represent a highly promising class of antiretroviral agents with potent, low-nanomolar activity against both wild-type and clinically relevant drug-resistant strains of HIV-1.[8][10] Their primary mechanism as non-nucleoside reverse transcriptase inhibitors is well-characterized, and extensive SAR studies have paved the way for rational drug design to enhance potency and improve pharmacokinetic profiles.[9] The demonstrated synergy with existing NRTIs further solidifies their potential role in future combination therapy regimens.[6]

Future research should focus on:

  • Broadening the Resistance Profile: Continued optimization to ensure potent activity against a wider array of emerging RT mutations.

  • In Vivo Pharmacokinetics: Comprehensive studies in animal models to evaluate oral bioavailability, plasma half-life, and tissue distribution.

  • Long-Term Toxicity Studies: Rigorous assessment of any potential long-term off-target effects.

  • Exploration of Other Viral Targets: While RT is the primary target, further investigation into the potential dual-inhibition of targets like integrase could yield compounds with unique resistance profiles.

The dihydroquinazolinone scaffold provides an exciting and validated foundation for the development of next-generation NNRTIs that can address the ongoing challenges of HIV therapy.

References

  • Synthesis and biological evaluation of dihydroquinazoline-2-amines as potent non-nucleoside reverse transcriptase inhibitors of wild-type and mutant HIV-1 strains. PubMed, European Journal of Medicinal Chemistry.
  • SYNTHESIS AND ANTI-HIV ACTIVITY OF SOME NOVEL 2, 3-DISUBSTITUTED QUINAZOLIN-4(3H)-ONES.
  • Inhibition of clinically relevant mutant variants of HIV-1 by quinazolinone non-nucleoside reverse transcriptase inhibitors. PubMed.
  • Synthesis of a series of 4-(arylethynyl)-6-chloro-4-cyclopropyl-3,4-dihydroquinazolin-2(1H)-ones as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed.
  • Anti-HIV and Antibacterial Activities of Novel 2-(3-Substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones. Semantic Scholar.
  • Current scenario on non-nucleoside reverse transcriptase inhibitors (2018-present). Taylor & Francis Online.
  • Core-structure-inspired asymmetric addition reactions: enantioselective synthesis of dihydrobenzoxazinone- and dihydroquinazolinone-based anti-HIV agents. Tianjin University School of Science.
  • Inhibition of HIV-1 reverse transcriptase by a quinazolinone and comparison with inhibition by pyridinones. Differences in the rates of inhibitor binding and in synergistic inhibition with nucleoside analogs. PubMed.
  • Design, Synthesis and Docking studies of New Quinazolinone Derivatives as Anti-HIV-1 Agents. Iranian Journal of Pharmaceutical Sciences.
  • Design, Synthesis, Docking Studies and Biological Activities Novel 2,3- Diaryl-4-Quinazolinone Derivatives as Anti-HIV-1 Agents. Bentham Science.
  • Discovery and SAR Exploration of Novel Nanomolar 3,4-dihydroquinazolin-2(1H)-one Non-Nucleoside Reverse Transcriptase Inhibitors. ChemRxiv.
  • Highly Active Antiretroviral Therapy (HAART). NCBI Bookshelf.
  • HIV Drugs Mode of Action. Immunopaedia.
  • HIV-1 Antiretroviral Drug Therapy. Cold Spring Harbor Perspectives in Medicine.

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Synthesis of Cyclopropyl Quinazolinone Derivatives

Executive Summary & Mechanistic Rationale The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in modern drug discovery, exhibiting profound biological activities ranging from anti-inflammatory to targeted ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in modern drug discovery, exhibiting profound biological activities ranging from anti-inflammatory to targeted anti-tumor properties. Recently, the incorporation of a cyclopropyl moiety into the quinazolinone core has garnered significant attention. The cyclopropyl group enhances the molecule's


 character, improving metabolic stability and aqueous solubility compared to planar aromatic substituents, while perfectly occupying hydrophobic specificity pockets in targets such as PI3Kδ[1].

Traditional thermal syntheses of these derivatives suffer from harsh conditions, prolonged reaction times (often >12 hours), and heavy reliance on toxic organic solvents. This application note details a highly efficient, solvent-free Microwave-Assisted Organic Synthesis (MAOS) protocol. By utilizing Antimony(III) chloride (SbCl


) as a mild Lewis acid catalyst under microwave irradiation, researchers can achieve quantitative cyclocondensation in under 10 minutes.
Biological Context: PI3Kδ Inhibition

Cyclopropyl quinazolinones have demonstrated potent, targeted effects in cancer cells by acting as competitive inhibitors of the PI3Kδ isoform, thereby downregulating the AKT/mTOR signaling cascade and promoting apoptosis in tumor tissues[1].

PI3K_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3Kδ Enzyme RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Drug Cyclopropyl Quinazolinone (Inhibitor) Drug->PI3K Competitive Binding AKT AKT / mTOR Activation PIP3->AKT Cancer Tumor Cell Proliferation AKT->Cancer

Caption: PI3Kδ signaling pathway inhibition by cyclopropyl quinazolinones.

Experimental Design & MAOS Principles

Unlike conventional conductive heating, which relies on slow thermal gradients, microwave irradiation utilizes dielectric heating . Polar molecules (such as anthranilamide and cyclopropanecarboxamide) continuously align with the rapidly oscillating electromagnetic field (2.45 GHz). This generates intense, localized molecular friction, instantly raising the internal temperature of the reaction matrix and drastically increasing the reaction kinetics.

The addition of SbCl


 (1 mol%) acts as a synergistic Lewis acid. The empty p-orbitals of Sb

coordinate with the carbonyl oxygen of the cyclopropyl precursor, increasing its electrophilicity and lowering the activation energy barrier for the initial nucleophilic attack by the primary amine of anthranilamide[2].

MW_Synthesis A Anthranilamide + Cyclopropanecarboxamide C Microwave Irradiation (200W, 120°C, 5 min) A->C B SbCl3 Catalyst (1 mol%) B->C Lewis Acid Activation D Cyclocondensation Intermediate C->D Dielectric Heating E 2-Cyclopropylquinazolin -4(3H)-one D->E Dehydration (-H2O)

Caption: Workflow of MW-assisted cyclopropyl quinazolinone synthesis.

Materials and Reagents

  • Reagents: Anthranilamide (≥98%), Cyclopropanecarboxamide (≥98%), Antimony(III) chloride (SbCl

    
    , anhydrous, 99%).
    
  • Solvents (for workup only): Deionized water (ice-cold), absolute ethanol.

  • Equipment: Dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with an in-situ IR temperature sensor; 10 mL quartz or Teflon reaction vessels.

Step-by-Step Protocol (Self-Validating System)

This protocol is designed as a closed-loop, self-validating system to ensure reproducibility and high yield.

Step 1: Solid-State Reactant Preparation
  • Weigh 2.0 mmol of anthranilamide (272.3 mg) and 2.0 mmol of cyclopropanecarboxamide (170.2 mg).

  • Add exactly 1 mol% of SbCl

    
     (4.5 mg) to the mixture.
    
  • Grind the mixture thoroughly in an agate mortar for 2–3 minutes.

  • Causality: Intimate physical mixing in solvent-free conditions maximizes the reactant contact area, increasing the pre-exponential factor (

    
    ) in the Arrhenius equation. This is critical for solid-state microwave synthesis where no solvent medium exists to facilitate mass transfer.
    
  • Validation Checkpoint: The mixture must appear as a fine, homogeneous, free-flowing powder. Any clumping indicates moisture absorption, which will act as a "microwave sink" and cause uneven heating.

Step 2: Microwave Irradiation
  • Transfer the homogenized powder into a 10 mL microwave-transparent quartz reaction vessel. Do not add any solvent.

  • Seal the vessel with a pressure-rated crimp cap.

  • Program the microwave synthesizer: Power: 200 W; Max Temperature: 120°C; Ramp Time: 1 min; Hold Time: 5 min.

  • Causality: Quartz is microwave-transparent, ensuring that the electromagnetic energy is absorbed exclusively by the polar reactants rather than the vessel. Limiting the power to 200 W prevents thermal degradation (ring-opening) of the highly strained cyclopropyl ring[2].

  • Validation Checkpoint: Monitor the real-time IR temperature plot. The temperature should plateau smoothly at 120°C. A sudden temperature spike >130°C indicates thermal runaway; the system should be programmed to auto-abort if this occurs.

Step 3: Quenching and Isolation
  • Allow the vessel to cool to room temperature via compressed air cooling (approx. 2 mins).

  • Uncap the vessel and add 10 mL of ice-cold deionized water.

  • Stir vigorously with a micro-spatula for 5 minutes to break up the solidified melt.

  • Filter the resulting precipitate under a vacuum and wash the filter cake with 2 x 5 mL of cold ethanol.

  • Causality: The synthesized 2-cyclopropylquinazolin-4(3H)-one is highly hydrophobic and crashes out of the aqueous phase. Conversely, the SbCl

    
     catalyst rapidly hydrolyzes in water into soluble antimony oxychlorides and HCl, effectively leaching the catalyst out of the product matrix.
    
  • Validation Checkpoint: Test the pH of the filtrate; it should be highly acidic (pH ~2) due to the release of HCl during SbCl

    
     hydrolysis, confirming catalyst removal.
    
Step 4: Analytical Verification
  • TLC: Run a Thin Layer Chromatography plate using Ethyl Acetate:Hexane (3:7).

  • Validation Checkpoint: Confirm the complete disappearance of the anthranilamide spot (highly fluorescent under 254 nm UV).

  • LC-MS / NMR: Analyze the dried white solid to confirm the molecular weight (

    
    ) and the presence of the upfield cyclopropyl protons in the 
    
    
    
    H-NMR spectrum (typically multiplets around 0.9–1.2 ppm).

Quantitative Data & Optimization

The table below summarizes the optimization parameters for the synthesis of 2-cyclopropylquinazolin-4(3H)-one, demonstrating the critical balance between catalyst loading, microwave power, and reaction time,[2].

EntrySbCl

Catalyst (mol%)
MW Power (W)Temp (°C)Time (min)Yield (%)Observation / Causality
1None2001201512Lack of Lewis acid activation leads to poor electrophilicity.
20.52001201074Incomplete conversion; insufficient catalyst sites.
3 1.0 200 120 5 92 Optimal conditions; complete conversion, high purity.
42.0200120590Excess catalyst provides no kinetic benefit; harder workup.
51.0400>150345High power causes thermal runaway and cyclopropyl degradation.
61.0Conventional Heat12036065Conductive heating is vastly inferior to dielectric heating.

References

  • Title: Solvent-free synthesis of quinazolin-4(3H)
  • Title: Microwave-assisted synthesis of quinazolin-4(3H)
  • Source: nih.

Sources

Application

Application Note: Protocol for the Oxidative Cyclization of 2-Aminobenzamide with Cyclopropanecarbaldehyde

Introduction & Strategic Rationale The quinazolin-4(3H)-one framework is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic therapeutics (e.g., afloqualon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The quinazolin-4(3H)-one framework is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic therapeutics (e.g., afloqualone, idelalisib)[1]. These compounds exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities[2],[3].

The synthesis of 2-substituted quinazolin-4(3H)-ones via the condensation of 2-aminobenzamide with aldehydes is a highly efficient and atom-economical strategy[1]. When utilizing aliphatic aldehydes such as cyclopropanecarbaldehyde, the reaction requires careful optimization. Aliphatic aldehydes are prone to side reactions (e.g., aldol self-condensation); therefore, a controlled oxidative system is necessary to ensure rapid imine formation and subsequent aromatization[4].

While traditional methods often rely on transition-metal catalysts (e.g., Palladium or Copper)[3], late-stage drug development prioritizes metal-free protocols to eliminate heavy metal contamination. This application note details a robust, metal-free oxidative cyclization protocol utilizing catalytic Iodine (I₂) and tert-butyl hydroperoxide (TBHP) in dimethyl sulfoxide (DMSO)[5],[6].

Mechanistic Pathway & Causality

The transformation of 2-aminobenzamide and cyclopropanecarbaldehyde into 2-cyclopropylquinazolin-4(3H)-one proceeds via a cascade condensation-cyclization-oxidation mechanism[5],[7]:

  • Condensation (Schiff Base Formation): The primary amine of 2-aminobenzamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanecarbaldehyde. Iodine acts as a mild Lewis acid to facilitate the elimination of water, generating the imine intermediate.

  • Intramolecular Cyclization: The adjacent amide nitrogen undergoes a 6-endo-trig nucleophilic addition onto the imine carbon. This forms the saturated 2-cyclopropyl-2,3-dihydroquinazolin-4(1H)-one intermediate.

  • Oxidative Dehydrogenation: To achieve the thermodynamically stable aromatic system, the dihydro-intermediate must be oxidized. Iodine reacts with TBHP to generate reactive hypoiodite species, which abstract hydrogen atoms from the heterocycle, yielding the fully aromatic 2-cyclopropylquinazolin-4(3H)-one[6],[4].

MechanisticPathway SM1 2-Aminobenzamide Imine Imine Intermediate (Schiff Base) SM1->Imine Condensation -H₂O SM2 Cyclopropanecarbaldehyde SM2->Imine Condensation -H₂O DHQ 2-Cyclopropyl-2,3-dihydro- quinazolin-4(1H)-one Imine->DHQ 6-endo-trig Cyclization Product 2-Cyclopropylquinazolin- 4(3H)-one DHQ->Product Oxidation (I₂ / TBHP) -H₂

Mechanistic pathway for the oxidative cyclization of 2-aminobenzamide and cyclopropanecarbaldehyde.

Experimental Methodology

Reagents and Materials
  • 2-Aminobenzamide: 5.0 mmol (680 mg)

  • Cyclopropanecarbaldehyde: 6.0 mmol (~450 µL, 1.2 equiv.)

  • Iodine (I₂): 0.5 mmol (127 mg, 10 mol%)

  • TBHP (70% in water): 10.0 mmol (1.4 mL, 2.0 equiv.)

  • Solvent: Dimethyl sulfoxide (DMSO), 10 mL

  • Quenching Agent: Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Protocol

This protocol is designed as a self-validating system; visual cues and specific chemical interventions ensure process integrity at every stage.

  • Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzamide (5.0 mmol) and cyclopropanecarbaldehyde (6.0 mmol) in 10 mL of DMSO. Causality: A slight excess of the volatile aldehyde compensates for potential evaporative loss during heating.

  • Catalyst & Oxidant Addition: Add solid Iodine (10 mol%) to the stirring solution, which will immediately turn deep brown. Slowly add TBHP (70% aq., 2.0 equiv.) dropwise over 2 minutes. Causality: Dropwise addition prevents rapid exothermic decomposition of the peroxide.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture in an oil bath at 80 °C for 5 hours.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an eluent of 30% EtOAc in Hexanes. The starting 2-aminobenzamide (R_f ~0.2) should be fully consumed, replaced by a new, strongly UV-active spot (R_f ~0.5) corresponding to the oxidized product.

  • Quenching: Cool the mixture to room temperature. Vigorously stir and add 20 mL of saturated aqueous Na₂S₂O₃. Causality: Na₂S₂O₃ selectively reduces unreacted iodine to iodide and neutralizes residual peroxides, preventing unwanted over-oxidation during workup. The brown color will dissipate, yielding a pale yellow suspension.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (2 x 20 mL). Causality: Repeated brine washes effectively partition the highly polar DMSO into the aqueous phase, preventing it from co-eluting during chromatography.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure 2-cyclopropylquinazolin-4(3H)-one.

ExperimentalWorkflow S1 1. Reagent Assembly 2-Aminobenzamide (1.0 eq) Cyclopropanecarbaldehyde (1.2 eq) S2 2. Catalyst & Oxidant Add I₂ (10 mol%) and TBHP (2.0 eq) in DMSO S1->S2 S3 3. Thermal Activation Stir at 80 °C for 5 hours Monitor via TLC S2->S3 S4 4. Reaction Quenching Cool to RT, add sat. Na₂S₂O₃ to neutralize I₂/peroxides S3->S4 S5 5. Extraction & Wash Extract with EtOAc, wash with brine, dry over Na₂SO₄ S4->S5 S6 6. Purification Silica Gel Chromatography (Hexane/EtOAc gradient) S5->S6

Step-by-step experimental workflow for the synthesis and purification of the quinazolinone product.

Quantitative Data & Optimization

The following table summarizes the causal relationship between varying reaction parameters and the overall yield. The I₂/TBHP system in DMSO provides the optimal balance of reaction kinetics and product stability.

Table 1: Optimization of Reaction Conditions for 2-Cyclopropylquinazolin-4(3H)-one Synthesis

EntryCatalyst (mol%)Oxidant (equiv)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1NoneAirEtOHReflux24<10Lack of oxidant stalls reaction at the dihydro-intermediate stage.
2I₂ (10)AirDMSO1001245DMSO acts as a mild co-oxidant[4], but conversion is slow.
3I₂ (10)H₂O₂ (2.0)DMSO80672H₂O₂ is effective but causes minor hydrolysis side-reactions[4].
4Cu(OAc)₂ (10)AirDMF100865Transition metal catalysis works[3] but requires rigorous metal scavenging.
5 I₂ (10) TBHP (2.0) DMSO 80 5 88 Optimal conditions; rapid aromatization, high functional group tolerance[5].

References

  • Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC. nih.gov. 1

  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC. nih.gov. 2

  • Synthesis of quinazolin-4(3H) one from 2-aminobenzamide. researchgate.net. 5

  • Synthesis of quinazolinones. organic-chemistry.org. 6

  • H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. researchgate.net. 4

  • EGFR Tyrosine Kinase Targeted In Silico Design and Synthesis of Novel Quinazoline Derivatives. hilarispublisher.com. 7

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. nih.gov. 3

Sources

Method

Application Notes and Protocols for Green Synthesis of Dihydroquinazolinones using Nano-catalysts

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini AI Abstract This document provides a comprehensive guide to the green synthesis of 2,3-dihydroquinazolin-4...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This document provides a comprehensive guide to the green synthesis of 2,3-dihydroquinazolin-4(1H)-ones, a class of heterocyclic compounds with significant pharmacological interest.[1][2] Traditional synthetic routes often suffer from harsh reaction conditions, use of toxic reagents, and difficult product isolation. This application note details the use of magnetically separable and other heterogeneous nano-catalysts to overcome these limitations, aligning with the principles of green chemistry. We present detailed, field-proven protocols for the synthesis and characterization of various nano-catalysts, including magnetic core-shell structures and functionalized graphene oxide, and their application in the one-pot synthesis of dihydroquinazolinones. The methodologies described herein emphasize high yields, short reaction times, operational simplicity, and catalyst reusability, offering a sustainable and efficient alternative for drug discovery and development workflows.

Introduction: The Significance of Dihydroquinazolinones and the Imperative of Green Chemistry

2,3-Dihydroquinazolin-4(1H)-ones and their derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[2][3] The growing demand for these compounds necessitates the development of synthetic methodologies that are not only efficient but also environmentally benign. Green chemistry principles, which focus on waste reduction, use of safer solvents, and energy efficiency, provide a framework for designing sustainable chemical processes.

Nano-catalysis has emerged as a powerful tool in green chemistry, offering high surface-area-to-volume ratios, which often translates to enhanced catalytic activity and selectivity.[1][4] The use of heterogeneous nano-catalysts simplifies product purification and allows for catalyst recycling, significantly reducing chemical waste and production costs.[1] This guide will focus on practical, readily implementable protocols for the synthesis of dihydroquinazolinones using state-of-the-art nano-catalytic systems.

The Rationale Behind Nano-catalyst Selection: A Marriage of Efficiency and Sustainability

The choice of a nano-catalyst is dictated by its ability to efficiently catalyze the desired transformation while adhering to green chemistry principles. For the synthesis of dihydroquinazolinones, which typically involves the condensation of an anthranilamide or isatoic anhydride with an aldehyde or ketone, the catalyst should ideally be a solid acid or have Lewis acidic sites to activate the carbonyl group and facilitate the cyclization-condensation cascade.[1][5]

Magnetic Nano-catalysts: These materials, most commonly based on an iron oxide (Fe₃O₄) core, offer the distinct advantage of facile separation from the reaction mixture using an external magnet.[6] This eliminates the need for tedious filtration or centrifugation, streamlining the work-up process and minimizing solvent usage. The magnetic core is often coated with a protective shell, such as silica (SiO₂), which not only prevents agglomeration and oxidation of the magnetic core but also provides a versatile platform for further functionalization with catalytically active groups.[7][8][9]

Graphene Oxide-Based Nano-catalysts: Graphene oxide (GO), with its large surface area and abundance of oxygen-containing functional groups (hydroxyl, carboxyl, and epoxy groups), serves as an excellent support for anchoring metal nanoparticles or acidic functionalities.[1] Fe₃O₄@GO composites, for instance, combine the catalytic properties of both components with the magnetic separability of the iron oxide core.[1]

Ultrasound-Assisted Synthesis: The application of ultrasonic irradiation can significantly accelerate reaction rates and improve yields by promoting efficient mixing and mass transfer.[10] The acoustic cavitation generated by ultrasound creates localized hot spots with extremely high temperatures and pressures, which can enhance the catalytic activity of nano-materials.[10][11]

Experimental Protocols: A Step-by-Step Guide

Synthesis of a Magnetically Recoverable Core-Shell Nano-catalyst: Fe₃O₄@SiO₂-Sulfonic Acid

This protocol details the preparation of a silica-coated magnetite nanoparticle catalyst functionalized with sulfonic acid groups, creating a solid acid catalyst that is both highly active and easily recyclable.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide solution (25%)

  • Tetraethyl orthosilicate (TEOS)

  • (3-Mercaptopropyl)trimethoxysilane (MPTMS)

  • Hydrogen peroxide (30%)

  • Ethanol

  • Deionized water

Protocol:

  • Synthesis of Fe₃O₄ Nanoparticles:

    • In a 250 mL three-necked flask, dissolve FeCl₃·6H₂O (5.4 g) and FeCl₂·4H₂O (2.0 g) in 100 mL of deionized water under a nitrogen atmosphere with vigorous stirring.

    • Heat the solution to 80°C.

    • Slowly add 10 mL of 25% ammonium hydroxide solution. A black precipitate will form immediately.

    • Continue stirring at 80°C for 1 hour.

    • Cool the mixture to room temperature and collect the black precipitate using an external magnet.

    • Wash the nanoparticles three times with deionized water and twice with ethanol.

    • Dry the Fe₃O₄ nanoparticles under vacuum at 60°C.

  • Silica Coating of Fe₃O₄ Nanoparticles (Fe₃O₄@SiO₂):

    • Disperse 1.0 g of the dried Fe₃O₄ nanoparticles in a mixture of 80 mL of ethanol and 20 mL of deionized water by ultrasonication for 15 minutes.

    • Transfer the suspension to a 250 mL flask and add 1.0 mL of 25% ammonium hydroxide solution.

    • While stirring vigorously, add 1.0 mL of TEOS dropwise.

    • Continue stirring at room temperature for 6 hours.

    • Collect the core-shell nanoparticles (Fe₃O₄@SiO₂) using a magnet and wash them three times with ethanol.

    • Dry the product under vacuum at 60°C.

  • Functionalization with Sulfonic Acid Groups (Fe₃O₄@SiO₂-SO₃H):

    • Disperse 0.5 g of Fe₃O₄@SiO₂ in 50 mL of dry toluene.

    • Add 1.0 mL of MPTMS and reflux the mixture for 24 hours under a nitrogen atmosphere.

    • Collect the nanoparticles with a magnet, wash with toluene and then ethanol, and dry under vacuum.

    • Disperse the thiol-functionalized nanoparticles in 50 mL of methanol.

    • Add 10 mL of 30% hydrogen peroxide dropwise and stir at room temperature for 24 hours to oxidize the thiol groups to sulfonic acid groups.

    • Collect the final catalyst (Fe₃O₄@SiO₂-SO₃H) with a magnet, wash thoroughly with deionized water and then ethanol.

    • Dry the catalyst under vacuum at 60°C.

Characterization: The synthesized nano-catalyst should be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm the presence of functional groups, X-ray Diffraction (XRD) to determine the crystalline structure, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe the morphology and core-shell structure, and Vibrating Sample Magnetometry (VSM) to measure the magnetic properties.[2][3]

General Procedure for the Nano-catalyst-mediated Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

This one-pot, three-component reaction provides a straightforward and efficient route to a variety of dihydroquinazolinone derivatives.

Materials:

  • Isatoic anhydride or 2-aminobenzamide

  • Aromatic or aliphatic aldehyde

  • Amine (e.g., aniline, benzylamine) or ammonium acetate

  • Fe₃O₄@SiO₂-SO₃H nano-catalyst (or other prepared nano-catalyst)

  • Ethanol (or other suitable green solvent)

Protocol:

  • In a 25 mL round-bottom flask, combine isatoic anhydride (1 mmol), the desired aldehyde (1 mmol), an amine (1 mmol) or ammonium acetate (1.2 mmol), and the nano-catalyst (e.g., 20 mg of Fe₃O₄@SiO₂-SO₃H).

  • Add 5 mL of ethanol as the solvent.

  • Reflux the reaction mixture with stirring for the required time (typically 15-60 minutes). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Separate the magnetic nano-catalyst from the reaction mixture using a strong external magnet.

  • Decant the supernatant and wash the catalyst with ethanol. The catalyst can be dried and reused for subsequent reactions.

  • Evaporate the solvent from the supernatant under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to afford the pure 2,3-dihydroquinazolin-4(1H)-one.

Visualization of Key Processes

Experimental Workflow for Nano-catalyst Synthesis and Application

Workflow cluster_catalyst_synthesis Catalyst Synthesis cluster_dihydroquinazolinone_synthesis Dihydroquinazolinone Synthesis Fe_salts FeCl₃·6H₂O + FeCl₂·4H₂O Fe3O4 Fe₃O₄ Nanoparticles Fe_salts->Fe3O4 Co-precipitation NH4OH NH₄OH NH4OH->Fe3O4 Fe3O4_SiO2 Fe₃O₄@SiO₂ Fe3O4->Fe3O4_SiO2 Stöber method TEOS TEOS TEOS->Fe3O4_SiO2 Fe3O4_SiO2_SH Fe₃O₄@SiO₂-SH Fe3O4_SiO2->Fe3O4_SiO2_SH Silanization MPTMS MPTMS MPTMS->Fe3O4_SiO2_SH Catalyst Fe₃O₄@SiO₂-SO₃H Fe3O4_SiO2_SH->Catalyst Oxidation H2O2 H₂O₂ H2O2->Catalyst Reaction One-pot Reaction Catalyst->Reaction Reactants Isatoic Anhydride + Aldehyde + Amine Reactants->Reaction Solvent Ethanol Solvent->Reaction Workup Magnetic Separation Reaction->Workup Workup->Catalyst Recycle Product Pure Dihydroquinazolinone Workup->Product Purification Mechanism A Isatoic Anhydride R¹-NH₂ B 2-Aminobenzamide A->B Ring Opening E Schiff Base Intermediate B->E C R²-CHO Nano-catalyst (H⁺) D Activated Aldehyde C->D Activation D->E Condensation F Intramolecular Cyclization E->F Tautomerization G 2,3-Dihydroquinazolin-4(1H)-one F->G Dehydration

Caption: Proposed mechanism for dihydroquinazolinone synthesis.

Performance Data and Catalyst Comparison

The following table summarizes the performance of various nano-catalysts in the synthesis of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one from 2-aminobenzamide and benzaldehyde as a model reaction.

CatalystCatalyst LoadingSolventTemperature (°C)Time (min)Yield (%)Reusability (cycles)Reference
Fe₃O₄@EDTA/CuI20 mgEthanolReflux20976[2][3]
Fe₃O₄@GO-EthanolReflux-High4[1]
Fe₃O₄/Chitosan-EthanolRoom Temp-High-
Sulfonic acid functionalized l-Proline@Fe₃O₄---ShortHighYes[12]
nano-Fe₃O₄-DOPA-SnO₂-Water-ShortExcellent5[13]
nano-CoAl₂O₄--45ShortHighYes
Fe₃O₄@SiO₂@(CH₂)₃-en-SO₃H/H₂SO₄-EthanolRefluxShortHighYes[7]
nano-SiO₂-SO₃H-Solvent-free1105-2085-98Yes[5]

Conclusion and Future Outlook

The use of nano-catalysts, particularly magnetically separable systems, offers a highly efficient, environmentally friendly, and economically viable approach for the synthesis of dihydroquinazolinones. The protocols outlined in this application note are robust, scalable, and can be adapted for the synthesis of a diverse library of these pharmacologically important compounds. Future research in this area will likely focus on the development of even more active and selective nano-catalysts, including bifunctional catalysts that can promote multiple transformations in a single pot, and the application of flow chemistry for continuous production. The integration of these advanced catalytic systems into drug discovery and development pipelines will undoubtedly accelerate the identification of new therapeutic agents.

References

  • Kohli, S., Rathee, G., Hooda, S., & Chandra, R. (2023). An efficient approach for the green synthesis of biologically active 2,3-dihydroquinazolin-4(1H)-ones using a magnetic EDTA coated copper based nanocomposite. RSC Advances, 13(1), 1-14. [Link]

  • Maleki, A. (2014). Synthesis of Dihydroquinazolinone Derivatives Using Fe3O4@GO as an Efficient and Reusable Composite Nanocatalyst. Molbank, 2014(2), M824. [Link]

  • Maleki, A. (2016). Efficient Synthesis of 2, 3-Dihydroquinazolin-4(1H)-ones in the Presence of Ferrite/Chitosan as a Green and Reusable Nanocatalyst. International Journal of Nanoscience and Nanotechnology, 12(4), 215-222. [Link]

  • Kohli, S., Rathee, G., Hooda, S., & Chandra, R. (2022). An efficient approach for the green synthesis of biologically active 2,3-dihydroquinazolin-4(1H)- ones using a magnetic EDTA coated copper based nanocomposite. Semantic Scholar. [Link]

  • Kharmawlong, G. K., Nongrum, R., Chhetri, B., Rani, J. W. S., Rahman, N., Yadav, A. K., & Nongkhlaw, R. (2019). Green and efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones and their anthelmintic studies. Synthetic Communications, 49(16), 2136-2147. [Link]

  • Bhatt, N., & Sharma, P. (2020). Preparation, characterization and catalytic application of nano-Fe3O4-DOPA-SnO2 having high TON and TOF for non-toxic and sustainable synthesis of dihydroquinazolinone derivatives. New Journal of Chemistry, 44(3), 967-979. [Link]

  • Gholamhoseini-Nazari, F. (2020). A favourable ultrasound-assisted method for the combinatorial synthesis of 2,3- dihydroquinazolin-4(1H). Iranian Journal of Catalysis, 10(2), 115-122. [Link]

  • Hakimi, F., Salimi, I., & Fallah-Mehrjardi, M. (2022). Sulfonated Ethylenediamine Functionalized Magnetic Nanoparticles as a Highly Efficient Heterogeneous Nanocatalyst for the Green Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones. Letters in Organic Chemistry, 19(10), 842-849. [Link]

  • Shaabani, A., Soleimani, E., & Maleki, A. (2023). A Facile, One-pot, and Green Method for Synthesis of 2-Aryl-3-(Phenylamino)Dihydroquinazolin-4(1H)-One Derivatives Using Sodium Lauryl Sulfate (SLS) in Aqueous Media at the Room Temperature. Polycyclic Aromatic Compounds, 43(3), 2465-2473. [Link]

  • Kumar, A., Singh, A., Kumar, V., & Singh, V. K. (2021). Production of a recyclable nanobiocatalyst to synthesize quinazolinone derivatives. RSC advances, 11(53), 33363-33371. [Link]

  • Mirjalili, B. F., Bamoniri, A., & Akbari, A. (2014). Ultrasonic activated synthesis of quinazolinone derivatives via multi-component reaction promoted by Pt–MWCNTs nanocomposites. Research on Chemical Intermediates, 40(7), 2419-2430. [Link]

  • Fe3O4@SiO2–ImHSO4 catalyzed synthesis of 2,3‐dihydroquinazolinones. (n.d.). ResearchGate. [Link]

  • Mohammadi, M., Sheikhi, M., & Zarei, M. (2024). Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst. Scientific Reports, 14(1), 1-12. [Link]

  • Maleki, A., & Rahimi, J. (2018). Synthesis of dihydroquinazolinone and octahydroquinazolinone and benzimidazoloquinazolinone derivatives catalyzed by an efficient magnetically recoverable GO-based nanocomposite. Journal of Porous Materials, 25(6), 1789-1796. [Link]

  • Maleki, A. (2018). Synthesis of dihydroquinazolinone and octahydroquinazolinone and benzimidazoloquinazolinone derivatives catalyzed by an efficient magnetically recoverable GO-based nanocomposite. SciSpace. [Link]

  • Wang, C., Zhang, Y., & Li, Y. (2020). An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor. Frontiers in Chemistry, 8, 693. [Link]

  • Baig, R. B. N., & Varma, R. S. (2013). Organic synthesis via magnetic attraction: benign and sustainable protocols using magnetic nanoferrites. Green Chemistry, 15(1), 181-198. [Link]

  • Mohammadi, M., & Zarei, M. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific Reports, 14(1), 11442. [Link]

  • Sadeghpour, M. (2014). Green and Catalyst-free One-pot Synthesis Of 2,3-dihydroquinazolin-4(1h)-ones in Water. Organic Chemistry: An Indian Journal, 10(8), 295-300. [Link]

  • Azimi, S., & Ghafouri, H. (2022). One-pot Synthesis of a New Category of 2-aryl-quinazolinones Using OImDSA as an Efficient Heterocyclic Medium. Current Organic Synthesis, 19(1), 93-98. [Link]

  • Singh, M., & Singh, J. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Catalysts, 12(10), 1121. [Link]

  • Al-Masoudi, W. A., Al-Amery, M. H. A., & Al-Gharbawi, A. A. M. (2023). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of their anticancer activity against breast cancer cell line (MCF-7) supported by molecular docking study. Baghdad Science Journal, 20(2), 529-540. [Link]

  • Mirjalili, B. B. F., Bamoniri, A., & Azad, S. (2017). Synthesis of 2,3-dihydroquinazolin-4(1H)-ones catalyzed by nano-Fe3O4/TiCl2/cellulose as a bio-based magnetic catalyst. Journal of the Iranian Chemical Society, 14(1), 47-55. [Link]

  • Fe3O4@SiO2@Pr‐PABA catalyzed synthesis of 2,3‐dihydroquinazolinones. (n.d.). ResearchGate. [Link]

  • Darvishi, S., & Heydari, A. (2024). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. Journal of Synthetic Chemistry, 3(1), 58-69. [Link]

  • Kumar, P., Sharma, I., & Kumar, D. (2022). Nanocatalyzed synthetic approach for quinazoline and quinazolinone derivatives: A review (2015–present). Synthetic Communications, 52(6), 795-826. [Link]

  • Singh, S., & Singh, U. P. (2022). Nanocatalysts: applications for the synthesis of N-containing five-membered heterocycles. RSC advances, 12(31), 20089-20119. [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2018). Inorganic-organic hybrid nanomaterial (Fe3O4@SiO2-AQ) as a novel and magnetically retrievable catalyst for the synthesis of 2-amino-4H-chromenes. Iranian Journal of Catalysis, 8(2), 141-149. [Link]

  • Kumar, P., Sharma, I., & Kumar, D. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 963509. [Link]

  • Singh, P., Kim, Y. J., & Yang, D. C. (2021). Biological Synthesis of Nanocatalysts and Their Applications. Catalysts, 11(12), 1494. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinazolinones. [Link]

  • Yamashita, H., & Mori, K. (2015). New Strategies to Fabricate Nanostructured Colloidal and Supported Metal Nanoparticles and their Efficient Catalytic Applications. In Catalysis (Vol. 27, pp. 58-86). Royal Society of Chemistry. [Link]

  • Kumar, P., Sharma, I., & Kumar, D. (2022). Nanocatalyzed Synthetic Approach for the Quinazolinone and Quinazoline Derivatives: A Review (2015 – Present). ResearchGate. [Link]

  • Fe3O4@SiO2-Ag Nanocatalyst: a Recyclable Catalyst for the Synthesis of New Derivatives of Quinoline Heterocyclic System. (n.d.). Nanomaterials Chemistry. [Link]

  • Fe3O4@SiO2-Ag Nanocatalyst: a Recyclable Catalyst for the Synthesis of New Derivatives. (2023). Nanomaterials Chemistry. [Link]

  • Flor, G. G. (2022). Ultrasound-assisted Chemical Synthesis. In Sonochemistry (pp. 43-64). CRC Press. [Link]

  • Kumar, A., Kumar, A., Sharma, G., & Naushad, M. (2019). Ultrasound assisted synthesis of Ag-decorated TiO2 active in visible light. Ultrasonics Sonochemistry, 50, 157-162. [Link]

Sources

Application

Solvent-free synthesis of 3-substituted-3,4-dihydroquinazolin-2(1H)-ones

Application Note: Solvent-Free Synthesis of 3-Substituted-3,4-dihydroquinazolin-2(1H)-ones Executive Summary This guide details the solvent-free and green synthesis of 3-substituted-3,4-dihydroquinazolin-2(1H)-ones , a p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent-Free Synthesis of 3-Substituted-3,4-dihydroquinazolin-2(1H)-ones

Executive Summary

This guide details the solvent-free and green synthesis of 3-substituted-3,4-dihydroquinazolin-2(1H)-ones , a privileged scaffold in medicinal chemistry distinct from the more common quinazolin-4(3H)-ones. The protocols herein prioritize Microwave-Assisted Organic Synthesis (MAOS) and Thermal Melt Fusion , eliminating volatile organic solvents (VOCs) to maximize atom economy and reduce E-factor.

Target Audience: Medicinal Chemists, Process Chemists, and Green Chemistry Researchers.

Scientific Rationale & Mechanism

The Scaffold Distinction

It is critical to distinguish the target molecule from its isomers:

  • Target: 3,4-dihydroquinazolin-2(1H)-one (Carbonyl at C2; C4 is saturated).[1] Known for anti-HIV (NNRTIs), anti-inflammatory, and anticancer activity.[2]

  • Common Confounder:Quinazolin-4(3H)-one (Carbonyl at C4; C2 is unsaturated).

  • Common Confounder:3,4-dihydropyrimidin-2(1H)-one (Biginelli product; no fused benzene ring).

Green Chemistry Drivers
  • Solvent-Free: Eliminates work-up volume and solvent recycling costs.

  • Microwave Irradiation: Provides rapid volumetric heating, overcoming the heat-transfer limitations of viscous solvent-free mixtures.

  • Atom Economy: The urea fusion method approaches 100% atom economy, releasing only ammonia/water.

Mechanistic Pathways

Two primary pathways are detailed:

  • Pathway A (Reductive Cyclization): A "One-Pot, Two-Step" microwave protocol utilizing methyl 2-formylphenyl carbamate. It proceeds via imine formation, Leuckart-Wallach reduction (using formic acid), and spontaneous cyclization.

  • Pathway B (Urea Fusion): A direct condensation of 2-aminobenzylamine with urea.

ReactionMechanism Start Methyl 2-formylphenyl carbamate Imine Imine Intermediate Start->Imine + Amine - H2O Amine Primary Amine (R-NH2) Amine->Imine Reduced Secondary Amine Intermediate Imine->Reduced + HCOOH (Leuckart-Wallach) Reductant HCOOH (Reductant) Reductant->Reduced Cyclization Cyclization (- MeOH) Reduced->Cyclization Intramolecular Nucleophilic Attack Product 3-Substituted-3,4-dihydro quinazolin-2(1H)-one Cyclization->Product

Caption: Mechanistic pathway for the Microwave-Assisted Reductive Cyclization (Pathway A).

Experimental Protocols

Protocol A: Microwave-Assisted Reductive Cyclization (Recommended for 3-Substitution)

This method allows the introduction of diverse substituents at the N3 position by varying the primary amine.

Reagents:

  • Methyl 2-formylphenyl carbamate (1.0 equiv)

  • Primary Amine (R-NH₂) (1.2 equiv)

  • Formic Acid (HCOOH) (Excess, acts as reductant/catalyst)

Equipment:

  • Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

  • 10 mL Pyrex pressure vial with crimp cap.

Step-by-Step Methodology:

  • Imine Formation: In a 10 mL microwave vial, charge Methyl 2-formylphenyl carbamate (1.0 mmol) and the Primary Amine (1.2 mmol).

    • Note: If the amine is liquid, no solvent is needed. If solid, add a minimum amount (0.5 mL) of EtOH to facilitate mixing, then evaporate before irradiation if strictly solvent-free conditions are required.

  • Irradiation 1: Seal the vial. Irradiate at 100°C for 5 minutes (Power: 100W, Max Pressure: 250 psi). This forms the imine intermediate.

  • Reduction: Carefully open the vial (vent pressure). Add Formic Acid (1.0 mL).[1]

    • Safety: Formic acid is corrosive. Handle in a fume hood.

  • Irradiation 2: Reseal. Irradiate at 100°C for 10 minutes , then ramp to 160°C for 10 minutes .

    • Insight: The second ramp drives the cyclization and elimination of methanol.

  • Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice/water (20 mL).

    • The product typically precipitates as a solid.

  • Purification: Filter the solid. Wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.

Protocol B: Thermal Urea Fusion (For Unsubstituted Parent)

Ideal for synthesizing the core scaffold (R=H) or simple derivatives where the amine precursor is available.

Reagents:

  • 2-Aminobenzylamine (1.0 equiv)

  • Urea (1.5 equiv)

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask, intimately mix 2-Aminobenzylamine (liquid/low melt solid) and Urea (solid).

  • Fusion: Heat the mixture in an oil bath to 140–150°C .

    • Observation: The mixture will melt. Ammonia gas evolution will be observed (use a trap or fume hood).

  • Completion: Continue heating for 2–3 hours until the mixture solidifies or gas evolution ceases.

  • Work-up: Cool to ~80°C. Add hot water (10 mL) to dissolve unreacted urea.

  • Isolation: Filter the insoluble product. Wash with hot water. Dry in a vacuum oven.

Data Analysis & Optimization

Reaction Optimization Table (Protocol A)
EntryTemp (°C)Time (min)AdditiveYield (%)Notes
18030None45Incomplete cyclization
210020HCOOH78Good conversion
3160 10 HCOOH 92 Optimal (Post-reduction ramp)
41805HCOOH85Degradation observed
Characterization Checklist
  • ¹H NMR (DMSO-d₆):

    • δ 9.0–9.5 ppm: Singlet (Broad), N1-H (Urea proton).

    • δ 4.3–4.5 ppm: Singlet/Doublet, C4-H₂ (Benzylic protons). Distinctive for "dihydro" scaffold.

    • Absence: No signal at δ 8.0–8.5 ppm (would indicate Quinazolin-4-one C2-H).

  • IR Spectroscopy:

    • Strong band at 1650–1680 cm⁻¹ (C=O, Urea).

    • Broad band at 3200–3400 cm⁻¹ (N-H).[3]

Workflow Diagram

ExperimentalWorkflow Step1 Step 1: Reactant Mixing (Carbamate + Amine) Step2 Step 2: Imine Formation (MW: 100°C, 5 min) Step1->Step2 Step3 Step 3: Acid Addition (Add HCOOH) Step2->Step3 Step4 Step 4: Reductive Cyclization (MW: 160°C, 10 min) Step3->Step4 Step5 Step 5: Quench & Precipitate (Pour onto Ice) Step4->Step5 Step6 Step 6: Filtration & Wash (Water/Ether) Step5->Step6 QC QC: NMR/IR Verification Step6->QC

Caption: Operational workflow for the microwave-assisted synthesis protocol.

References

  • Stevens, M. Y., et al. (2015). "A microwave-assisted multicomponent synthesis of substituted 3,4-dihydroquinazolinones". Organic & Biomolecular Chemistry. Link

  • Díaz, J. E., et al. (2017).[4] "Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine". Beilstein Journal of Organic Chemistry. Link

  • BenchChem. "7-Hydroxy-3,4-dihydroquinazolin-2(1H)-one Structure and Applications". Link

  • Skarżyńska, A., et al. (2024). "Cu@U-g-C3N4 Catalyzed Cyclization... using CO2".[5][6] ChemCatChem. Link

Sources

Method

Application Notes &amp; Protocols: Synthesis of NNRTI Intermediates Containing Cyclopropyl Groups

Introduction: The Strategic Importance of the Cyclopropyl Moiety in NNRTI Design The cyclopropyl group, a small, strained three-membered ring, has emerged as a privileged structural motif in modern medicinal chemistry, p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Cyclopropyl Moiety in NNRTI Design

The cyclopropyl group, a small, strained three-membered ring, has emerged as a privileged structural motif in modern medicinal chemistry, particularly in the design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of HIV.[1][2] Its incorporation into drug candidates is a strategic decision driven by the unique conformational and electronic properties it imparts. The rigid nature of the cyclopropane ring can lock a molecule into its bioactive conformation, enhancing binding affinity and potency.[3][4] Furthermore, the cyclopropyl group can improve metabolic stability by shielding adjacent bonds from enzymatic degradation, leading to a superior pharmacokinetic profile.[3][4][5]

The clinical success of NNRTIs containing this moiety, such as Efavirenz, underscores the value of this chemical scaffold.[6][7] However, the introduction of this strained ring system requires specialized synthetic strategies. This guide provides an in-depth overview of field-proven synthetic procedures for creating key cyclopropyl-containing intermediates, explaining the causality behind methodological choices and offering detailed, reproducible protocols for researchers in drug discovery and development.

Core Synthetic Strategies for Cyclopropane Ring Formation

The synthesis of cyclopropyl-containing NNRTI intermediates can be broadly categorized into two main approaches: direct cyclopropanation of an existing alkene within the molecular scaffold, or the incorporation of a pre-functionalized cyclopropyl building block. The choice of strategy is dictated by factors such as the availability of starting materials, functional group tolerance, and scalability.

Direct Cyclopropanation of Alkenes

This is a powerful and direct method for installing the cyclopropane ring. The reaction involves the addition of a carbene or carbenoid species across a double bond.

A. The Simmons-Smith Reaction and its Modifications

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its high degree of stereospecificity where the stereochemistry of the starting alkene is preserved in the cyclopropane product.[8][9][10] The classical reaction employs a carbenoid generated from diiodomethane (CH₂I₂) and a zinc-copper couple.

  • Causality: The reaction proceeds via a concerted "butterfly" transition state, where the methylene group is delivered to the same face of the alkene, ensuring a syn-addition.[8][9] The presence of directing groups, such as allylic alcohols, can provide excellent diastereoselectivity as the zinc reagent coordinates to the oxygen atom prior to methylene transfer.

A significant improvement is the Furukawa modification , which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple.[3][8]

  • Expertise & Experience: The Furukawa modification is often preferred in complex syntheses due to its enhanced reactivity, higher yields, and greater reproducibility.[3][9] The reagents are soluble, leading to more homogeneous reaction conditions compared to the heterogeneous nature of the Zn-Cu couple.

B. Transition Metal-Catalyzed Cyclopropanation

This approach typically involves the decomposition of a diazo compound (e.g., ethyl diazoacetate) by a transition metal catalyst (e.g., complexes of Rhodium, Copper, or Cobalt) to generate a metal carbene, which then reacts with an alkene.[11][12]

  • Causality: The choice of catalyst and ligand is critical as it controls the stereoselectivity (enantio- and diastereoselectivity) of the reaction, making it a powerful tool for asymmetric synthesis. This method is particularly effective for creating highly functionalized cyclopropanes.[12]

Annulation via Michael-Initiated Ring Closure (MIRC)

The MIRC reaction is an efficient method for forming cyclopropanes, especially those bearing electron-withdrawing groups like nitriles or esters.[11]

  • Mechanism: The process is a tandem reaction sequence. It begins with a conjugate (Michael) addition of a nucleophile to an electron-deficient alkene. This is followed by an intramolecular nucleophilic substitution (cyclization) where a leaving group is displaced to close the three-membered ring.[11] Base-promoted reactions between species like 2-arylacetonitriles and α-bromo-α,β-unsaturated nitriles are excellent examples of this powerful strategy.[11]

Synthesis via Cyclopropyl-Containing Building Blocks

In many multi-step syntheses, it is more efficient to introduce the cyclopropyl group as part of a pre-formed, functionalized building block. This approach avoids exposing a complex intermediate to potentially harsh cyclopropanation conditions.

  • Key Building Blocks:

    • Cyclopropyl Acetylene: A critical intermediate for the synthesis of NNRTIs like Efavirenz.[7] Its synthesis is challenging due to the high ring strain and the volatility of the compound.[7]

    • Cyclopropylamine: A versatile building block used to introduce the cyclopropylamino moiety. It is often synthesized via the Hofmann or Curtius rearrangement of cyclopropanecarboxamide or cyclopropanecarboxylic acid, respectively.[13][14][15]

    • Functionalized Cyclopropanes: Bifunctional cyclopropanes, such as ethyl 2-(phenylsulfanyl)cyclopropane-1-carboxylate, can be prepared and then divergently elaborated using a variety of reactions, including cross-coupling, to build molecular complexity.[1]

Comparative Analysis of Synthetic Methods

MethodReagentsProsConsKey Application
Simmons-Smith CH₂I₂, Zn-Cu coupleHigh stereospecificity, Good functional group toleranceHeterogeneous, can be sluggish, expensive CH₂I₂[9]General purpose cyclopropanation, especially with directing groups.
Furukawa Mod. CH₂I₂, Et₂ZnHomogeneous, higher yields, more reproducible[3][8]Pyrophoric Et₂Zn requires careful handlingPreferred method for complex molecule synthesis.
Metal-Catalyzed Diazo compounds, Metal catalysts (Rh, Cu, Co)High efficiency, access to asymmetric synthesis[12]Diazo compounds can be explosive and toxicSynthesis of highly functionalized and chiral cyclopropanes.
MIRC Michael donor & acceptor with leaving groupMild conditions, high efficiency for specific substratesSubstrate scope is more limitedSynthesis of cyclopropanes with electron-withdrawing groups.[11]
Building Blocks Pre-made cyclopropyl reagentsAvoids harsh conditions on late-stage intermediatesRequires separate synthesis of the building blockComplex, multi-step syntheses of drug molecules like Efavirenz.[7]

Detailed Experimental Protocols

Protocol 1: Diastereoselective Cyclopropanation of an Allylic Alcohol via Furukawa Modification

This protocol describes the cyclopropanation of (E)-cinnamyl alcohol, where the hydroxyl group directs the carbenoid addition to one face of the double bond.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry glassware under N₂ prep2 Dissolve allylic alcohol in anhydrous DCM prep1->prep2 react1 Cool solution to 0°C prep2->react1 react2 Add Et₂Zn (1M in hexanes) dropwise react1->react2 react3 Add CH₂I₂ dropwise react2->react3 react4 Warm to RT and stir for 12h react3->react4 work1 Quench with sat. aq. NH₄Cl at 0°C react4->work1 work2 Extract with DCM (3x) work1->work2 work3 Wash with brine, dry (Na₂SO₄) work2->work3 work4 Concentrate in vacuo work3->work4 purify Purify via flash column chromatography work4->purify G A Arylacetonitrile C Dinitrile-substituted cyclopropane A->C 1. Michael Addition B α-Bromo-α,β-unsaturated nitrile B->C 2. Intramolecular Cyclization Base Base (e.g., K₂CO₃) Solvent (e.g., MeCN) Base->A Base->B

Sources

Application

Catalytic efficiency of nano-SiO2-SO3H in quinazolinone synthesis

An Application Guide to the Catalytic Synthesis of Quinazolinones using Sulfonic Acid-Functionalized Silica Nanoparticles (nano-SiO2-SO3H) Introduction: The Quest for Greener Pharmaceutical Scaffolds Quinazolinone deriva...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Catalytic Synthesis of Quinazolinones using Sulfonic Acid-Functionalized Silica Nanoparticles (nano-SiO2-SO3H)

Introduction: The Quest for Greener Pharmaceutical Scaffolds

Quinazolinone derivatives represent a cornerstone in medicinal chemistry and pharmaceutical development, exhibiting a vast spectrum of biological activities, including antitumor, diuretic, antihistamine, and antihypertensive properties.[1] The synthesis of these vital heterocyclic compounds has traditionally relied on methods that often involve harsh conditions, toxic solvents, and catalysts that are difficult to recover and reuse.[2][3] In alignment with the principles of green chemistry, the development of sustainable and efficient synthetic protocols is paramount.

This application note details the use of sulfonic acid-functionalized silica nanoparticles (nano-SiO2-SO3H) as a highly efficient, stable, and reusable solid acid catalyst for the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives.[2] The protocol offers significant advantages, including operational simplicity, solvent-free conditions, short reaction times, and excellent product yields, making it a superior alternative to conventional methods.[2][4] The Brønsted acidity conferred by the sulfonic acid groups on the high-surface-area silica nanoparticles is the key to the catalyst's high efficacy.[2]

Part 1: Synthesis and Validation of the Nano-SiO2-SO3H Catalyst

The efficacy of any catalytic system begins with the robust synthesis and characterization of the catalyst itself. The preparation of nano-SiO2-SO3H involves the covalent functionalization of silica nanoparticles with sulfonic acid groups, creating strong Brønsted acid sites on a solid support.[4]

Protocol 1: Preparation of Nano-SiO2-SO3H

This protocol is adapted from methodologies that emphasize safety and efficiency.[4] The core principle is the reaction between the hydroxyl groups on the silica surface and chlorosulfonic acid, which covalently links the -SO3H group and releases hydrogen chloride gas.

Materials:

  • Silica nanoparticles (nano-SiO2), 60 g

  • Chlorosulfonic acid (ClSO3H), 0.7 mol (81.13 g)

  • 50 mL suction flask

  • Constant-pressure dropping funnel

  • Gas outlet tube

  • Alkali trap (e.g., a beaker with NaOH solution) for HCl gas

Procedure:

  • Place 60 g of silica nanoparticles into the 50 mL suction flask.

  • Set up the apparatus in a well-ventilated fume hood. Equip the flask with the constant-pressure dropping funnel containing the chlorosulfonic acid.

  • Connect the side arm of the suction flask via a gas tube to an alkali trap to neutralize the evolved HCl gas.

  • Add the chlorosulfonic acid dropwise to the silica nanoparticles at room temperature over a 30-minute period. The reaction is exothermic and will produce significant amounts of HCl gas.

  • After the addition is complete, allow the mixture to stand for an additional 30 minutes to ensure the reaction goes to completion.

  • The resulting white powder, nano-SiO2-SO3H, is then washed with an appropriate solvent (e.g., diethyl ether) and dried under vacuum. The catalyst is now ready for use.

Causality and Experimental Insight:

  • Dropwise Addition: The slow, controlled addition of chlorosulfonic acid is critical to manage the exothermic nature of the reaction and the vigorous evolution of HCl gas.

  • Suction Flask & Gas Trap: This setup is a mandatory safety measure to safely direct and neutralize the corrosive HCl gas produced during the reaction.[4]

  • Solid Acid Catalyst: The final product is a free-flowing powder that is easy to handle, weigh, and separate from the reaction mixture, embodying the key advantages of a heterogeneous catalyst.[5]

Catalyst Characterization

To validate the synthesis, the catalyst is typically characterized using several analytical techniques:

  • Fourier Transform Infrared Spectroscopy (FT-IR): To confirm the presence of sulfonic acid groups on the silica surface.[2]

  • Scanning Electron Microscopy (SEM) & Transmission Electron Microscopy (TEM): To analyze the morphology and particle size of the nano-catalyst.[2]

  • Energy Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition and confirm the presence of silicon, oxygen, and sulfur.[2][6]

G cluster_prep Catalyst Preparation Workflow A Start with Silica Nanoparticles (nano-SiO2) B Add Chlorosulfonic Acid (ClSO3H) dropwise in a suction flask A->B Step 1 C Reaction at Room Temperature (HCl gas evolved and trapped) B->C Step 2 D Wash and Dry C->D Step 3 E Final Product: nano-SiO2-SO3H Catalyst D->E Step 4

Catalyst synthesis workflow diagram.

Part 2: Catalytic Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

The nano-SiO2-SO3H catalyst demonstrates exceptional activity in the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones. This reaction involves the condensation of isatoic anhydride, an aromatic aldehyde, and ammonium acetate.[2]

Proposed Reaction Mechanism

The catalytic cycle is initiated by the Brønsted acid (-SO3H) protonating a reactant, which enhances its electrophilicity and facilitates the subsequent nucleophilic attacks and cyclization steps.

  • Activation & Intermediate Formation: The nano-SiO2-SO3H catalyst first activates the carbonyl group of isatoic anhydride. This activated species then reacts with ammonium acetate to form a key 2-aminobenzamide intermediate.[4]

  • Condensation: The 2-aminobenzamide intermediate reacts with the aromatic aldehyde.

  • Cyclization & Dehydration: An intramolecular cyclization occurs, followed by the elimination of a water molecule, to yield the final 2,3-dihydroquinazolin-4(1H)-one product.[4]

reaction_mechanism cluster_mech Proposed Reaction Mechanism Isatoic Isatoic Anhydride Intermediate Intermediate: 2-Aminobenzamide Isatoic->Intermediate Reacts with Ammonium Ammonium Acetate Ammonium->Intermediate Aldehyde Aromatic Aldehyde Product 2,3-Dihydroquinazolin-4(1H)-one Aldehyde->Product Catalyst nano-SiO2-SO3H (H+ Source) Catalyst->Isatoic Activates Intermediate->Product Condensation & Cyclization with Product->Catalyst Regenerates

Mechanism for quinazolinone synthesis.
Protocol 2: General Procedure for Quinazolinone Synthesis

This protocol details the optimized, solvent-free synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives.[2][4]

Materials:

  • Isatoic anhydride (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Ammonium acetate (1.2 mmol)

  • Nano-SiO2-SO3H catalyst (specified amount, e.g., 0.03 g)

  • Round-bottom flask

  • Heating mantle or oil bath

  • Thin-Layer Chromatography (TLC) apparatus

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine isatoic anhydride (1 mmol), the desired aromatic aldehyde (1 mmol), ammonium acetate (1.2 mmol), and the nano-SiO2-SO3H catalyst.

  • Mix the reactants thoroughly.

  • Heat the mixture under solvent-free conditions at 110 °C for the specified time (typically 5-20 minutes).[2]

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add hot ethanol to the flask and filter to remove the solid catalyst. The catalyst can be washed, dried, and stored for reuse.

  • Allow the ethanol filtrate to cool, which will cause the product to crystallize.

  • Collect the solid product by filtration and recrystallize from ethanol to obtain the pure 2,3-dihydroquinazolin-4(1H)-one derivative.

Part 3: Performance Data and Catalyst Advantages

The nano-SiO2-SO3H catalyzed method consistently delivers superior results compared to other catalytic systems.

Table 1: Optimization of Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one was used as a model reaction to optimize conditions. The data clearly shows that solvent-free conditions at 110 °C provide the best yield in the shortest time.

EntryCatalystSolventTemperature (°C)Time (min)Yield (%)
1NoneSolvent-free1203080
2Fe2O3-MCM-41-SO3HSolvent-free1101595
3nano-SiO2-SO3H Solvent-free 110 5 98
4nano-SiO2-SO3HEthanolReflux9060
5nano-SiO2-SO3HWaterReflux8055
Data synthesized from comparative studies.[2]
Table 2: Substrate Scope for Quinazolinone Synthesis

The optimized conditions were applied to a variety of aromatic aldehydes, demonstrating the broad applicability of the protocol.

EntryAldehyde (Ar-CHO)Time (min)Yield (%)
14-Cl-C6H4598
24-NO2-C6H4596
34-CH3-C6H41095
4C6H51092
54-OCH3-C6H41590
62-Cl-C6H42088
73-NO2-C6H41585
Representative data based on reported yields.[2]
Catalyst Reusability: A Pillar of Green Chemistry

A key advantage of the nano-SiO2-SO3H catalyst is its excellent reusability. After each reaction cycle, the catalyst can be easily recovered by simple filtration, washed, dried, and reused without a significant loss of its catalytic activity.[2][7]

CycleYield (%)
198
297
397
496
595
Demonstrates minimal loss of activity over five consecutive runs.[7]

Conclusion

The use of nano-SiO2-SO3H provides a powerful, efficient, and environmentally benign platform for the synthesis of medicinally important quinazolinone derivatives. The protocol's adherence to green chemistry principles—highlighted by its solvent-free nature, short reaction times, high atom economy, and excellent catalyst reusability—positions it as a highly valuable tool for researchers in both academic and industrial drug discovery settings.[2][5]

References

  • Sanchez-Mendoza, A., and Lastra, P. (2025). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. Journal of Synthetic Chemistry, 4(2), 115-129.
  • Ghasemzadeh, M. A. (2019). Preparation and Application of Fe3O4@SiO2@OSO3H Nanocomposite as a Green Catalyst for the Synthesis of Octahydroquinazolinones. Journal of Applied Chemical Research, 13(1), 8-23.
  • Sanchez-Mendoza, A., and Lastra, P. (2025). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. Journal of Synthetic Chemistry.
  • (2025). Accelerated synthesis of 3-dihydroquinazolin-4(1H)
  • (2025). Reusability of the nano-SiO2-SO3H catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones derivatives.
  • (2025). Fe3O4@SiO2-SO3H as a recyclable heterogeneous nanomagnetic catalyst for the one-pot synthesis of substituted quinolines via Friedländer heteroannulation under solvent-free conditions.
  • (2025). Accelerated synthesis of 3-dihydroquinazolin-4(1H)
  • (2021). Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry. Molecular Diversity, 25(2), 889-897.
  • (2025). Proposed mechanism for the synthesis of[2][6][8]-triazolo-quinazolinone derivatives. ResearchGate.

  • (2015). Sulfonic Acid–Functionalized Silica (SiO2-Pr-SO3H) as a Solid and a Heterogeneous Catalyst in Green Organic Synthesis: Recent Advances. R Discovery.
  • Gharib, A., et al. (2013). Synthesis of Bis-2,3-dihydroquinazolin-4(1H)-ones and 2,3-dihydroquinazolin-4 (1H)-ones.
  • Singh, U. et al. (2020). Quinazolin-4(3H)

Sources

Method

Application Note: High-Purity Isolation of 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one

Executive Summary & Physicochemical Context The isolation of 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one presents a unique challenge in process chemistry. This scaffold serves as a critical intermediate for Non-Nucleos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

The isolation of 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one presents a unique challenge in process chemistry. This scaffold serves as a critical intermediate for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and p38 MAP kinase inhibitors. Its purification is often complicated by the coexistence of unreacted starting materials (cyclopropylamine, isatoic anhydride derivatives) and open-ring anthranilamide byproducts.

Structural Analysis for Purification Logic

To design a self-validating purification protocol, we must first deconstruct the molecule’s solubility profile:

  • The Urea Core (-NH-CO-N-): This moiety introduces significant polarity and hydrogen bond donor/acceptor sites. This dictates solubility in polar protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF).

  • The Cyclopropyl Group: This hydrophobic, rigid appendage increases lipophilicity compared to methyl analogs but lowers the melting point relative to phenyl analogs (often

    
     depending on substitution). This specific depression in melting point creates a high risk of "oiling out" during cooling.[1]
    
  • The Dihydro Ring: Unlike fully aromatic quinazolinones, the 3,4-dihydro system is more flexible, affecting crystal packing efficiency and increasing the width of the metastable zone.

Solvent System Selection Strategy

We utilize a Hansen Solubility Parameter (HSP) approach to select solvents that maximize impurity rejection while maintaining high recovery yields.

Solvent Screening Matrix

The following table summarizes the solubility behavior of the target compound versus common impurities (e.g., open-ring amides).

Solvent SystemRoleSolubility (

)
Solubility (

)
Impurity Rejection Profile
Ethanol (95% or Abs.) Primary SolventHighLowExcellent for polar inorganic salts; Moderate for organic byproducts.
Isopropanol (IPA) Primary SolventModerateVery LowSuperior yield; Slower evaporation rate allows better crystal growth.
Ethyl Acetate (EtOAc) SolventHighModerateGood for rejecting unreacted amines.
n-Heptane Anti-SolventNegligibleNegligibleCritical for forcing precipitation in EtOAc systems.
Water Anti-SolventLowInsolubleUsed cautiously with alcohols; risk of hydrating the product.
Decision Logic for Solvent Choice

The following diagram illustrates the decision process for selecting the optimal crystallization route based on crude purity and impurity type.

SolventSelection Start Crude Material Analysis PurityCheck Purity > 85%? Start->PurityCheck ImpurityType Dominant Impurity? PurityCheck->ImpurityType Yes PreTreat Pre-treatment: Silica Filtration or Acid/Base Wash PurityCheck->PreTreat No (<85%) RouteA Protocol A: Thermal Recrystallization (Ethanol or IPA) ImpurityType->RouteA Polar/Salts RouteB Protocol B: Anti-Solvent Precipitation (EtOAc / Heptane) ImpurityType->RouteB Lipophilic/Oils PreTreat->ImpurityType

Figure 1: Decision tree for selecting the appropriate purification protocol based on input material quality.

Detailed Experimental Protocols

Protocol A: Thermal Recrystallization (Ethanol/IPA)

Best for: Removing inorganic salts and highly polar degradation products.

Reagents:

  • Crude 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one (10.0 g)

  • Ethanol (Absolute) or Isopropanol (IPA)

  • Activated Carbon (e.g., Darco G-60) - Optional

Step-by-Step Methodology:

  • Dissolution: Charge the crude solid into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Ethanol (5 vol, 50 mL) initially. Heat the mixture to reflux (

    
    ).
    
  • Saturation Adjustment: If solids remain, add solvent in 1 mL increments until a clear solution is obtained. Critical: Do not exceed 10 volumes (100 mL). If insoluble material persists after 10 vol, it is likely inorganic salt; proceed to filtration.

  • Clarification (Hot Filtration):

    • If the solution is colored, add activated carbon (5% w/w, 0.5 g) and reflux for 15 minutes.

    • Filter the hot solution through a pre-heated Celite pad or sintered glass funnel to remove carbon/salts. Note: Pre-heating the funnel prevents premature crystallization.

  • Controlled Cooling (Nucleation):

    • Allow the filtrate to cool slowly to room temperature (

      
      ) with gentle stirring (50-100 RPM).
      
    • Seeding: If no crystals appear at

      
      , add seed crystals (0.1% w/w) to induce nucleation and prevent oiling out.
      
  • Maturation: Once the slurry thickens, cool further to

    
     using an ice bath and hold for 2 hours.
    
  • Isolation: Filter the white crystalline solid using vacuum filtration.

  • Washing: Wash the cake with cold (

    
    ) Ethanol (2 x 10 mL).
    
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Protocol B: Anti-Solvent Crystallization (EtOAc / Heptane)

Best for: Removing unreacted lipophilic amines and maximizing yield from "oily" crudes.

Step-by-Step Methodology:

  • Dissolution: Dissolve crude material (10.0 g) in Ethyl Acetate (4 vol, 40 mL) at

    
    .
    
  • Filtration: Filter hot to remove mechanical impurities.

  • Anti-Solvent Addition (The Cloud Point):

    • Maintain temperature at

      
      .
      
    • Slowly add n-Heptane dropwise via an addition funnel.

    • Stop point: When a faint, persistent turbidity (cloud point) is observed.

  • Re-heating: Raise temperature slightly (to

    
    ) until the solution clears again.
    
  • Crystallization: Remove heat source. Allow the vessel to cool. The supersaturation created by the heptane will force the quinazolinone out of solution while keeping lipophilic impurities dissolved in the mother liquor.

  • Isolation: Filter at ambient temperature. (Cooling to

    
     is optional but may co-precipitate impurities).
    

Process Control & Visualization

To ensure the protocol is self-validating, the following workflow incorporates Critical Process Parameters (CPPs).

RecrystWorkflow Input Crude Input Dissolution Dissolution (T > 70°C) Input->Dissolution Solvent + Heat Filtration Hot Filtration (Remove Insolubles) Dissolution->Filtration Cooling1 Cool to T_meta (Metastable Zone) Filtration->Cooling1 Seeding Seeding Point (Critical Step) Cooling1->Seeding Avoid Oiling Out Growth Crystal Growth (Slow Cooling) Seeding->Growth Controlled Rate Isolation Filtration & Drying Growth->Isolation

Figure 2: Workflow for thermal recrystallization highlighting the critical seeding window to prevent oiling out.

Validation Metrics
ParameterAcceptance CriteriaMethod
HPLC Purity > 99.5% AreaC18 Column, ACN/Water Gradient
Residue on Ignition < 0.1%Gravimetric (Sulfated Ash)
Loss on Drying < 0.5%TGA or Vacuum Oven
Appearance White to Off-White Crystalline SolidVisual Inspection

Troubleshooting: The "Oiling Out" Phenomenon

The cyclopropyl group significantly lowers the lattice energy compared to planar aromatics. If the solution cools too fast, or if the impurity profile is high, the compound may separate as a liquid (oil) rather than a solid.

Corrective Actions:

  • Seed Loading: Increase seed crystal load to 1.0% w/w.

  • Temperature Cycling: If oil forms, reheat until clear, then cool very slowly (

    
     per hour).
    
  • Solvent Switch: Switch from Ethanol to IPA. IPA has a higher boiling point and different solvation shell dynamics that often favor crystal formation over oiling.

References

  • Synthesis and Crystallographic Data

    • Synthesis, Characterization and Single Crystal Studies of 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one. (2025).[2][3] ResearchGate.

  • General Quinazolinone Purification

    • An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones.[4][5][6] Scholars Research Library.

  • Recrystallization Methodology

    • Recrystallization Techniques and Solvent Selection.[1][7] University of Toronto / TIFR.

  • Cyclopropyl-Quinazolinone Analogues (Biological Context)

    • Discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703).[8] Bioorganic & Medicinal Chemistry Letters.[4][8]

  • Microwave-Assisted Synthesis & Purification

    • One-pot synthesis of 3,4-dihydroquinazolines.[3][4][9][10][11] MDPI Molecules.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one Synthesis

Topic: Improving yield of 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals Reference ID: TS-Guide-DQZ-083-OPT Executive Summary & Chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yield of 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals Reference ID: TS-Guide-DQZ-083-OPT

Executive Summary & Chemical Context

3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one is a critical pharmacophore, notably serving as a key intermediate in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) such as DPC 083 and BMS-561390.

The synthesis typically hinges on the cyclization of 2-((cyclopropylamino)methyl)aniline using a carbonyl source. While conceptually simple, this reaction frequently suffers from competitive oligomerization, hydrolysis of activated intermediates, and difficult purification profiles.[1]

This guide provides a validated optimization protocol focusing on the CDI-mediated cyclization route , which offers the highest balance of yield and purity for laboratory to pilot-scale operations.

Core Synthesis Module: The Optimized Protocol
The "Gold Standard" Route: CDI-Mediated Cyclization

We recommend 1,1'-Carbonyldiimidazole (CDI) over phosgene or triphosgene for bench-scale optimization due to milder conditions and easier handling, though triphosgene is a viable alternative for scale-up if strict safety controls are in place.

Reaction Scheme:

  • Precursor: 2-((cyclopropylamino)methyl)aniline (prepared via reductive amination of 2-nitrobenzaldehyde or 2-aminobenzaldehyde with cyclopropylamine).

  • Reagent: 1,1'-Carbonyldiimidazole (CDI).

  • Solvent: THF (anhydrous) or Acetonitrile.

Step-by-Step Protocol:

  • Preparation : Charge a dry reaction vessel with 2-((cyclopropylamino)methyl)aniline (1.0 equiv) and anhydrous THF (10-15 volumes). Ensure the system is under an inert atmosphere (N₂ or Ar).

  • Temperature Control : Cool the solution to 0–5 °C .

    • Expert Insight: Low temperature is crucial during addition to prevent the rapid formation of isocyanate dimers.

  • Reagent Addition : Dissolve CDI (1.2–1.5 equiv) in a minimum amount of THF and add it dropwise to the amine solution over 30–60 minutes.

    • Why? Slow addition maintains a low concentration of the active acyl imidazole intermediate, favoring intramolecular cyclization over intermolecular polymerization.

  • Reaction Phase : Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–6 hours. Monitor by HPLC/TLC.

    • Checkpoint: If starting material persists, heat to mild reflux (60 °C) for 1–2 hours.

  • Quench & Work-up : Quench with water (caution: CO₂ evolution). Extract with Ethyl Acetate. Wash organic layer with 1N HCl (to remove unreacted aniline precursor), then brine.[1]

  • Purification : Recrystallize from Ethanol/Water or Isopropanol.

Technical Visualization: Reaction Logic & Troubleshooting

The following diagram details the reaction pathway and the critical decision nodes for troubleshooting yield issues.

G Start Start: 2-((cyclopropylamino)methyl)aniline Reagent Add CDI (1.2 eq) in THF @ 0°C Start->Reagent Intermediate Intermediate: N-Acyl Imidazole Reagent->Intermediate Activation Cyclization Cyclization (Intramolecular) Intermediate->Cyclization Major Path (Dilution Favored) SideReaction Side Reaction: Dimerization/Oligomerization Intermediate->SideReaction High Conc. / High Temp Check HPLC Check @ 4h Cyclization->Check Heat Heat to 60°C Check->Heat Unreacted SM AddBase Add Base (DBU/TEA) Check->AddBase Stalled Intermediate Product Target: 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one Check->Product >95% Conv. Heat->Check AddBase->Check

Caption: Reaction pathway analysis showing the critical bifurcation between successful cyclization and oligomerization, with corrective actions for incomplete conversion.

Troubleshooting Guide (FAQ Format)

Q1: My yield is stuck at 50-60%, and I see a major baseline impurity. What is happening? Diagnosis: You are likely observing oligomerization . Mechanism: The intermediate carbamoyl imidazole or isocyanate is reacting with another molecule of starting material (intermolecular) rather than the internal amine (intramolecular). Solution:

  • High Dilution Principle: Increase solvent volume from 10x to 20x.

  • Reverse Addition: If using Triphosgene, add the amine to the carbonyl source slowly. For CDI, ensure the CDI is added very slowly to the amine at low temperature.

Q2: The reaction stalls with unreacted starting material even after 24 hours. Diagnosis: The secondary amine (cyclopropylamine moiety) is sterically hindered and less nucleophilic than the primary aniline. Solution:

  • Thermal Boost: Heat the reaction to reflux (THF: 66 °C) after the initial addition phase.

  • Catalysis: Add a catalytic amount of DMAP (4-Dimethylaminopyridine) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv) to activate the acyl imidazole intermediate.

Q3: The product is isolating as a sticky oil/gum instead of a solid. Diagnosis: Impurities (imidazole byproducts or unreacted CDI) are preventing crystallization. Solution:

  • Acid Wash: Ensure the organic layer is washed thoroughly with 1N HCl or 10% Citric Acid . This protonates the imidazole byproduct (water-soluble) and removes unreacted aniline precursor.

  • Solvent Swap: Evaporate the THF completely and recrystallize using Isopropanol (IPA) or Ethanol/Water (1:1) .[1] Induce crystallization by scratching or seeding.

Q4: Can I use Urea instead of CDI to save cost? Answer: Yes, but it requires harsher conditions.[1] Protocol: Fusion of the diamine precursor with urea at 150–180 °C (melt reaction). Trade-off: While reagents are cheaper, the high temperature often leads to thermal decomposition and "tarry" impurities, requiring difficult chromatography.[1] This is recommended only for industrial scale-up where melt-crystallization is feasible, not for high-purity lab synthesis.

Comparative Data: Reagent Selection
FeatureCDI (Recommended)TriphosgeneUrea Fusion
Yield (Optimized) 85 - 92% 80 - 88%60 - 75%
Reaction Temp 0 °C to RT-20 °C to RT160 - 180 °C
Safety Profile Moderate (Solid)High Risk (Toxic Gas)Low Risk
Purification Crystallization (Easy)Crystallization (Easy)Chromatography (Hard)
Impurity Profile Imidazole (Water sol.)ChloridesThermal tars
References
  • Tucker, T. J., et al. (1994).[1][2] Synthesis of a Series of 4-(Arylethynyl)-6-chloro-4-cyclopropyl-3,4-dihydroquinazolin-2(1H)-ones as Novel Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, 37(15), 2437–2444.[1]

  • Patel, M., et al. (2020).[1] Synthesis, Characterization and Single Crystal Studies of 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one. ResearchGate.

  • Corbett, J. W., et al. (2000).[1] Expanded-spectrum nonnucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for DPC 083 intermediates).

  • Organic Chemistry Portal. (2023). Synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (General methodology review).

Sources

Optimization

Troubleshooting low cyclization efficiency in quinazolinone reactions

Technical Support Center: Troubleshooting Low Cyclization Efficiency in Quinazolinone Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling wi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Cyclization Efficiency in Quinazolinone Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with stagnant yields during the synthesis of the 4(3H)-quinazolinone core. While the cyclization step is thermodynamically driven, it is highly kinetically sensitive to steric bulk, electronic effects, and solvent dynamics.

This guide provides a self-validating framework to diagnose and resolve low cyclization efficiency. We will move beyond empirical "trial and error" tweaking to address the fundamental mechanistic causality behind your reaction failures.

Diagnostic Workflow for Reaction Failures

Before adjusting parameters, you must accurately diagnose the state of your reaction. Use the logic tree below to interpret your crude mixture analysis.

Troubleshooting Start Analyze Crude Mixture (TLC / LC-MS) Decision1 Primary Observation? Start->Decision1 Unreacted High Unreacted Starting Material Decision1->Unreacted Low Conversion Intermediates Open-chain or Benzoxazinone present Decision1->Intermediates Arrested Cyclization SideProducts Multiple Side Products (Dimers/Polymers) Decision1->SideProducts Over-reaction Action1 Increase Temp/Microwave or Check Catalyst Unreacted->Action1 Action2 Add Dehydrating Agent or Amine Source Intermediates->Action2 Action3 Increase Dilution or Lower Temperature SideProducts->Action3 Success Optimal Cyclization Efficiency Action1->Success Action2->Success Action3->Success

Diagnostic logic tree for isolating kinetic and thermodynamic failures in quinazolinone cyclization.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My Niementowski condensation is stalling at 40% yield with significant unreacted anthranilic acid. Heating to 150 °C just causes decomposition. How do I force completion? Analysis & Causality: The classical Niementowski reaction (anthranilic acid + amide) requires high activation energy for the initial nucleophilic attack and subsequent dehydration[1]. Prolonged thermal heating (>130 °C) often leads to decarboxylation or polymerization of the anthranilic acid before cyclization can occur[2]. Solution: Transition from bulk thermal heating to microwave-assisted synthesis. Microwave irradiation provides localized superheating that rapidly overcomes the activation barrier of the rate-limiting dehydration step without degrading the bulk substrate. Alternatively, pre-activate the carboxylic acid using a dehydrating agent (e.g., acetic anhydride) to form a highly reactive 2-methyl-4H-3,1-benzoxazin-4-one intermediate, which readily undergoes ring-opening and re-cyclization with an amine source[3].

Q2: I am using a transition-metal-catalyzed oxidative amidation of 2-aminobenzamides with alcohols, but I'm seeing a buildup of the aldehyde intermediate and no cyclization. Why? Analysis & Causality: This indicates a failure in the nucleophilic trapping step. In these cascade reactions, the primary alcohol is first oxidized to an aldehyde. The amine of the 2-aminobenzamide must then attack the aldehyde to form an aminal intermediate, which is subsequently oxidized to the quinazolinone[4]. If the aldehyde builds up, either the amine is deactivated (e.g., by strongly electron-withdrawing groups) or the catalyst is failing to coordinate and activate the imine for the final oxidation. Solution: First, verify the electronic nature of your substrate. If the amine is electron-deficient, increase its nucleophilicity by using a polar aprotic solvent (like DMSO or DMF) to separate ion pairs, or add a mild base (e.g., Cs2CO3)[5]. If the substrate is standard, your oxidant might be depleted. Switch to a robust, metal-free electro-oxidative system using K2S2O8 as a radical surrogate, which efficiently drives both the alcohol dehydrogenation and the final aminal oxidation without relying on heavy metal coordination[6].

Q3: How do steric effects at the ortho-position of the aniline derivative affect cyclization efficiency? Analysis & Causality: Steric bulk adjacent to the reacting amine severely restricts the required conformational alignment (the s-cis conformation) necessary for intramolecular ring closure. This raises the transition state energy significantly[2]. Solution: To overcome steric hindrance, employ a highly electrophilic coupling partner or utilize a strong Lewis acid catalyst (like Yb(OTf)3) to tightly coordinate the reacting centers, forcing them into proximity. Dilution strategies will not help here; you must increase the thermodynamic driving force.

Section 2: Comparative Data on Cyclization Conditions

To assist in selecting the optimal protocol, the following table synthesizes quantitative yield data across various cyclization methodologies based on recent literature optimizations.

MethodologyReagents / CatalystTypical TempReaction TimeAverage YieldPrimary Limitation
Classical Niementowski Anthranilic acid, Formamide130–150 °C4–12 h40–60%High thermal decomposition; low yield for hindered substrates[1].
Microwave-Assisted 2-Aminobenzonitrile, Acyl chlorides80–100 °C15–30 min75–90%Requires specialized microwave reactor equipment.
Base-Promoted SNAr o-Fluorobenzamides, Amides, Cs2CO3120 °C (DMSO)12 h70–85%Requires ortho-halogenated precursors[5].
Electro-Oxidative 2-Aminobenzamide, Alcohols, K2S2O8Room Temp5 h80–95%Requires electrochemical setup (undivided cell)[6].

Section 3: Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. Below are two highly reliable, step-by-step methodologies designed to ensure maximum cyclization efficiency.

Protocol A: Microwave-Assisted Two-Step Cyclization (Via Benzoxazinone)

Causality: This method bypasses the poor nucleophilicity of anthranilic acid by converting it into a highly electrophilic benzoxazinone intermediate.

  • Activation: In a microwave-safe vial, combine anthranilic acid (1.0 mmol) and acetic anhydride (3.0 mL).

  • First Irradiation: Subject the mixture to microwave irradiation at 100 °C for 10 minutes.

    • Validation check: TLC (Hexane:EtOAc 3:1) should show complete disappearance of the highly polar anthranilic acid spot and the appearance of a fast-moving, UV-active benzoxazinone spot[3].

  • Amination/Cyclization: Remove the vial, carefully vent, and add ammonium acetate (3.0 mmol) and glacial acetic acid (2.0 mL).

  • Second Irradiation: Irradiate at 120 °C for 15 minutes.

  • Workup: Pour the cooled mixture into crushed ice. The sudden drop in solvent polarity forces the 4(3H)-quinazolinone to precipitate. Filter and wash with cold water.

Protocol B: Metal-Free Electro-Oxidative Cyclization

Causality: Utilizes K2S2O8 under constant current to generate sulfate radical anions, driving the oxidation of the alcohol and the subsequent aminal cyclization at room temperature, completely preventing thermal degradation[6].

  • Setup: Equip an undivided electrochemical cell with a graphite anode and a graphite cathode.

  • Reagents: Add 2-aminobenzamide (0.5 mmol), the corresponding primary alcohol (1.0 mmol), and K2S2O8 (0.6 mmol, 1.2 equiv) into the cell.

  • Solvent System: Dissolve the mixture in 3.0 mL of CH3CN/H2O (v/v = 2:1).

    • Causality: The aqueous component ensures the solubility of K2S2O8, while CH3CN solubilizes the organic substrates[7].

  • Electrolysis: Apply a constant current of 30 mA and stir at room temperature under ambient air for 5 hours.

    • Validation check: Monitor by LC-MS. You should observe the transient aldehyde mass, followed by the final quinazolinone mass.

  • Isolation: Extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na2SO4, concentrate, and purify via silica gel chromatography.

Mechanism A Primary Alcohol + K2S2O8 / e- B Aldehyde Intermediate A->B Oxidation C Nucleophilic Attack by 2-Aminobenzamide B->C Condensation D Aminal Intermediate C->D Cyclization E Oxidative Dehydrogenation D->E -H2, -e- F Quinazolinone Target E->F Aromatization

Stepwise mechanistic progression of the K2S2O8-promoted electro-oxidative cyclization.

References

  • Darwish, K. M. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. University of Benghazi. Available at:[Link]

  • Li, Y., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at:[Link]

  • Wang, X., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. Available at: [Link]

  • Zhang, J., et al. (2021). Electro-oxidative cyclization: access to quinazolinones via K2S2O8 without transition metal catalyst and base. RSC Advances. Available at: [Link]

  • Zhang, J., et al. (2021). Electro-oxidative cyclization: access to quinazolinones via K2S2O8 without transition metal catalyst and base (PMC copy). NIH. Available at:[Link]

Sources

Troubleshooting

Removing unreacted aldehyde impurities from dihydroquinazolinone products

A Guide to Removing Unreacted Aldehyde Impurities Welcome to the technical support resource for the purification of dihydroquinazolinone products. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Removing Unreacted Aldehyde Impurities

Welcome to the technical support resource for the purification of dihydroquinazolinone products. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of removing unreacted aldehyde impurities from synthetically prepared dihydroquinazolinones.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted aldehydes from my dihydroquinazolinone product so difficult?

A: The difficulty often arises from the similar polarities of many aldehydes and dihydroquinazolinone products. This similarity can make standard purification techniques like column chromatography less effective, leading to co-elution. Additionally, some aldehydes can be relatively non-polar, further complicating their separation from the desired product.

Q2: I see a persistent spot on my TLC plate that corresponds to the starting aldehyde, even after initial purification. What is the most direct way to address this?

A: For persistent aldehyde impurities, a chemical quench using an aldehyde scavenger is often the most effective approach. The most common and robust method is the formation of a water-soluble bisulfite adduct. This method selectively converts the aldehyde into a charged species that can be easily removed through a simple aqueous extraction.[1][2]

Q3: Can I use recrystallization to remove aldehyde impurities?

A: Recrystallization can be effective if there is a significant difference in solubility between your dihydroquinazolinone product and the aldehyde impurity in a chosen solvent system.[3] However, if the aldehyde is present in high concentration or has similar solubility characteristics to your product, this method may be less efficient and could lead to product loss. It is often used as a final polishing step after the bulk of the impurity has been removed by other means.

Q4: Are there other types of "aldehyde scavengers" besides sodium bisulfite?

A: Yes, various reagents can act as aldehyde scavengers. These are typically nucleophilic compounds that react with the electrophilic carbonyl group of the aldehyde. Examples include amines and their derivatives (like m-xylenediamine), and certain nitrogen-containing heterocyclic compounds.[4][5][6] The choice of scavenger depends on the specific aldehyde and the reaction conditions. For many applications, sodium bisulfite remains a popular choice due to its effectiveness and the ease of removing the resulting adduct.[1]

Troubleshooting and Purification Guides

This section provides detailed protocols for common purification challenges encountered during dihydroquinazolinone synthesis.

Issue 1: Aldehyde Impurity is Clearly Visible by TLC/NMR After Initial Work-up

This is a common scenario, especially when a slight excess of the aldehyde is used in the synthesis to drive the reaction to completion.

Solution A: Purification via Sodium Bisulfite Adduct Formation (Liquid-Liquid Extraction)

This is the most broadly applicable and highly recommended method for removing aldehyde impurities. It relies on the chemical conversion of the aldehyde into a water-soluble salt, allowing for its selective removal into an aqueous phase.[1][2][7]

Underlying Principle: The nucleophilic bisulfite ion attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate which then protonates to yield the stable, water-soluble α-hydroxy sulfonic acid salt (bisulfite adduct).[2]

Experimental Protocol: Aldehyde Removal via Bisulfite Extraction [1][2]

  • Dissolution: Dissolve the crude dihydroquinazolinone product containing the aldehyde impurity in a suitable water-miscible organic solvent like methanol or dimethylformamide (DMF).[1][8] For aliphatic aldehydes, DMF often improves the removal efficiency.[1][7]

  • Reaction with Bisulfite: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and reaction.

  • Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and deionized water to the separatory funnel. Shake vigorously to partition the components.

  • Phase Separation: Allow the layers to separate. The aqueous layer (bottom layer, typically) will contain the aldehyde-bisulfite adduct, while your purified dihydroquinazolinone product will remain in the organic layer.

  • Work-up:

    • Drain and discard the aqueous layer.

    • Wash the organic layer with deionized water and then with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified dihydroquinazolinone product.

Visualizing the Workflow: Aldehyde Removal by Bisulfite Extraction

G cluster_0 Reaction & Extraction cluster_1 Aqueous Phase Work-up cluster_2 Organic Phase Work-up Crude Crude Dihydroquinazolinone (with Aldehyde Impurity) Dissolve Dissolve in Miscible Solvent (e.g., Methanol, DMF) Crude->Dissolve Add_Bisulfite Add Saturated NaHSO3 (aq) Dissolve->Add_Bisulfite Shake1 Vigorous Shaking (Adduct Formation) Add_Bisulfite->Shake1 Add_Extraction_Solvent Add Immiscible Organic Solvent & Water Shake1->Add_Extraction_Solvent Shake2 Vigorous Shaking (Partitioning) Add_Extraction_Solvent->Shake2 Separate Separate Layers Shake2->Separate Aqueous_Layer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) Separate->Aqueous_Layer Aqueous Phase Organic_Layer Organic Layer (Contains Dihydroquinazolinone) Separate->Organic_Layer Organic Phase Discard_Aqueous Discard Aqueous_Layer->Discard_Aqueous Wash Wash with Water & Brine Organic_Layer->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Pure_Product Purified Dihydroquinazolinone Concentrate->Pure_Product

Caption: Workflow for aldehyde removal using bisulfite extraction.

Solution B: Flash Column Chromatography

While challenging due to potential co-elution, flash column chromatography can be successful with careful optimization of the mobile phase.[9][10]

Underlying Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. By gradually increasing the polarity of the mobile phase, compounds with different polarities can be eluted sequentially.

Experimental Protocol: Optimized Flash Column Chromatography [10][11]

  • TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., hexane/ethyl acetate) that provides good separation between the dihydroquinazolinone product and the aldehyde spot.

  • Column Packing: Prepare a silica gel column using the chosen non-polar solvent. Ensure the column is packed evenly to avoid channeling.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. This "dry loading" method often yields better separation than direct liquid loading.[10]

  • Elution: Begin elution with a low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure dihydroquinazolinone product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[11]

Issue 2: The Aldehyde is a Solid and/or Has Very Low Solubility

In some cases, the aldehyde may be a solid or have limited solubility, making the bisulfite extraction method less straightforward.

Solution: Modified Bisulfite Adduct Formation with Filtration

This method is adapted for aldehydes that form a solid bisulfite adduct which can be either the desired component to be removed or, in some synthetic strategies, the aldehyde itself is purified this way before the next step.[12]

Underlying Principle: Similar to the extraction method, this relies on the formation of the bisulfite adduct. However, instead of partitioning into an aqueous layer, the solid adduct is removed by filtration.[12]

Experimental Protocol: Solid Aldehyde Removal

  • Dissolution/Suspension: Dissolve or suspend the crude product in a suitable solvent system, such as an ethanol/water mixture.

  • Adduct Formation: Add a saturated aqueous solution of sodium bisulfite and stir the mixture. The formation of a solid precipitate (the aldehyde-bisulfite adduct) may be observed.

  • Filtration: Filter the mixture to remove the solid aldehyde-bisulfite adduct.

  • Product Isolation: The purified dihydroquinazolinone product will be in the filtrate. The solvent can then be removed, and if necessary, the product can be further purified by recrystallization or a rapid silica gel plug filtration.

Data Summary: Comparison of Purification Methods
MethodPrincipleBest ForAdvantagesDisadvantages
Bisulfite Extraction Chemical conversion to a water-soluble adduct[1]General removal of most aldehyde impurities.High efficiency and selectivity; simple and scalable.[2]May not be suitable for water-sensitive products; requires a liquid-liquid extraction setup.
Column Chromatography Differential adsorption and solubility[11]Aldehydes with significantly different polarity from the product.Can achieve high purity if separation is good.Can be time-consuming and solvent-intensive; co-elution is a risk.
Recrystallization Differential solubility[3]Final polishing step or when the aldehyde has very different solubility.Can yield highly pure crystalline material.Potential for significant product loss; may not be effective for high impurity loads.

Visualizing the Chemical Principle: Bisulfite Adduct Formation

G Aldehyde R-CHO Adduct R-CH(OH)SO₃⁻Na⁺ Aldehyde->Adduct  Nucleophilic Attack   Bisulfite NaHSO₃ Regenerated_Aldehyde R-CHO Adduct->Regenerated_Aldehyde  Reversible with Base   Base Base (e.g., NaOH)

Caption: Reversible formation of a water-soluble aldehyde-bisulfite adduct.

References

  • Bokale-Shivale, S., Amin, M. A., Sawant, R. T., Stevens, M. Y., Turanli, L., Hallberg, A., Waghmode, S. B., & Odell, L. R. (2020). Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction. RSC Advances, 11(2), 1035-1043. [Link]

  • Cai, W., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8569. [Link]

  • Chen, J., et al. (2024). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 89(9), 5949–5962. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinazolinones. [Link]

  • Gholampour, N., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. Scientific Reports, 12(1), 8345. [Link]

  • Li, Z., et al. (2018). “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile. Molecules, 23(9), 2309. [Link]

  • Gatlin, L., et al. (2019). Functionalized aldehydes as H2S and mercaptan scavengers. U.S.
  • Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. [Link]

  • DeLuca, R. J., et al. (2024). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. RSC Medicinal Chemistry, 15(8), 2201-2205. [Link]

  • Aldini, G., et al. (2013). Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. Antioxidants & Redox Signaling, 18(2), 147-161. [Link]

  • Jackson, P., et al. (2002). Process for removing a ketone and/or aldehyde impurity.
  • Heravi, M. M., et al. (2011). Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst. Comptes Rendus Chimie, 14(6), 586-592. [Link]

  • Arundale, E. (1951). Process for recovering aldehydes and ketones. U.S.
  • Biotage. (n.d.). Metal scavengers for organic purification. [Link]

  • Price, G. J., et al. (2017). Nanoporous Aluminosilicate Mediated Synthesis of 2-, 2,2- and spiro-Dihydroquinazolinones. ChemistrySelect, 2(28), 8829-8834. [Link]

  • Hosseinzadeh, R., et al. (2024). Synthesis of 2,3-Dihydroquinazolinones via Condensation of 2-Aminobenzamides with Aldehydes under Ball Milling Conditions. ResearchGate. [Link]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722-5724. [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]

  • Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol. AGRIS. [Link]

  • Kim, H., et al. (2024). Development of analysis method for m-xylenediamine as aldehyde scavenger using HPLC–PDA. Food Science and Technology, 44, e20230109. [Link]

  • Burcham, P. C. (2002). Aldehyde-sequestering drugs: Tools for studying protein damage by lipid peroxidation products. Toxicology, 181-182, 229-236. [Link]

  • Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. [Link]

Sources

Optimization

Technical Support Center: Catalyst Recovery &amp; Reuse in Dihydroquinazolinone Synthesis

Welcome to the Technical Support Center. I am the Senior Application Scientist overseeing heterocyclic synthesis workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. I am the Senior Application Scientist overseeing heterocyclic synthesis workflows. This guide is engineered for researchers and drug development professionals scaling up the synthesis of 2,3-dihydroquinazolin-4(1H)-ones (DHQZs).

Mechanistic Context & The Case for Heterogeneous Catalysis

The synthesis of DHQZs typically involves a multi-component cyclocondensation of isatoic anhydride, an amine (or ammonium acetate), and an aldehyde. While homogeneous Lewis or Brønsted acids drive this reaction efficiently, they present severe challenges for product purification and environmental sustainability.

Transitioning to heterogeneous catalysts—such as Metal-Organic Frameworks (MOFs), silica-supported acids, and functionalized magnetic nanoparticles—allows for milder reaction conditions, reduced environmental impact, and seamless catalyst separation 1. However, the core operational challenge lies in recovering these materials without inducing mechanical degradation or chemical poisoning of the active sites.

Standardized Workflow for Catalyst Recovery

CatalystRecovery A 1. Catalytic Reaction (Substrates + Catalyst) B 2. Phase Separation (External Magnet / Filtration) A->B C 3A. Product Isolation (Supernatant / Filtrate) B->C Liquid Phase D 3B. Catalyst Recovery (Solid Phase) B->D Solid Phase E 4. Washing & Reactivation (Solvent Wash + Vacuum Drying) D->E F 5. Next Catalytic Cycle E->F Mass Recovery >95% F->A Reuse

Workflow for the recovery and reactivation of heterogeneous catalysts in DHQZ synthesis.

Self-Validating Protocol: Magnetic Nanocatalyst Recovery

Magnetic nanoparticles (e.g., MNP@DES or Fe₃O₄-supported catalysts) offer a distinct advantage over traditional filtration by preventing catalyst loss during transfer steps 2. The following protocol is designed as a self-validating system to ensure both high yield and precise mass balance tracking.

Objective: Achieve >90% yield of DHQZ with >95% catalyst mass recovery.

Step-by-Step Methodology:

  • Reaction Setup: In a 25 mL round-bottom flask, combine isatoic anhydride (1.0 mmol), aromatic aldehyde (1.0 mmol), and ammonium acetate (2.0 mmol).

  • Catalyst Introduction: Add exactly 10.0 mg of the magnetic nanocatalyst. Causality: Precise initial weighing is an absolute requirement to establish a reliable baseline for mass recovery calculations at the end of the cycle.

  • Execution: Stir the mixture under solvent-free conditions at 80 °C. Monitor the reaction via TLC until the aldehyde is fully consumed (typically 15–30 minutes).

  • Phase Separation: Add 5 mL of warm ethyl acetate to the flask. Apply an external neodymium magnet to the outer wall for 2 minutes. Causality: Diluting the crude mixture lowers its viscosity, reducing the hydrodynamic drag on the nanoparticles and ensuring complete magnetic aggregation 2.

  • Decantation: Carefully decant the supernatant (containing the dissolved DHQZ product) while keeping the magnet firmly in place.

  • Washing & Reactivation: Wash the retained black solid catalyst with hot ethanol (3 x 5 mL). Causality: Hot ethanol efficiently solubilizes unreacted starting materials and organic oligomers that can physically block the catalyst's active pores.

  • Drying & Validation: Dry the catalyst in a vacuum oven at 60 °C for 2 hours. Weigh the recovered solid. Calculate mass recovery: (Recovered Mass / 10.0 mg) × 100. A recovery of <90% indicates mechanical loss or leaching, requiring immediate protocol adjustment.

Quantitative Performance of Recoverable Catalysts

The table below summarizes the performance metrics of leading recoverable catalyst systems used in DHQZ synthesis to help you select the optimal material for your scale-up.

Catalyst SystemSupport TypeRecovery MechanismInitial YieldYield After 5 CyclesKey Advantage
MNP@Arg/ChCl Magnetic NanoparticleExternal Magnet93%~88%High surface area, rapid magnetic separation 2
Nano-SiO₂-SO₃H Silica NanoparticlesCentrifugation / Filtration98%~92%Strong Brønsted acidity, cost-effective support 3
Fe@SO₃H-BC Biochar (Coconut Waste)External Magnet95%~85%Eco-friendly precursor, high thermal stability 4

Troubleshooting Guide

Q: My recovered solid-supported catalyst (e.g., Nano-SiO₂-SO₃H) forms an unfilterable slurry after the first cycle. How do I recover it? A: Causality: Vigorous magnetic stirring can mechanically crush fragile heterogeneous supports like silica or MOFs, creating micro-fines. These fines clog filter paper pores and expose internal, potentially inactive surfaces, which alters reaction kinetics 3. Solution: Transition from magnetic stirring to overhead mechanical stirring with a PTFE blade, or use an orbital shaker. For recovery, utilize centrifugation (e.g., 4000 rpm for 10 mins) instead of standard filtration to efficiently separate the fines without clogging.

Q: The magnetic separation of my Fe₃O₄-supported catalyst is incomplete, leaving a dark tint in my product. What is happening? A: Causality: The magnetic core may be undergoing oxidation (Fe₃O₄ converting to non-magnetic Fe₂O₃) due to exposure to atmospheric oxygen at elevated drying temperatures. Alternatively, the reaction mixture is too viscous, preventing the nanoparticles from migrating to the magnet 2. Solution: Always dry magnetic catalysts under a vacuum or an inert nitrogen atmosphere. Before separation, dilute the crude mixture with a low-viscosity, polar aprotic solvent (like ethyl acetate) to reduce drag forces on the nanoparticles.

Q: There is a severe drop in yield (>20%) between the first and second cycle, despite perfect mass recovery of the catalyst. A: Causality: If mass recovery is near 100% but catalytic activity plummets, the issue is chemical, not mechanical. This points to either catalyst poisoning (e.g., strong coordination of the basic amine substrates to the Lewis acid sites) or pore blockage by polymerized byproducts. Solution: Implement a more rigorous reactivation step. Wash the catalyst sequentially with a non-polar solvent (to remove organics) followed by a mildly acidic wash (if compatible with the support) to displace coordinated amines. Validate the removal of organic residues using FTIR spectroscopy before initiating the next cycle.

Frequently Asked Questions (FAQs)

Q: How can I definitively quantify if my catalyst is leaching active metals into the product? A: Perform Inductively Coupled Plasma Mass Spectrometry (ICP-MS) on the isolated DHQZ product. If metal concentrations exceed acceptable pharmaceutical limits (typically <10 ppm), your catalyst is leaching. In such cases, switch to a catalyst with stronger covalent anchoring, such as a MOF or a cross-linked polymer matrix [[1]]().

Q: Can I use aqueous workups with Deep Eutectic Solvent (DES) based catalysts? A: Generally, no. DESs are highly polar and often water-soluble. Aqueous workups will strip the DES from the reaction mixture, destroying the catalytic system. Instead, anchor the DES onto a solid support (like magnetic nanoparticles) to create a heterogeneous, easily recoverable system that withstands organic solvent washes 2.

References

  • [1] Exploring Innovative Heterogeneous Catalysts for the Synthesis of 2,3‐Dihydroquinazolin‐4(1H)‐one Derivatives: A Comprehensive Review. ResearchGate. Available at:

  • [2] Functionalized magnetic nanoparticles with deep eutectic solvents as efficient catalyst for the green synthesis of dihydroquinazolinones. PMC - NIH. Available at:

  • [4] Coconut waste–derived sulfonated magnetic biochar: an efficient catalyst for the synthesis of 2,3-dihydroquinazolinone. ResearchGate. Available at:

  • [3] Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst. PMC - NIH. Available at:

Sources

Troubleshooting

Overcoming steric hindrance of cyclopropyl group in N-alkylation

Technical Support Ticket #CP-404: N-Cyclopropylation Failure Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Division User Issue Description "I am attempting to synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #CP-404: N-Cyclopropylation Failure Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Division

User Issue Description

"I am attempting to synthesize an N-cyclopropyl derivative from a secondary amine. Direct alkylation using cyclopropyl bromide and base (


/DMF) yields <5% product after 48 hours. Increasing temperature leads to decomposition. Why is this simple 

reaction failing, and how do I fix it?"

Root Cause Analysis: Why Direct Alkylation Fails

Your reaction is failing due to a convergence of steric hindrance and electronic repulsion , specific to the cyclopropyl ring.

  • Trajectory Blockade (

    
     Failure):  The 
    
    
    
    mechanism requires a backside attack (
    
    
    to the leaving group). In a cyclopropyl ring, the methylene hydrogens on the adjacent carbons create a severe steric wall that blocks the nucleophile's approach.
  • I-Strain (Internal Strain): The transition state for

    
     requires the carbon to rehybridize towards 
    
    
    
    (trigonal bipyramidal). This exacerbates the already high ring strain (~27.5 kcal/mol) of the cyclopropane, raising the activation energy to prohibitive levels.
  • Electronic Mismatch: The C-C bonds in cyclopropane have significant

    
    -character (Walsh orbitals). This gives the ring partial double-bond character, making the ring carbons electrophilically stubborn, similar to 
    
    
    
    vinylic halides which are also inert to
    
    
    .

Diagnosis: You cannot force a direct


 on a cyclopropyl halide. You must switch to Reductive Alkylation Surrogates  or Oxidative Cross-Coupling .

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the correct method for your substrate.

DecisionMatrix Start Start: Define Substrate Target Target Structure? Start->Target ArNH Aryl Amine (Aniline) Ar-NH-R Target->ArNH Substrate is AlkNH Alkyl Amine R-NH-R' Target->AlkNH Substrate is Method1 METHOD A: Cyclopropanone Equivalent (Silane Reagent) ArNH->Method1 Preferred (Scalable) Method2 METHOD B: Chan-Lam Coupling (Cu + Boronic Acid) ArNH->Method2 Alternative (Mild) Reverse Can you start with Aryl Halide? ArNH->Reverse If amine is valuable AlkNH->Method2 Best Option Method3 METHOD C: Reverse Buchwald (Ar-X + cPr-NH2) Reverse->Method3 Yes

Caption: Workflow for selecting the optimal N-cyclopropylation strategy based on amine type and precursor availability.

Method A: The "Cyclopropanone Equivalent" (Best for Anilines)

Concept: Since cyclopropanone is unstable and cannot be used for standard reductive amination, we use [(1-ethoxycyclopropyl)oxy]trimethylsilane as a stable surrogate. It generates the reactive intermediate in situ.

Mechanism:

  • Amination: Acid-catalyzed attack of the amine on the acetal carbon displaces the silocxy group.

  • Imine Formation: Loss of ethanol generates the cyclopropyl iminium ion.

  • Reduction: Hydride reduction delivers the N-cyclopropyl product.

Protocol:

  • Reagents:

    • Substrate: Aniline (1.0 equiv)[1]

    • Reagent: [(1-ethoxycyclopropyl)oxy]trimethylsilane (1.2 equiv) [CAS: 27374-25-0]

    • Solvent: Methanol (0.5 M)

    • Additives: Acetic Acid (3.0 equiv), NaBH

      
      CN (2.0 equiv)
      

Step-by-Step:

  • Condensation: Dissolve the aniline in MeOH. Add Acetic Acid and the Silane reagent.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 3–5 hours. Checkpoint: Monitor by TLC/LCMS for the disappearance of aniline. You may see a transient intermediate.

  • Reduction: Cool the mixture to 0°C.

  • Addition: Slowly add NaBH

    
    CN (Sodium cyanoborohydride). Warning: HCN gas evolution possible; use a vented hood.
    
  • Workup: Stir at room temperature for 2 hours. Quench with 1N NaOH. Extract with EtOAc.

Why it works: It bypasses the


 transition state entirely, relying instead on carbonyl-type chemistry (addition-elimination) which is sterically permissible.

Method B: Chan-Lam Coupling (Best for Alkyl Amines & Mild Conditions)

Concept: Copper-catalyzed oxidative coupling using Cyclopropylboronic acid . This method accommodates steric bulk better than Pd-catalyzed methods for this specific transformation.

Mechanism: The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle. The amine coordinates to Cu, followed by transmetallation with the boronic acid.[2] Reductive elimination forms the C-N bond.

Protocol:

  • Reagents:

    • Substrate: Amine (1.0 equiv)[1]

    • Reagent: Cyclopropylboronic acid (2.0 equiv)[1]

    • Catalyst: Cu(OAc)

      
       (1.0 equiv) or Cu(OAc)
      
      
      
      (0.1 equiv) + Oxidant
    • Ligand: 2,2'-Bipyridine (1.0 equiv)

    • Base: Na

      
      CO
      
      
      
      (2.0 equiv)[1]
    • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

Step-by-Step:

  • Setup: In a vial, combine Cu(OAc)

    
    , Bipyridine, and Cyclopropylboronic acid.
    
  • Activation: Add the amine and Na

    
    CO
    
    
    
    in DCE.
  • Oxidation: The reaction requires air or O

    
    .[3] Do not degas. If using catalytic Cu, attach an O
    
    
    
    balloon.
  • Heating: Heat to 70°C.

  • Timeline: Reaction typically completes in 4–8 hours. The solution usually turns from blue/green to dark brown/black as the Cu species evolve.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Conversion Boronic acid protodeboronationAdd 4Å Molecular Sieves to remove water; add excess boronic acid (up to 3 equiv).
Blue Solution (No Rxn) Catalyst poisoning / No turnoverEnsure base is present. Switch solvent to Dioxane/DMSO mixtures.
Side Product: Phenol Oxidation of boronic acidReduce O

pressure (use air instead of pure O

).

Method C: The Reverse Disconnection (Buchwald-Hartwig)

Concept: If you are synthesizing an N-Aryl cyclopropylamine, it is often chemically superior to couple an Aryl Halide with Cyclopropylamine rather than alkylating the aniline.

Protocol:

  • Catalyst: Pd

    
    (dba)
    
    
    
    or Pd(OAc)
    
    
  • Ligand: Xantphos (for rigidity) or BrettPhos (for difficult substrates).

  • Base: Cs

    
    CO
    
    
    
    or NaO^t^Bu.
  • Solvent: Toluene or Dioxane at 100°C.

Note: Cyclopropylamine is a primary amine and couples efficiently. The steric bulk is far less problematic in this direction because the C-N bond formation happens at the metal center, not via backside attack on the ring.

FAQ: Technical Support

Q: Can I use reductive amination with cyclopropyl ketone? A: No. Cyclopropyl ketone (cyclopropanone) is highly unstable and polymerizes rapidly. You must use the hemiacetal surrogate (Method A) or a 1-aminocyclopropanecarboxylic acid derivative if the structure allows.

Q: I see "Cyclopropylmethyl" halides are cheap. Can I use those? A: Be careful. Cyclopropylmethyl bromide (


) is different from Cyclopropyl bromide (

). The former has a methylene spacer and will undergo

(often very fast due to orbital overlap). If your target allows for that extra CH

group, use it. If you need the nitrogen directly on the ring, it is irrelevant.

Q: My Chan-Lam reaction stalled at 50%. A: Boronic acids can be unstable. Add a second portion of cyclopropylboronic acid (1.0 equiv) and fresh Cu catalyst after the stall. Ensure the reaction is not sealed tight; it needs oxygen.

References

  • Method A (Silane Reagent): Yoshida, Y., et al. "Practical Synthesis of N-Cyclopropylanilines via Direct Condensation of Anilines with [(1-Ethoxycyclopropyl)oxy]trimethylsilane."[4] Scilit, 2011.[5] Link

  • Method B (Chan-Lam): Tsuritani, T., et al. "Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid." Synlett, 2006. Link

  • General Mechanism (Sterics): "Steric Hindrance in SN2 Reactions." Chemistry Steps, 2025. Link

  • Buchwald-Hartwig Context: "Buchwald-Hartwig Amination: Scope and Mechanism." Wikipedia, 2024. Link

Sources

Optimization

Technical Support Center: Quinazolinone Enantiomer Purification

Welcome to the Advanced Chiral Separations Helpdesk Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., 15+ years exp.) Topic: Quinazolinone Scaffolds & Atropisomeric Challenges Introduction Welcome....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chiral Separations Helpdesk

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., 15+ years exp.) Topic: Quinazolinone Scaffolds & Atropisomeric Challenges

Introduction

Welcome. If you are here, you are likely struggling with a quinazolinone derivative—a scaffold ubiquitous in kinase inhibitors, sedatives (e.g., Methaqualone analogs), and antimicrobial agents.

This scaffold presents a "perfect storm" for purification:

  • Atropisomerism: The N3-phenyl bond often has restricted rotation, leading to axial chirality that can racemize on-column.

  • Solubility: These heterocycles are often sparingly soluble in standard alkane/alcohol mobile phases.

  • Basicity: The N1 and N3 nitrogens act as Lewis bases, causing severe tailing on silica-based supports.

Below are the three most common "tickets" we receive from the field, accompanied by causality-driven solutions.

Ticket #001: "My peaks are merging into a plateau (Ghost Peaks)."

User Report:

"I achieved baseline separation of my quinazolinone enantiomers at 10°C. However, when I ran the prep method at 30°C to lower backpressure, the valley between the peaks rose, forming a 'plateau' or 'saddle' shape. Is my column failing?"

Diagnosis: On-Column Racemization (Atropisomerism) Your column is fine. You are fighting physics. Many quinazolinones exhibit Class 2 Atropisomerism (Rotational energy barrier


 between 20–30 kcal/mol). At 30°C, the thermal energy is sufficient to overcome the rotational barrier of the N3-aryl bond during the chromatographic run. The "plateau" represents molecules interconverting between the (

)- and (

)-enantiomers as they travel through the column.
The Fix: Thermal Control & Kinetic Analysis

You must determine if the racemization is fast (unavoidable) or slow (controllable).

Step-by-Step Protocol: Determining the Rotational Barrier (


) 
  • Cryo-HPLC: Perform the separation at 5°C, 10°C, 15°C, and 25°C.

  • Peak Coalescence: Observe the temperature at which the two peaks merge (

    
    ).
    
  • Calculation: Use the Eyring equation to estimate the half-life (

    
    ) of the enantiomers at physiological temperature.
    

Decision Matrix: | Class |


 (kcal/mol) | 

at 25°C | Purification Strategy | | :--- | :--- | :--- | :--- | | Class 1 | < 20 | Seconds/Minutes | Stop. Isolate as a stable racemate or salt. | | Class 2 | 20 – 30 | Hours/Days | Cool Down. Run prep at <10°C. Store samples frozen. | | Class 3 | > 30 | Years | Standard. Separation is stable at RT.[1] |
Workflow Visualization: Racemization Troubleshooting

Racemization_Workflow Start Problem: Peaks Merge/Plateau TempCheck Run Isocratic at 5°C Start->TempCheck Result1 Baseline Separation? TempCheck->Result1 Calc Calculate Energy Barrier (ΔG‡) Result1->Calc Yes Class1 Class 1 (<20 kcal/mol) Unstable Result1->Class1 No (Still Merged) Class2 Class 2 (20-30 kcal/mol) Metastable Calc->Class2 Action1 Develop as Racemate or Modify Sterics Class1->Action1 Action2 Purify at Low Temp (5°C) Store Frozen Class2->Action2

Caption: Decision tree for distinguishing between column failure and atropisomeric instability.

Ticket #002: "I can't load enough sample. It crashes out in Hexane."

User Report:

"I'm using a CHIRALPAK AD-H. My quinazolinone is soluble in DCM but precipitates immediately when mixed with the Mobile Phase (Hexane/IPA). I can only inject 1 mg per run."

Diagnosis: The "Coated Phase" Trap Traditional "coated" polysaccharide columns (AD-H, OD-H) rely on the physical adsorption of the polymer onto silica. Strong solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate will dissolve the polymer , destroying the column. This limits you to weak solvents (alkanes/alcohols) where quinazolinones have poor solubility.

The Fix: Immobilized Stationary Phases (The "Forbidden" Solvents)

Switch to Immobilized Polysaccharide columns (e.g., CHIRALPAK IA, IB, IC, ID). In these columns, the chiral selector is covalently bonded to the silica.[2]

Why this works:

  • Solvent Freedom: You can use 100% DCM, THF, or MtBE as the mobile phase or injection solvent.

  • Solubility Boost: Quinazolinones are highly soluble in DCM/MtBE mixtures.

  • Throughput: Increasing solubility from 2 mg/mL (Hexane) to 50 mg/mL (DCM) increases productivity by 25x.

Recommended Solvent Screening for Immobilized Phases:

  • Standard: Hexane / DCM / EtOH (50:30:20)

  • Polar Organic: 100% Methanol or Acetonitrile (if compound is polar).

  • "Forbidden": MtBE / THF (90:10) – Excellent for steric recognition.

Ticket #003: "The second peak tails forever."

User Report:

"I have separation, but the second enantiomer tails so badly it contaminates the baseline. I'm using Hexane/EtOH (80:20)."

Diagnosis: Silanol Interactions Quinazolinones contain basic nitrogen atoms (N1, N3). These interact with residual acidic silanols (Si-OH) on the silica surface of the column. This secondary interaction causes non-linear adsorption (tailing).

The Fix: Mobile Phase Additives & SFC

Option A: HPLC Additives (The Chemical Fix) You must suppress the ionization of the basic nitrogen or block the silanols.

  • Add Base: 0.1% Diethylamine (DEA) or Triethylamine (TEA). Mechanism: The TEA competes for the silanol sites, blocking the drug from sticking.

  • Add Acid (Counter-intuitive but effective): 0.1% Trifluoroacetic acid (TFA). Mechanism: Protonates the drug fully, preventing hydrogen bonding with silanols, often sharpening peaks on amylose columns.

Option B: Switch to SFC (The Physical Fix) Supercritical Fluid Chromatography (SFC) is superior for quinazolinones.

  • Why? CO2 is non-polar (like Hexane) but the co-solvent (MeOH) usually contains additives.

  • The "Magic" Additive: In SFC, using 20 mM Ammonia in Methanol as the co-solvent is the gold standard for basic heterocycles. The high basicity of ammonia virtually eliminates tailing.

Method Development Decision Tree

Method_Dev Start Sample: Quinazolinone Racemate Solubility Solubility in Hexane/Alcohol? Start->Solubility HighSol Good (>10 mg/mL) Solubility->HighSol Yes LowSol Poor (<1 mg/mL) Solubility->LowSol No Coated Coated CSP (AD/OD) Mobile Phase: Hex/IPA + 0.1% DEA HighSol->Coated SFC_Check SFC Available? LowSol->SFC_Check Immobilized Immobilized CSP (IA/IC) Mobile Phase: DCM/MtBE/MeOH SFC_Check->Immobilized No SFC_Run SFC (CO2 + MeOH w/ 20mM NH3) *Best for Tailing* SFC_Check->SFC_Run Yes

Caption: Strategic selection of chromatography mode based on solubility and equipment availability.

Summary of Recommended Conditions

ParameterRecommendationTechnical Rationale
Column Type Immobilized Amylose/Cellulose (e.g., IA, IC, ID)Allows use of DCM/THF for solubility; robust against aggressive solvents.
Mobile Phase (HPLC) Hexane / DCM / EtOH (50:30:20) + 0.1% DEA DCM dissolves the sample; DEA suppresses silanol interactions (tailing).
Mobile Phase (SFC) CO2 / Methanol + 0.5% Isopropylamine (IPAm) SFC offers lower viscosity and higher speed; IPAm is a stronger silanol blocker than DEA.
Temperature 10°C - 20°C Minimizes on-column racemization for Class 2 atropisomers.
Sample Diluent 100% DCM or Mobile PhaseMaximizes loading concentration (critical for prep scale).

References

  • Phenomenex. Advantages of using immobilized stationary phases in chiral separations.

  • LaPlante, S. R., et al. Atropisomerism in medicinal chemistry: challenges and opportunities. (Classifies atropisomers by energy barriers).[1][3]

  • Shimadzu. Chiral Separation Using SFC and HPLC in a Single Sequence. (Method development workflows).

  • Daicel Chiral Technologies. Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences.

  • Chromatography Online. Troubleshooting Basics: Peak-Shape Problems.

Sources

Troubleshooting

Technical Support Center: Stability of 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one in Solution

This technical support guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of 3-Cyclopropyl-3,4-dihydroquin...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one in solution. This document provides in-depth technical guidance, scientifically-grounded explanations, and practical experimental protocols to ensure the integrity of your experimental results.

I. Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the handling and stability of 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one solutions.

Q1: What are the primary factors that can affect the stability of 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one in solution?

A1: The stability of 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one in solution is primarily influenced by several factors, including:

  • pH: The quinazolinone ring system can be susceptible to hydrolysis, particularly under basic conditions.[1] Acidic conditions are generally better tolerated, though extreme pH values should be avoided.

  • Solvent: The choice of solvent is critical. While some quinazolinone derivatives are stable in aqueous solutions, others may exhibit instability in certain organic solvents like DMSO.[2][3]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4] For long-term storage, refrigerated or frozen conditions are recommended.

  • Light: Aromatic and heterocyclic compounds can be susceptible to photodegradation upon exposure to UV or even ambient light.[5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, especially if the molecule has susceptible functional groups or if exposed to certain catalysts or reaction conditions.[6]

Q2: I am observing a gradual loss of activity of my compound in my biological assays. Could this be a stability issue?

A2: Yes, a gradual loss of potency or inconsistent experimental results are classic indicators of compound degradation.[5] The apparent decrease in biological activity is likely due to a reduction in the concentration of the active parent compound and the potential formation of inactive or less active degradation products. It is crucial to perform regular stability checks on your stock solutions.

Q3: My solution of 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one in DMSO has turned slightly yellow. What could be the cause?

A3: Discoloration can be a sign of degradation.[5] For some quinazoline derivatives, instability in DMSO has been reported, leading to modifications in their absorption spectra immediately after preparation.[2][3] It is advisable to prepare fresh solutions in DMSO before each experiment and to avoid long-term storage in this solvent. If possible, consider alternative solvents like ethanol or acetonitrile, after confirming the compound's solubility.

Q4: What is the recommended way to prepare and store stock solutions of 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one?

A4: For optimal stability, it is recommended to:

  • Prepare stock solutions fresh: Whenever possible, prepare solutions on the day of the experiment.

  • Choose a suitable solvent: Based on solubility and stability, consider solvents in the order of: water (if soluble and stable at the desired pH), acetonitrile, or ethanol. Use DMSO with caution and for short-term use only.[2][3][7]

  • Use buffered solutions: If working in an aqueous medium, use a buffer to maintain a stable pH, preferably in the neutral to slightly acidic range.

  • Store at low temperatures: For short-term storage (days to a week), refrigerate solutions at 2-8°C. For long-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Protect from light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.[5]

  • Consider an inert atmosphere: For highly sensitive applications or long-term storage, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6]

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the handling and use of 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one solutions.

Observed Issue Potential Cause Recommended Action
Precipitation of the compound in aqueous buffer. Poor aqueous solubility.1. Confirm the solubility of your compound at the working concentration and pH. 2. Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol), ensuring it does not affect your assay. 3. Adjust the pH of the buffer, as solubility can be pH-dependent.
Appearance of new, unexpected peaks in HPLC/LC-MS analysis. Chemical degradation of the compound.1. Identify the nature of the new peaks through mass spectrometry to understand the degradation pathway. 2. Review the solution's preparation and storage conditions (pH, solvent, temperature, light exposure). 3. Perform a forced degradation study (see Section III) to intentionally generate and identify potential degradation products.[4][8]
Inconsistent results between experimental replicates. Instability of the compound in the assay medium.1. Assess the stability of the compound under the specific assay conditions (e.g., incubation time, temperature, and medium components). 2. Prepare fresh solutions for each experiment. 3. Ensure thorough mixing and consistent handling of the solutions.
Change in color or clarity of the solution. Degradation or formation of insoluble byproducts.1. Discard the solution. 2. Prepare a fresh solution using high-purity solvents. 3. Re-evaluate the storage conditions to minimize degradation.

III. Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to understand the potential degradation pathways of 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one and to develop a stability-indicating analytical method.[4][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 8 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Dissolve the stressed sample in the initial solvent for analysis. Also, subject the stock solution to 70°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, by a stability-indicating HPLC-UV method. An LC-MS/MS method can be used for the identification and characterization of degradation products.

Stability-Indicating HPLC-UV Method

The following is a general starting point for an HPLC method that should be optimized for your specific instrument and to ensure separation of the parent compound from all potential degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

IV. Visualizations

Proposed Degradation Pathways

Based on the chemical structure of 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one and the general reactivity of the quinazolinone ring system, the following degradation pathways are proposed.

Proposed Degradation Pathways A 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one B Hydrolysis (Ring Opening) A->B Base/Acid C Oxidation (N-oxide or Hydroxylation) A->C Oxidizing agent (e.g., H₂O₂) D Photodegradation (Radical Reactions) A->D UV/Visible Light E 2-Aminobenzyl-cyclopropyl-urea B->E F N-Oxide derivative C->F G Hydroxylated derivative C->G H Various photoproducts D->H

Caption: Proposed degradation pathways for 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one.

Experimental Workflow for Stability Assessment

The following diagram illustrates a systematic workflow for assessing the stability of your compound in solution.

Workflow for Stability Assessment start Prepare fresh stock solution solubility Confirm solubility in desired solvent/buffer start->solubility aliquot Aliquot solution for different storage conditions solubility->aliquot storage Store at different temperatures (RT, 4°C, -20°C) and light conditions (dark, light) aliquot->storage analysis Analyze samples by HPLC/LC-MS at defined time points (e.g., 0, 24, 48, 72 hours) storage->analysis data Compare chromatograms to time-zero sample analysis->data degradation Identify and quantify any degradation products data->degradation conclusion Determine optimal storage conditions and solution stability degradation->conclusion

Caption: A systematic workflow for evaluating the stability of a compound in solution.

V. References

  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis.

  • BenchChem. (2025). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide.

  • BenchChem. (2025). Preventing degradation of Quinazoline-7-carbonitrile during storage.

  • Resolve Mass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

  • Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

  • Abdou, M. M. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Monatshefte für Chemie - Chemical Monthly, 150(3), 423–444.

  • Nagymihály, Z., Lemli, B., Kollár, L., & Kunsági-Máté, S. (2020). Solvent Switched Weak Interaction of a 4-Quinazolinone with a Cavitand Derivative. Molecules, 25(8), 1915.

  • Nagymihály, Z., Lemli, B., Kollár, L., & Kunsági-Máté, S. (2020). Solvent Switched Weak Interaction of a 4-Quinazolinone with a Cavitand Derivative. Molecules, 25(8), 1915.

  • Resolve Mass. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube.

  • BenchChem. (2025). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide.

  • SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY.

  • Tepnel Pharma Services Limited. (n.d.). Forced Degradation Studies.

  • ResearchGate. (n.d.). Solvents screening for the synthesis of quinazolinone derivative (4a).

  • Asadi, A., & Ziarani, G. M. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 24(1), 8.

  • Busby, W. F., Jr, Ackermann, E. J., & Crespi, C. L. (1999). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Journal of pharmacological and toxicological methods, 41(1), 21–26.

  • Militaru, G., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 125-130.

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 899.

  • Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. (n.d.).

  • ACS Omega. (2019). Catalyst- and Solvent-Free Coupling of 2-Methyl Quinazolinones and Isatins: An Environmentally Benign Access of Diastereoselective Schizocommunin Analogues.

  • Advanced Synthesis & Catalysis. (2025). Synthesis of 3,4-Dihydroquinazolinones via Base-Promoted Formal [4+2] Cycloadditions.

  • Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. (2022). Molecules, 27(23), 8569.

  • ResearchGate. (2021). Synthesis of N1-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one....

  • Photophysics of Dihydroquinazolinone Derivatives: Experimental and Theoretical Studies. (2017). Journal of Fluorescence, 27(4), 1369–1378.

  • Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. (2022). International Journal of Advanced Research in Science, Communication and Technology.

  • Acid-Catalyzed, Metal- and Oxidant-Free C=C Bond Cleavage of Enaminones: One-Pot Synthesis of 3,4-Dihydroquinazolines. (2025). Molecules, 30(2), 3506.

  • Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction. (2021). RSC Advances, 11(1), 23-27.

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydroquinazolinone synthesis.

  • Redox-Triggered Switchable Synthesis of 3,4-Dihydroquinolin-2(1 H)-one Derivatives via Hydride Transfer/ N-Dealkylation/ N-Acylation. (2021). Organic Letters, 23(2), 358–364.

  • An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. (n.d.). Scholars Research Library.

  • Chemical stability of DMSO and ACN solvents in contact with Li2O2. (n.d.).

  • Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst. (2025). Scientific Reports, 15(1), 1-13.

  • Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (2022). Molecules, 27(8), 2569.

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (n.d.).

  • Synthesis and Characterization of New Derivatives of 2,3- Dihydroquinazolin-4-one and Evaluation of their Antibacterial Activity. (2024). International Journal of Pharmaceutical and Life Sciences, 5(5), 483-490.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the X-ray Crystal Structure Analysis of 3-Cyclopropyl Quinazolinone in the P21/n Space Group

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, quinazolinone derivatives stand out for their broad spectrum of biological activities. The precise three-dimensiona...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, quinazolinone derivatives stand out for their broad spectrum of biological activities. The precise three-dimensional arrangement of atoms within these molecules, which can be definitively determined by single-crystal X-ray diffraction, is paramount to understanding their structure-activity relationships and advancing drug design. This guide offers an in-depth, comparative analysis of the methodologies involved in the crystal structure determination of a model 3-cyclopropyl quinazolinone derivative crystallizing in the common P21/n space group. We will navigate the critical steps from crystal growth to structure refinement, providing field-proven insights and comparing alternative approaches to empower researchers in their structural analysis endeavors.

The Significance of Structural Elucidation for Quinoxalinone Derivatives

Quinazolinone-based compounds are of significant interest in pharmacology due to their diverse biological activities.[1] The introduction of a cyclopropyl group at the 3-position can influence the molecule's conformation and packing in the solid state, which in turn can affect its physicochemical properties, such as solubility and bioavailability. A detailed understanding of the crystal structure provides unequivocal information about molecular geometry, stereochemistry, and intermolecular interactions, which is invaluable for rational drug design and development.[2]

From Powder to Picture: A Workflow for Crystal Structure Analysis

The journey from a synthesized compound to a fully refined crystal structure involves a series of meticulous steps. This guide will dissect each stage, offering a comparative perspective on the available techniques and the rationale behind their selection.

Crystal Structure Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of 3-Cyclopropyl Quinazolinone Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Deposition Structure_Refinement->Validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Part 1: The Art and Science of Crystal Growth

Obtaining high-quality single crystals is often the most challenging and critical step in X-ray crystallography.[3] For small organic molecules like 3-cyclopropyl quinazolinone, several techniques can be employed. The choice of method and solvent is crucial and can significantly impact crystal quality.

Comparative Analysis of Crystallization Techniques
TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Slow Evaporation The concentration of the solute gradually increases as the solvent evaporates, leading to supersaturation and crystal formation.Simple to set up, requires minimal specialized equipment.[4]Can be difficult to control the rate of evaporation, potentially leading to the formation of many small crystals. Requires a larger amount of material.[5]Compounds that are moderately soluble and not air-sensitive.
Vapor Diffusion A volatile "anti-solvent" in which the compound is insoluble slowly diffuses into a solution of the compound, reducing its solubility and inducing crystallization.[6]Excellent for small quantities of material, offers better control over the rate of crystallization, often yielding high-quality crystals.[4]Requires careful selection of a miscible solvent/anti-solvent pair with different vapor pressures.A wide range of small molecules, especially when only milligram quantities are available.
Slow Cooling A saturated solution at an elevated temperature is slowly cooled, causing the solubility of the compound to decrease and crystals to form.Can be effective for compounds with a significant temperature-dependent solubility.Can sometimes lead to disordered or twinned crystals, especially with rapid cooling.[5]Compounds that are stable at elevated temperatures.

Field-Proven Insight: For novel quinazolinone derivatives, a parallel screening approach using both slow evaporation and vapor diffusion with a variety of solvents is highly recommended. This maximizes the chances of obtaining diffraction-quality crystals.

Detailed Protocol: Crystallization of a 3-Cyclopropyl Quinazolinone Derivative

A successful crystallization of 2-cyclopropyl-3-aminoquinazolin-4(3H)-one, a compound closely related to our topic of interest, was achieved from an ethanol solution, yielding crystals belonging to the P21/n space group. This provides a valuable starting point for our target molecule.

Protocol: Slow Evaporation from Ethanol

  • Preparation of a Saturated Solution: Dissolve the purified 3-cyclopropyl quinazolinone derivative in a minimal amount of hot ethanol to achieve a nearly saturated solution.

  • Filtration: While hot, filter the solution through a pre-warmed syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter.

  • Slow Evaporation: Cover the vial with a piece of parafilm and puncture a few small holes with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant, cool temperature (e.g., 4°C).

  • Monitoring: Monitor the vial periodically for crystal growth over several days to weeks.

Part 2: Illuminating the Invisible: X-ray Data Collection

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data. The goal is to obtain a complete and accurate set of reflection intensities to as high a resolution as possible.[7]

Strategic Considerations for Data Collection in the P21/n Space Group

The P21/n space group is a common monoclinic space group for organic molecules. Key considerations for data collection include:

  • X-ray Source: For small, weakly diffracting crystals, a high-brilliance X-ray source, such as a synchrotron or a modern microfocus laboratory source, is advantageous as it can significantly reduce data collection time and improve data quality.[8]

  • Temperature: Data collection is typically performed at low temperatures (around 100 K) using a cryostream. This minimizes radiation damage to the crystal and reduces thermal vibrations of the atoms, leading to higher resolution data.

  • Data Collection Strategy: A complete dataset should be collected by rotating the crystal. For a monoclinic system like P21/n, a rotation of at least 180° is generally required. Collecting a full 360° of data can provide higher redundancy, which is beneficial for data quality.[8]

  • Exposure Time and Frame Width: These parameters need to be optimized to ensure that the diffraction spots are well-defined and not overexposed, while keeping the total data collection time reasonable to minimize radiation damage.

Data_Collection_Strategy Crystal_Quality Crystal Quality (Size, Mosaicity) Strategy_Parameters Strategy Parameters (Rotation Range, Exposure Time, Frame Width, Temperature) Crystal_Quality->Strategy_Parameters Xray_Source X-ray Source (Wavelength, Intensity) Xray_Source->Strategy_Parameters Detector Detector (Type, Distance) Detector->Strategy_Parameters Data_Quality Data Quality (Resolution, Completeness, Redundancy) Strategy_Parameters->Data_Quality

Caption: Factors influencing the X-ray data collection strategy.

Part 3: From Diffraction Pattern to Molecular Structure: Data Processing, Solution, and Refinement

The raw diffraction images are processed to extract the intensities of each reflection, which are then used to solve and refine the crystal structure.

Comparative Overview of Crystallographic Software
SoftwarePrimary FunctionKey FeaturesStrengths
SHELX Suite (SHELXS, SHELXL) Structure solution and refinement.Powerful and widely used algorithms for direct methods (SHELXS) and least-squares refinement (SHELXL).[9]Considered the "gold standard" for small molecule crystallography; highly reliable and produces publication-quality results.
Olex2 A graphical user interface that integrates various crystallographic programs, including SHELX.User-friendly interface that simplifies the process of structure solution, refinement, and visualization.[10]Excellent for both novice and experienced crystallographers; streamlines the entire workflow from data to final structure.
APEX (Bruker) Integrated software suite for data collection, reduction, and structure analysis.Seamlessly combines instrument control with data processing and structure solution tools.Provides a complete package from a single vendor, ensuring compatibility and a streamlined workflow on Bruker diffractometers.

Expert Recommendation: For most applications involving small molecules like 3-cyclopropyl quinazolinone, the combination of Olex2 as a graphical interface with the underlying power of the SHELX programs for solution and refinement offers an optimal balance of user-friendliness and robust performance.[9]

Step-by-Step Guide to Structure Solution and Refinement in the P21/n Space Group
  • Data Reduction and Space Group Determination: The raw diffraction images are integrated and scaled. The systematic absences in the diffraction data are analyzed to determine the space group. For P21/n, the conditions for observed reflections are h0l: h+l=2n and 0k0: k=2n.

  • Structure Solution: The initial atomic positions are determined using direct methods (e.g., with SHELXS). This provides a preliminary model of the molecule.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure (e.g., with SHELXL). This involves adjusting the atomic coordinates, displacement parameters (describing atomic vibrations), and other parameters to improve the agreement between the calculated and observed structure factors.

  • Difference Fourier Maps: After initial refinement, a difference Fourier map is calculated to locate missing atoms (such as hydrogen atoms) and to identify any regions of unaccounted-for electron density.

  • Final Refinement and Validation: The complete model, including hydrogen atoms, is refined until convergence is reached. The final structure is then validated using tools like PLATON to check for any geometric or crystallographic issues.

Navigating Challenges in the P21/n Space Group

While P21/n is a relatively straightforward space group, challenges can arise:

  • Pseudosymmetry: The crystal structure may exhibit a higher symmetry than the true P21/n space group, which can complicate space group determination and refinement.[11] Careful examination of the diffraction data and the refined structure is crucial to identify and correctly handle pseudosymmetry.

  • Twinning: The crystal may consist of two or more intergrown domains with different orientations. Twinning can often be identified during data processing and can be accounted for during refinement.

  • Disorder: Parts of the molecule may adopt multiple conformations in the crystal lattice. This disorder needs to be modeled correctly during refinement to obtain an accurate structure.

Part 4: The Final Product: Data Presentation and Interpretation

A successful crystal structure analysis culminates in a set of crystallographic data that describes the molecule's structure in the solid state.

Case Study: Crystallographic Data for 2-cyclopropyl-3-aminoquinazolin-4(3H)-one

The following table presents the key crystallographic data for 2-cyclopropyl-3-aminoquinazolin-4(3H)-one, which crystallizes in the P21/n space group. This serves as a representative example for a 3-cyclopropyl quinazolinone derivative.

ParameterValue
Chemical formulaC11H11N3O
Formula weight201.23
Crystal systemMonoclinic
Space groupP21/n
a (Å)9.2529(6)
b (Å)4.7246(2)
c (Å)22.3460(14)
β (°)97.698(5)
Volume (ų)968.08(10)
Z4
Temperature (K)295
Wavelength (Å)1.54178 (Cu Kα)
R-factor (R1)0.045
wR20.053

Data obtained from the supplementary information of a relevant publication.

Interpreting the Data:

  • The space group P21/n indicates a centrosymmetric monoclinic crystal system.

  • Z=4 means there are four molecules in the unit cell.

  • The R-factor (R1) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value of 0.045 (or 4.5%) is indicative of a well-refined structure.

Conclusion

The X-ray crystal structure analysis of 3-cyclopropyl quinazolinone derivatives provides invaluable insights for medicinal chemists and drug development professionals. By carefully selecting crystallization techniques, optimizing data collection strategies, and employing robust software for structure solution and refinement, researchers can obtain high-quality structural data. This guide has provided a comparative overview of the key methodologies and a practical framework for approaching the structural analysis of these important molecules in the common P21/n space group. A thorough understanding of these principles and techniques is essential for advancing the design and development of novel quinazolinone-based therapeutics.

References

  • Optimizing data collection for structure determination. Acta Crystallographica Section D: Biological Crystallography, 59(11), 1964-1972.
  • Growing Quality Crystals. MIT Department of Chemistry. Available at: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 1995-2010.
  • X-ray Diffraction Data Collection. RCSB PDB. Available at: [Link]

  • Chemical crystallization. SPT Labtech. Available at: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Crystallization Methods to Know for Crystallography. Fiveable. Available at: [Link]

  • Why is crystallization better than evaporation? with much details and... Filo. Available at: [Link]

  • Yang, T., et al. (2021).
  • Getting crystals your crystallographer will treasure: a beginner's guide. Journal of Applied Crystallography, 45(Pt 5), 1210–1215.
  • Structure Refinement. OlexSys. Available at: [Link]

  • Puschmann, H., et al. (2015). The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected. Journal of Applied Crystallography, 48(2), 598-611.
  • Single crystal structure refinement software. Deutsche Gesellschaft für Kristallographie. Available at: [Link]

  • How to crystallize your sample. KU Leuven X-ray Core. Available at: [Link]

  • Dauter, Z. (2001). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 57(9), 1206-1215.
  • Marsh, R. E. (1995). Some Thoughts on Choosing the Correct Space Group. Acta Crystallographica Section B: Structural Science, 51(6), 897-907.
  • Yang, T., et al. (2021). A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature. The Australian National University. Available at: [Link]

  • Compatibility with Other Software. OlexSys. Available at: [Link]

  • Crystal optimization and preliminary diffraction data analysis of the SCAN domain of Zfp206.
  • What X-ray crystallography modelling software do you use and why?. Reddit. Available at: [Link]

  • Abdel-Mottaleb, Y., et al. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 30(24), 5897.
  • Zhang, R., et al. (2023).
  • Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. CEM. Available at: [Link]

  • Faler, C. A., Cao, B., & Joullié, M. M. (2006).
  • Single crystal X-ray Diffraction data collection parameters. ResearchGate. Available at: [Link]

  • Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Deriv
  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. IMSERC. Available at: [Link]

  • Live from the Lab: How to Solve a Crystal Structure. YouTube. Available at: [Link]

  • Small Molecule Structure Solution and Refinement. HKL Research. Available at: [Link]

  • Zwart, P. H., Grosse-Kunstleve, R. W., & Adams, P. D. (2008). Surprises and pitfalls arising from (pseudo)symmetry. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 1), 95–101.
  • In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 86(2), 1-8.
  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. Available at: [Link]

  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Deriv
  • Crystallization of a Racemate Affords a P21 Chiral Crystal Structure: Asymmetric Unit of Two Opposite Handed Molecules Simulates Achiral P21/n Packing via Pseudosymmetry. Crystal Growth & Design, 11(5), 1839-1845.
  • Is same structure possible in a crystal structure having two different spacegroups (Pna21 & P21)?. ResearchGate. Available at: [Link]

  • T U T O R I A L - 1 Getting started. School of Chemistry, University of Glasgow. Available at: [Link]

  • A Practical Guide to the Design of Molecular Crystals. UCL Discovery. Available at: [Link]

  • Structure solution and refinement: introductory strategies. SlidePlayer. Available at: [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one

An In-Depth Guide to the Mass Spectrometric Fragmentation of 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one: A Comparative Analysis Introduction In the landscape of medicinal chemistry, the quinazolinone scaffold is a cor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one: A Comparative Analysis

Introduction

In the landscape of medicinal chemistry, the quinazolinone scaffold is a cornerstone, forming the core of numerous biologically active compounds.[1] The introduction of unique substituents, such as a cyclopropyl group at the N-3 position, can significantly alter a molecule's pharmacological properties. Consequently, the precise structural confirmation of these novel entities is a critical step in the drug development pipeline. Mass spectrometry (MS) stands as a principal analytical technique for this purpose, offering not only molecular weight determination but also rich structural information through the analysis of fragmentation patterns.

This guide provides an in-depth, predictive analysis of the mass spectrometric fragmentation pattern of 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one . To highlight the diagnostic value of the cyclopropyl moiety, we will present a direct comparison with the fragmentation of its simpler alkyl analogue, 3-Methyl-3,4-dihydroquinazolin-2(1H)-one . This comparative approach, grounded in established fragmentation principles, offers researchers a framework for identifying and characterizing N-cyclopropyl substituted quinazolinones.

Predicted Fragmentation Pathways: The Influence of the N-3 Substituent

The fragmentation of a molecule in a mass spectrometer is dictated by its chemical structure, with the charge typically localized on a heteroatom, guiding the subsequent bond cleavages.[2] For the compounds discussed, electrospray ionization (ESI) in positive mode will generate protonated precursor ions, [M+H]⁺. The stability of the N-cyclopropyl group versus the N-methyl group under collision-induced dissociation (CID) conditions is the primary driver of the divergent fragmentation pathways.

Case Study 1: 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one

The cyclopropyl group is known to be unstable upon ionization. Rather than simple homolytic cleavage, N-cyclopropyl amines often undergo rearrangements and ring-opening, leading to characteristic neutral losses.[3] The most probable fragmentation pathway for the protonated molecule (m/z 189.10) involves the elimination of a neutral ethylene molecule (28 Da) following the opening of the cyclopropyl ring. This results in a stable, resonance-delocalized fragment ion.

Proposed Key Fragmentation Steps:

  • Initial Protonation: The molecule accepts a proton, likely on the carbonyl oxygen or N-1, to form the precursor ion [M+H]⁺ at m/z 189 .

  • Ring-Opening and Neutral Loss: The energized cyclopropyl ring opens, followed by a hydrogen rearrangement and the elimination of a neutral ethylene molecule (C₂H₄). This pathway is a hallmark of cyclopropylamine fragmentation and yields a major product ion at m/z 161 .

  • Core Fragmentation: The m/z 161 fragment can undergo further fragmentation characteristic of the quinazolinone core, such as the loss of carbon monoxide (CO, 28 Da), to produce an ion at m/z 133 .

G cluster_0 Fragmentation of 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one mol [M+H]⁺ m/z 189 frag1 [M+H - C₂H₄]⁺ m/z 161 mol->frag1 - C₂H₄ (28 Da) frag2 [M+H - C₂H₄ - CO]⁺ m/z 133 frag1->frag2 - CO (28 Da)

Caption: Predicted ESI-MS/MS fragmentation of 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one.

Case Study 2: 3-Methyl-3,4-dihydroquinazolin-2(1H)-one (Comparative Analogue)

In contrast, the N-methyl group on the comparator molecule, 3-Methyl-3,4-dihydroquinazolin-2(1H)-one, lacks the inherent ring strain of the cyclopropyl group.[4] Its fragmentation is predicted to follow more conventional pathways for aliphatic amines, primarily involving radical loss.[5][6]

Proposed Key Fragmentation Steps:

  • Initial Protonation: The molecule is protonated to form the precursor ion [M+H]⁺ at m/z 163 .

  • Radical Loss: The most likely initial fragmentation is the homolytic cleavage and loss of a methyl radical (•CH₃, 15 Da) via α-cleavage adjacent to the nitrogen.[7][8] This produces a characteristic fragment ion at m/z 148 . This type of radical loss is less common for even-electron protonated molecules but can be induced at higher collision energies.

  • Core Fragmentation: A more favorable pathway for the even-electron precursor is the fragmentation of the heterocyclic ring itself. A common pathway for quinazolinones is the loss of HNCO (43 Da) via a retro-Diels-Alder-like mechanism or other rearrangement, leading to a fragment at m/z 120 .

G cluster_1 Fragmentation of 3-Methyl-3,4-dihydroquinazolin-2(1H)-one mol_comp [M+H]⁺ m/z 163 frag1_comp [M+H - HNCO]⁺ m/z 120 mol_comp->frag1_comp - HNCO (43 Da) frag2_comp [M+H - •CH₃]⁺ m/z 148 mol_comp->frag2_comp - •CH₃ (15 Da)

Caption: Predicted ESI-MS/MS fragmentation of 3-Methyl-3,4-dihydroquinazolin-2(1H)-one.

Comparative Data Summary

The predicted fragmentation patterns reveal diagnostically significant differences, allowing for unambiguous differentiation between the two structures. The neutral loss of 28 Da (ethylene) is a key signature for the cyclopropyl-substituted compound, whereas the loss of 43 Da (HNCO) or 15 Da (methyl radical) would be indicative of the methyl-substituted analogue.

Feature3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one 3-Methyl-3,4-dihydroquinazolin-2(1H)-one
Molecular Formula C₁₁H₁₂N₂OC₉H₁₀N₂O
Molecular Weight 188.23 g/mol 162.19 g/mol
Precursor Ion [M+H]⁺ m/z 189m/z 163
Primary Fragmentation Neutral Loss of Ethylene (-C₂H₄) Loss of HNCO or Methyl Radical (-•CH₃)
Major Product Ion 1 m/z 161 ([M+H - 28]⁺)m/z 120 ([M+H - 43]⁺)
Major Product Ion 2 m/z 133 ([M+H - 28 - 28]⁺)m/z 148 ([M+H - 15]⁺)

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a robust method for acquiring high-quality tandem mass spectrometry data for the structural confirmation of quinazolinone derivatives.

Caption: General experimental workflow for LC-MS/MS analysis.

Materials and Reagents
  • 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one reference standard

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS), e.g., a structurally similar quinazolinone derivative

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte and internal standard in methanol or DMSO.

  • Working Solution: Dilute the stock solution with 50:50 ACN:Water to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis.

  • For Biological Matrices (e.g., Plasma):

    • To 100 µL of plasma, add 10 µL of IS working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for injection.

Liquid Chromatography (LC) Parameters
  • Column: C18 reverse-phase column (e.g., Waters Symmetry Shield C18, 2.1 x 50 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Full Scan (MS1) and Product Ion Scan (MS2)

  • Capillary Voltage: 3.5 - 4.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • MS1 Scan Range: m/z 100 - 500

  • MS2 Settings:

    • Precursor Ions: m/z 189.1 (for target), m/z 163.1 (for analogue)

    • Collision Gas: Argon

    • Collision Energy: Ramped from 10-40 eV to observe the full fragmentation spectrum. Optimization is key to observing both parent and key fragment ions.

Conclusion

The predictive fragmentation analysis presented in this guide demonstrates the power of mass spectrometry in distinguishing closely related structural analogues. The presence of an N-cyclopropyl group on the quinazolinone core induces a characteristic and diagnostic fragmentation pathway involving the neutral loss of ethylene (28 Da). This is in stark contrast to the fragmentation of the N-methyl analogue, which is expected to proceed via different mechanisms. By leveraging this knowledge and applying the robust LC-MS/MS protocol provided, researchers can confidently identify and characterize novel N-cyclopropyl-substituted quinazolinones, accelerating the pace of drug discovery and development.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Károly, D., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]

  • Gommaa, M. S. (2013). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Organic Chemistry: An Indian Journal.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Prasain, J. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Retrieved from [Link]

  • Jackson, G., et al. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones.
  • ResearchGate. (n.d.).
  • Kunene, K., et al. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry. Available at: [Link]

  • Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta. Available at: [Link]

  • University of Reading. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Doctoral thesis.
  • ResearchGate. (n.d.). ESI-MS monitoring of the reaction. Scientific Diagram.
  • Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. Retrieved from [Link]

  • Sparkman, O. D., Curtis, M., & Jones, P. R. (2020, November 16). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3846558, 3,4-Dihydro-3-methyl-2(1H)-quinazolinone. Retrieved from [Link]

  • Asati, V., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2015). A Facile One-Pot Synthesis and Spectral Characterization of a Novel 3,4-Dihydro-3-(2-hydroxyethyl)-4-(nitromethyl)quinazolin-2(1H)-one. Molbank. Available at: [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

Sources

Validation

Comparative Guide: 3-Cyclopropyl vs. 3-Methyl Quinazolinone Derivatives in Drug Design

The Comparison Guide on 3-Cyclopropyl vs. 3-Methyl Quinazolinone Biological Activity follows below.

Author: BenchChem Technical Support Team. Date: March 2026

The Comparison Guide on 3-Cyclopropyl vs. 3-Methyl Quinazolinone Biological Activity follows below.

Executive Summary: The "Methyl-to-Cyclopropyl" Switch

In the optimization of quinazolinone-based pharmacophores, the N3-position is a critical vector for tuning biological activity. While 3-methyl substitution represents the "baseline" alkyl modification—offering minimal steric bulk and moderate lipophilicity—the 3-cyclopropyl group has emerged as a high-value bioisostere.

This guide analyzes the structural and functional shifts that occur when replacing a methyl group with a cyclopropyl moiety. Experimental data indicates that this substitution often yields superior potency (up to 21-fold increases in specific kinase targets) and improved metabolic stability, albeit with increased synthetic complexity.

Feature3-Methyl Derivative3-Cyclopropyl Derivative
Steric Bulk (A-Value) Low (1.70)Moderate (Larger than Me, smaller than Ph)
Lipophilicity (ClogP) BaselineIncreased (+0.3 to +0.5 log units)
Metabolic Liability High (N-demethylation via CYP450)Low (Resistant to dealkylation)
Primary Utility Initial SAR scanning, solubilityFilling hydrophobic pockets, rigidification

Therapeutic Area Analysis & Experimental Data

Case Study A: Kinase Inhibition (ALK2 & PI3Kδ)

The most compelling data for the "cyclopropyl advantage" comes from kinase inhibitor development. The cyclopropyl group acts as a "Goldilocks" substituent—filling hydrophobic pockets that are too large for a methyl group but too constrained for a phenyl ring.

Experimental Evidence: ALK2 Inhibition

In a study targeting Activin Receptor-Like Kinase 2 (ALK2) , researchers explored the 6-position substituents of the quinazolinone core.[1] A direct comparison revealed that expanding from a methyl to a cyclopropyl group resulted in a dramatic potency boost.[1]

Table 1: Comparative Potency against ALK2 Kinase Data derived from structure-activity relationship (SAR) studies on pyrazole-substituted quinazolinones.[1]

Compound IDN-Substituent (R)IC50 (nM)Fold ImprovementLigand Efficiency (LE)
Cmpd-2 (Methyl) Methyl (-CH3)284 nM1.0x (Baseline)0.42
Cmpd-4 (Cyclopropyl) Cyclopropyl (-cPr)13 nM 21.8x 0.51
Cmpd-6 (Dimethyl) 3,5-Dimethyl150 nM1.9x0.45

Mechanistic Insight: The crystal structure analysis suggests that the cyclopropyl group induces a "flipped" binding mode or optimally fills a hydrophobic sub-pocket adjacent to the ATP-binding site, which the methyl group fails to occupy fully. This results in a tighter binding affinity (


) without a significant penalty in ligand efficiency.
Case Study B: PAR1 Antagonism (Thrombin Receptors)

The compound SCH 79797 (N3-cyclopropyl-7-aryl-pyrrolo[3,2-f]quinazoline) serves as a benchmark for N3-cyclopropyl utility. Early SAR studies demonstrated that replacing the N3-cyclopropyl with N3-methyl or N3-ethyl led to a loss of selectivity between PAR1 and PAR2 receptors. The rigid nature of the cyclopropyl ring restricts the conformational freedom of the N3-substituent, locking the molecule into the bioactive conformation required for high-affinity antagonism.

Chemical Space & Properties Comparison

Steric and Electronic Profile

The cyclopropyl group is not merely a "larger alkyl." It possesses unique electronic properties due to the strain of the three-membered ring (Walsh orbitals), which can engage in


-interactions that a methyl group cannot.

SAR_Logic Methyl 3-Methyl (Baseline) Cyclopropyl 3-Cyclopropyl (Optimized) Methyl->Cyclopropyl Bioisosteric Expansion Activity Biological Activity (Potency/Selectivity) Methyl->Activity Good Fit (Small Pockets) Metabolism Metabolic Stability (CYP Resistance) Methyl->Metabolism Low (N-Demethylation) Cyclopropyl->Activity Excellent Fit (Hydrophobic Fill) Cyclopropyl->Metabolism High (Steric Shielding) Phenyl 3-Phenyl (Bulky) Phenyl->Activity Variable (Steric Clash?)

Figure 1: SAR Decision Logic for N3-Substitution. The cyclopropyl group balances potency and metabolic stability better than methyl or phenyl alternatives.

Metabolic Stability[2]
  • 3-Methyl: Susceptible to rapid oxidative

    
    -demethylation by hepatic cytochrome P450 enzymes (particularly CYP3A4). This results in a short half-life (
    
    
    
    ) and the generation of the NH-quinazolinone metabolite, which may have off-target effects.
  • 3-Cyclopropyl: The C-H bonds of the cyclopropyl ring are stronger (approx. 106 kcal/mol) and less accessible to the heme iron of CYP450. Furthermore, the cyclopropyl group cannot undergo simple

    
    -hydroxylation leading to dealkylation as easily as a methyl or ethyl group.
    

Experimental Protocols

To validate the activity differences described above, the following protocols are recommended. These are designed to be self-validating systems where positive controls (e.g., known inhibitors) ensure assay integrity.

Protocol A: Synthesis of N3-Cyclopropyl Quinazolinone

Unlike N-methylation (which uses simple methyl iodide), N-cyclopropylation often requires constructing the ring with the substituent already in place or using Chan-Lam coupling.

Step-by-Step Methodology:

  • Starting Material: Begin with 2-aminobenzamide or anthranilic acid derivative.

  • Cyclization:

    • Reagents: Cyclopropylamine (1.2 equiv), Aldehyde (1.0 equiv), Iodine (

      
      , 1.0 equiv) or Sodium Bisulfite (
      
      
      
      ).
    • Conditions: Reflux in Ethanol or DMF at 80°C for 4-6 hours.

    • Mechanism: Oxidative cyclization of the intermediate Schiff base.

  • Purification:

    • Evaporate solvent.

    • Recrystallize from Ethanol/Water (9:1). N3-cyclopropyl derivatives typically crystallize well due to high symmetry.

  • Validation:

    • 1H NMR: Look for the characteristic cyclopropyl multiplets at

      
       0.9–1.2 ppm (4H) and the N-CH multiplet at 
      
      
      
      3.0–3.5 ppm.
    • Absence of Methyl: Ensure no singlet at

      
       3.5 ppm (which would indicate N-methyl impurity).
      
Protocol B: LanthaScreen™ Eu Kinase Binding Assay

Used to generate the IC50 data in Table 1.[1]

  • Reagents: Alexa Fluor™ 647-labeled ATP-competitive tracer, Europium-labeled anti-tag antibody, Recombinant Kinase (e.g., ALK2).

  • Plate Setup: Use white 384-well low-volume plates.

  • Dosing:

    • Prepare 3-Methyl and 3-Cyclopropyl analogs in DMSO (10 mM stock).

    • Perform 10-point serial dilution (1:3) starting at 10

      
      M.
      
  • Incubation:

    • Add 5

      
      L of compound + Kinase/Antibody mixture.
      
    • Incubate 60 min at Room Temperature.

    • Add 5

      
      L of Tracer.
      
  • Readout: Measure TR-FRET signal (Excitation 340 nm, Emission 665 nm/615 nm).

  • Calculation: Plot Emission Ratio vs. log[Concentration]. Fit to sigmoidal dose-response curve to derive IC50.

References

  • Comparison of Methyl vs. Cyclopropyl in ALK2 Inhibitors

    • Title: Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes[1]

    • Source: Journal of Medicinal Chemistry / PMC
    • URL:[Link]

  • PI3Kδ Inhibitors with N3-Cyclopropyl Substituents

    • Title: Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one as a Potent and Selective PI3Kδ Inhibitor[2]

    • Source: Journal of Medicinal Chemistry[2]

    • URL:[Link]

  • Antifungal Activity of Cyclopropyl Quinazolinones

    • Title: Preparation and Antifungal Properties of Cyclopropyl Derivatives of 3-Aminoquinazolin-4(3H)-one[3]

    • Source: MDPI (Molecules)
    • URL:[Link]

  • PAR1 Antagonist (SCH 79797)

    • Title: Inhibition of cellular action of thrombin by N3-cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-7H-pyrrolo[3, 2-f]quinazoline-1,3-diamine
    • Source: Biochemical Pharmacology[4]

    • URL:[Link]

Sources

Comparative

Comparative Analysis of Quinazolinone Ligands in the HIV-1 RT Binding Pocket: Docking Scores and Mechanistic Insights

Executive Summary The development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) remains a cornerstone of Highly Active Antiretroviral Therapy (HAART). Among emerging pharmacophores, the quinazolinone scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) remains a cornerstone of Highly Active Antiretroviral Therapy (HAART). Among emerging pharmacophores, the quinazolinone scaffold has proven to be a highly privileged structure due to its synthetic versatility and ability to act as a dual inhibitor for both HIV-1 Reverse Transcriptase (RT) and Integrase (IN)[1].

This guide provides an objective, data-driven comparison of the docking performance of quinazolinone derivatives within the HIV-1 RT binding pocket. By analyzing binding free energies, spatial interactions, and self-validating computational protocols, this document serves as an authoritative resource for drug development professionals optimizing anti-HIV-1 agents.

Structural Dynamics of the NNRTI Binding Pocket (NNRTIBP)

The NNRTIBP is an allosteric, highly hydrophobic pocket (approximately 10 Å in volume) located primarily in the p66 subunit of the HIV-1 RT heterodimer, adjacent to the polymerase active site[1]. The pocket is highly dynamic, often requiring a conformational shift in the enzyme to accommodate the ligand.

The binding efficacy of quinazolinone derivatives is dictated by their ability to satisfy three distinct regional requirements within this pocket:

  • Aromatic/Hydrophobic Core: Interaction with Tyr-181, Tyr-188, Phe-227, and Trp-229 via

    
     stacking[1].
    
  • Hydrophilic Anchor: Hydrogen bonding with Lys-101 and Lys-103 to stabilize the ligand entrance[1].

  • Hydrophobic Tunnel: Deep van der Waals interactions with Val-106, Val-179, and Leu-100[1].

NNRTIBP_Interactions cluster_pocket HIV-1 RT p66 Subunit (NNRTIBP) Ligand Quinazolinone Pharmacophore Res1 Lys-101 / Lys-103 (Hydrophilic) Ligand->Res1 Hydrogen Bonding Res2 Tyr-181 / Tyr-188 (Aromatic) Ligand->Res2 π-π Stacking Res3 Trp-229 / Phe-227 (Aromatic) Ligand->Res3 Hydrophobic Interaction Res4 Val-106 / Leu-100 (Hydrophobic) Ligand->Res4 van der Waals

Figure 1: Logical interaction map of quinazolinone ligands within the HIV-1 RT NNRTIBP.

Quantitative Comparison: Docking Scores and Binding Affinities

To objectively evaluate the performance of quinazolinone derivatives, their docking scores (indicative of geometric fit and electrostatic interactions) must be compared against FDA-approved standard NNRTIs.

Note: Docking scores (kcal/mol) represent predicted binding affinity. Lower (more negative) values indicate stronger theoretical binding.

Ligand / Scaffold TypeTarget ReceptorDocking Score (kcal/mol)Key Residue InteractionsReference
Nevirapine (Standard)HIV-1 RT (PDB: 1RT4)-7.20 to -8.10Tyr-181, Tyr-188[2]
Rilpivirine (Standard)HIV-1 RT (PDB: 4I2P)-8.56Lys-101 (H-bond), Trp-229[3]
Quinoline-Pyrimidine (Cmpd 4)HIV-1 RT (PDB: 4I2P)-10.67Lys-101 (H-bond), Trp-229[3]
Benzamide-Quinazolinone (10f)HIV-1 RT / IN-9.45 (est.)Mg2+ chelation, Tyr-181
S-DABO-3w (Reference)HIV-1 RT (PDB: 1RT4)-11.20Val-106, Leu-100[2]
Mechanistic Causality in Ligand Design

The superior docking scores of highly substituted quinazolinone and quinoline derivatives (e.g., Compound 4 at -10.67 kcal/mol) compared to first-generation drugs like Nevirapine are driven by specific structural causalities:

  • Halogenation Effects: The addition of halogens (e.g., meta-Cl or para-F) on the benzyl or phenyl rings significantly increases the lipophilicity of the ligand. This allows the functional group to penetrate deeper into the hydrophobic tunnel (Val-106, Leu-100), displacing high-energy water molecules and increasing the entropic gain of binding[1],.

  • Rigid Scaffold Positioning: The quinazolinone core acts as a rigid geometric anchor. This rigidity minimizes the intramolecular desolvation penalty upon binding, a critical factor where flexible ligands often fail to achieve high affinity despite good theoretical docking scores[2].

Experimental Protocol: Self-Validating Docking & MM-GBSA Workflow

Standard molecular docking (e.g., Glide XP or AutoDock Vina) often overestimates hydrogen bonding and fails to accurately account for solvent effects. To ensure trustworthiness and scientific integrity , the following self-validating protocol incorporates MM-GBSA (Molecular Mechanics Generalized Born Surface Area) rescoring to calculate a highly accurate


[2].
Step-by-Step Methodology
  • Protein Preparation & Protonation (Causality: Electrostatic Accuracy)

    • Import the high-resolution co-crystal structure of HIV-1 RT (e.g., PDB ID: 4I2P or 1RTD)[3],[4].

    • Remove all water molecules beyond 5 Å of the active site.

    • Critical Step: Assign protonation states at physiological pH (7.4) using tools like Epik or PROPKA. Why? Incorrect protonation of Lys-101 or Lys-103 will completely alter the predicted hydrogen-bond network, leading to false-negative docking scores.

  • Ligand Preparation (Causality: Conformational Sampling)

    • Convert 2D quinazolinone structures to 3D.

    • Minimize ligand energy using the OPLS3e or MMFF94 force field. Why? Docking algorithms struggle to resolve steric clashes if the input ligand is trapped in a high-energy local minimum.

  • Receptor Grid Generation

    • Center the docking grid box (

      
       Å) strictly on the centroid of the co-crystallized native NNRTI.
      
  • Protocol Validation (Causality: System Self-Validation)

    • Self-Validating Step: Re-dock the extracted native co-crystallized ligand back into the generated grid.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental X-ray pose. The protocol is only valid if the RMSD is < 2.0 Å [2].

  • Extra Precision (XP) Docking

    • Execute flexible-ligand, rigid-receptor docking. Retain the top 10 poses per ligand for post-docking analysis.

  • MM-GBSA Rescoring (Causality: Thermodynamic Correction)

    • Subject the top XP poses to MM-GBSA calculations. Why? MM-GBSA introduces a continuum solvent model that accounts for the desolvation penalty—a crucial metric since NNRTIs must shed their hydration shell to enter the highly hydrophobic p66 pocket[2].

Docking_Workflow Step1 1. Protein Preparation (PDB: 1RTD / 4I2P) Assign protonation states (pH 7.4) Step3 3. Receptor Grid Generation Center on NNRTIBP (~10 Å radius) Step1->Step3 Step2 2. Ligand Preparation Minimize energy (OPLS3e force field) Step5 5. Extra Precision (XP) Docking Flexible ligand, rigid receptor Step2->Step5 Step4 4. Protocol Validation Redock native ligand (RMSD < 2.0 Å) Step3->Step4 Step4->Step5 Step6 6. MM-GBSA Rescoring Calculate ΔG_bind with solvent model Step5->Step6

Figure 2: Self-validating molecular docking and MM-GBSA workflow for HIV-1 RT inhibitors.

Conclusion

Quinazolinone derivatives represent a highly tunable scaffold for HIV-1 RT inhibition. As demonstrated by comparative docking scores, strategic substitutions (such as halogenation and benzamide integrations) allow these ligands to out-perform standard therapeutics like Rilpivirine in silico. However, to translate these docking scores into reliable in vitro success, researchers must employ self-validating computational workflows that account for the severe desolvation penalties inherent to the hydrophobic NNRTIBP.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: National Center for Biotechnology Information (PMC)
  • Source: National Center for Biotechnology Information (PMC)
  • Source: Shahid Beheshti University of Medical Sciences (SBMU)

Sources

Validation

In Vitro Cytotoxicity Comparison of Novel Dihydroquinazolinone Analogs: A Comprehensive Guide

The 2,3-dihydroquinazolin-4(1H)-one (dihydroquinazolinone) scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities. Recently, novel dihydroquinazolinone analogs...

Author: BenchChem Technical Support Team. Date: March 2026

The 2,3-dihydroquinazolin-4(1H)-one (dihydroquinazolinone) scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities. Recently, novel dihydroquinazolinone analogs have garnered significant attention as potent anticancer agents, primarily through multi-target mechanisms such as poly (ADP-ribose) polymerase 10 (PARP10) inhibition, VEGFR2 antagonism, and tubulin polymerization disruption .

As a Senior Application Scientist, I frequently evaluate these novel derivatives against standard chemotherapeutics (e.g., Doxorubicin). This guide provides a rigorous, objective comparison of the in vitro cytotoxicity of novel dihydroquinazolinone analogs, detailing the mechanistic rationale, self-validating experimental protocols, and structure-activity relationship (SAR) data.

Mechanistic Rationale & Pathway Dynamics

Understanding the mechanism of action (MoA) is critical for experimental design. Dihydroquinazolinones often exert their cytotoxic effects by inhibiting PARP10 or VEGFR2, leading to the accumulation of DNA damage or the suppression of tumor angiogenesis, respectively . This ultimately triggers cell cycle arrest and apoptosis.

When comparing these analogs to standard DNA-intercalating agents like Doxorubicin, it is essential to capture both the metabolic proxy of cell death and the specific apoptotic markers. Doxorubicin induces direct, rapid DNA damage, whereas enzyme inhibitors require longer incubation periods to manifest phenotypic cell death.

MoA Analog Dihydroquinazolinone Analogs Target PARP10 / VEGFR2 Inhibition Analog->Target Binds & Inhibits DNA_Repair Impaired DNA Repair & Angiogenesis Target->DNA_Repair Causes Apoptosis Cell Cycle Arrest & Apoptosis DNA_Repair->Apoptosis Triggers Standard Standard Chemotherapy (Doxorubicin) Standard->DNA_Repair Direct DNA Damage

Fig 1: Mechanistic pathway of dihydroquinazolinone analogs vs. standard chemotherapy.

Self-Validating Experimental Protocols

To ensure high-fidelity data, the cytotoxicity evaluation must be a self-validating system. This means incorporating appropriate controls (vehicle, positive control, and blank), mitigating common artifacts, and confirming metabolic assays with orthogonal methods.

Protocol: High-Throughput MTT Cell Viability Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay relies on the reduction of the tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes, serving as a reliable proxy for cell viability .

Step-by-Step Methodology & Causality:

  • Cell Seeding & Edge Effect Mitigation : Trypsinize and seed MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells at a density of

    
     cells/well in the inner 60 wells of a 96-well plate.
    
    • Causality: Fill the outer 36 wells with sterile PBS to prevent evaporation and thermal gradients (the "edge effect"), which can severely skew IC50 calculations in peripheral wells.

  • Incubation & Adherence : Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and recovery from trypsin-induced membrane stress.

  • Compound Treatment : Treat cells with serial dilutions of dihydroquinazolinone analogs (e.g., 1–100 µM) and Doxorubicin (positive control).

    • Causality: Keep the final DMSO concentration strictly below 0.5% (v/v) to prevent vehicle-induced solvent toxicity. Always include a 0.5% DMSO vehicle control to establish the 100% viability baseline.

  • Time-Course Evaluation : Incubate for 48h and 72h.

    • Causality: Assessing multiple time points is crucial because kinase and PARP inhibitors often require >48 hours to fully manifest apoptotic phenotypes and overcome the natural doubling time of the cell lines, unlike rapid necrotic agents .

  • MTT Addition & Solubilization : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and dissolve the resulting insoluble purple formazan crystals in 150 µL of DMSO.

  • Quantification : Read absorbance at 570 nm using a microplate reader, utilizing a reference wavelength of 630 nm.

    • Causality: Subtracting the 630 nm reading from the 570 nm reading corrects for background cellular debris scattering and plastic plate optical imperfections.

Workflow Culture Cell Culture MCF-7 & HCT-116 Treatment Compound Treatment 24h, 48h, 72h Culture->Treatment Seeding Assay MTT Assay & Absorbance Read Treatment->Assay Viability Check Analysis IC50 Calculation & SAR Profiling Assay->Analysis Data Export

Fig 2: Self-validating in vitro cytotoxicity experimental workflow.

Comparative Data Analysis & SAR Profiling

The following table synthesizes the in vitro cytotoxicity data of representative novel dihydroquinazolinone analogs compared to standard alternatives. Data reflects IC50 values (µM) at 72 hours post-treatment , .

Compound / DrugSubstitution PatternIC50 MCF-7 (µM)IC50 HCT-116 (µM)Normal Fibroblast Toxicity
Analog 5a R1=Ph, R2=2-Me-C6H414.704.87Low (>100 µM)
Analog 10b R1=4-F-benzyl, R3=H16.3041.47Low (>100 µM)
Doxorubicin Standard Chemotherapy1.081.20High (<5 µM)
Structure-Activity Relationship (SAR) Insights:
  • Halogen Incorporation : The addition of electron-withdrawing groups (e.g., fluorine or chlorine) at the para-position of the benzyl ring significantly enhances cytotoxic potency by improving lipophilicity and target binding affinity within the PARP10 active site .

  • Steric Bulk : Increasing the bulkiness at the R1 position (e.g., transitioning from a simple methyl to a substituted phenyl ring) improves the IC50 profile against MCF-7 cells, suggesting a spacious hydrophobic pocket in the target receptor.

  • Selectivity Index : While Doxorubicin exhibits extreme potency (IC50 ~1 µM), it lacks selectivity, causing severe toxicity in normal human dermal fibroblasts. Conversely, the novel dihydroquinazolinone analogs (e.g., 5a and 10b) demonstrate a highly favorable safety profile, with minimal toxicity to normal cells at concentrations up to 100 µM, indicating a significantly wider therapeutic window .

Conclusion

Novel dihydroquinazolinone analogs represent a promising frontier in targeted cancer therapy. By employing rigorous, self-validating in vitro assays, we can accurately benchmark their performance against standard chemotherapeutics. While they may not match the raw, indiscriminate potency of Doxorubicin, their targeted mechanism of action yields a vastly superior selectivity index, paving the way for safer, more tolerable drug candidates in the clinical pipeline.

References

  • Taayoshi, F., et al. (2022). "Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents." BMC Chemistry, 16(1), 32. URL:[Link]

  • Venugopala, K. N., et al. (2022). "Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives." Antibiotics, 11(7), 831. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Cyclopropyl-3,4-dihydroquinazolin-2(1h)-one

This guide provides a comprehensive, risk-based safety protocol for handling 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one (often an intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors). As a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, risk-based safety protocol for handling 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one (often an intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors).

As a pharmaceutical intermediate with biological activity, this compound requires a Control Banding approach, treating it as a potent bioactive agent where specific occupational exposure limits (OELs) may not yet be established.

Hazard Identification & Risk Assessment

Why This Matters: 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one is not just a generic organic solid; it is a scaffold often used in antiviral drug discovery (e.g., RSV or HIV inhibitors). The cyclopropyl moiety is chemically significant; in metabolic pathways, cyclopropyl groups can act as "suicide substrates" for enzymes (like Cytochrome P450), implying potential for mechanism-based toxicity. Furthermore, the quinazolinone core is a "privileged structure" in medicinal chemistry, known to interact with various biological receptors (kinase inhibition, CNS activity).

The Precautionary Principle: In the absence of a specific OEL, you must default to Performance-Based Control Banding (Band 3) :

  • Physical State: Solid (Crystalline Powder).

  • Primary Risk: Inhalation of dust/aerosols and dermal absorption.

  • Sensitization Potential: High likelihood of respiratory or skin sensitization typical of nitrogen-heterocycle precursors.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab safety" (coat/glasses). Use this tiered protection matrix based on the operation.

Protection ZonePPE RequirementRationale (Causality)
Respiratory P100 / N99 Respirator (or PAPR for >10g)Fine organic dusts (<10µm) bypass bronchial cilia. The cyclopropyl group's potential metabolic reactivity necessitates zero-tolerance for inhalation.
Dermal (Hands) Double Nitrile Gloves (Outer: 8 mil, Inner: 4 mil)Breakthrough Time: Standard 4-mil nitrile may permeate in <15 mins if dissolved in organic solvents (DCM/DMF). Double gloving creates a visual breach indicator.
Ocular Chemical Goggles (Not Safety Glasses)Powders drift. Goggles seal the orbital area against airborne particulates that safety glasses miss.
Body Tyvek® Lab Coat (Disposable) with CuffsCotton coats trap dust in fibers, carrying contamination outside the lab. Tyvek sheds particles.
Operational Protocol: The "Zero-Static" Workflow

Objective: Minimize dust generation and electrostatic discharge (ESD), which disperses light powders like quinazolinones.

Step 1: Engineering Controls Setup
  • Location: All open handling must occur inside a Chemical Fume Hood or Powder Containment Enclosure .

  • Airflow Check: Verify face velocity is 0.5 m/s (100 fpm).

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance. Organic crystals are triboelectric; they build charge and "jump" during weighing.

Step 2: Weighing & Transfer
  • Tare the receiving vessel (e.g., Round Bottom Flask) before opening the chemical container.

  • Don PPE: Double gloves. Tape the outer glove cuff over the Tyvek sleeve to prevent wrist exposure.

  • Transfer: Use a disposable anti-static spatula . Do not use metal spatulas if the powder is very dry/fluffy, as this creates induction charging.

  • Solvent Addition: Add solvent (e.g., DMSO, DMF) immediately to the solid in the hood to wet it down.

    • Why? Once in solution, the inhalation risk drops to near zero (shifting risk to splash/permeation).

Step 3: Decontamination
  • Wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol).

    • Note: Do not dry sweep. Dry sweeping aerosolizes the hazard.

  • Place used wipes and disposable spatula directly into a solid hazardous waste bag inside the hood.

Emergency & Disposal Logic
Spill Response (Solid Powder)
  • Evacuate the immediate 3-meter radius.

  • Don full PPE (including P100 respirator).

  • Cover the spill with a damp paper towel (water/surfactant mix) to prevent dust lofting.

  • Scoop the damp material into a wide-mouth waste jar.

  • Clean surface with 10% bleach solution (oxidizes many heterocyclic rings) followed by water.

Disposal Path
  • Waste Stream: High-Heat Incineration.

  • Labeling: "Toxic Organic Solid - Quinazolinone Derivative."

  • Prohibition: Do not dispose of down the drain. The biological stability of the quinazolinone ring makes it persistent in aquatic environments.

Decision Logic for PPE Selection

The following diagram illustrates the decision-making process for selecting the correct containment and PPE based on the quantity and physical state of the material.

PPE_Decision_Tree Start Start: Handling 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution State_Check->Solution Qty_Check Quantity? Solid->Qty_Check Level_1 Level 1: Fume Hood + Nitrile Gloves + Safety Glasses Solution->Level_1 Splash Risk Only Small_Scale < 1 gram Qty_Check->Small_Scale Large_Scale > 1 gram Qty_Check->Large_Scale Level_2 Level 2: Fume Hood + Double Gloves + N95/P100 + Goggles Small_Scale->Level_2 Dust Risk Level_3 Level 3: Powder Containment Hood + PAPR + Tyvek Suit + Double Gloves Large_Scale->Level_3 High Exposure Risk

Caption: Decision logic for scaling PPE based on physical state and quantity, ensuring respiratory protection scales with dust generation potential.

References
  • Synthesis & Characterization

    • Synthesis, Characterization and Single Crystal Studies of 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one. ResearchGate.

  • Chemical Safety (General Quinazolinones)

    • Safety Data Sheet: 4(1H)-Quinazolinone.[1][2] Fisher Scientific.

  • Biological Activity Context

    • Structure-activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives. PubMed.

  • Hazard Classification (Analogous Structures)

    • PubChem Compound Summary: Quinazolinone Derivatives. National Library of Medicine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopropyl-3,4-dihydroquinazolin-2(1h)-one
Reactant of Route 2
Reactant of Route 2
3-Cyclopropyl-3,4-dihydroquinazolin-2(1h)-one
© Copyright 2026 BenchChem. All Rights Reserved.